2,5-Dimethylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUFIFRDBKVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022093 | |
| Record name | 2,5-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992), Liquid, Yellow oily liquid with an aromatic, caustic odor; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furan, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198 to 201 °F at 760 mmHg (NTP, 1992), 92.00 to 94.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
30.2 °F (NTP, 1992) | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8883 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.892-0.898 | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
53 mmHg at 72 °F ; 174 mmHg at 124 °F; 404 mmHg at 167 °F (NTP, 1992), 25.9 [mmHg] | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-86-5 | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5HL9OJ7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-81 °F (NTP, 1992), -63 °C | |
| Record name | 2,5-DIMETHYLFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,5-Dimethylfuran from Fructose
For Researchers, Scientists, and Drug Development Professionals
The conversion of biomass into high-value chemicals and biofuels is a cornerstone of sustainable chemistry. Among the myriad of potential platform molecules, 2,5-Dimethylfuran (DMF) has emerged as a particularly promising candidate due to its favorable physicochemical properties, which are comparable to gasoline.[1] This technical guide provides an in-depth overview of the synthesis of DMF from fructose, a readily available carbohydrate. It covers the core reaction pathways, catalytic systems, quantitative performance data, and detailed experimental protocols.
Core Reaction Pathway: From Fructose to DMF
The synthesis of this compound from fructose is predominantly a two-step process. The initial step involves the acid-catalyzed dehydration of fructose to form 5-hydroxymethylfurfural (HMF).[1][2] HMF is a crucial and versatile intermediate. The subsequent step is the hydrodeoxygenation (HDO) of HMF, which converts the hydroxymethyl and aldehyde groups into methyl groups, yielding the final product, DMF.[1][3]
These two steps can be performed sequentially with isolation of the HMF intermediate or, more efficiently, in a "one-pot" or tandem strategy where both transformations occur in a single reactor.[1][4] The one-pot approach is advantageous as it avoids the costly and complex separation of the often unstable HMF intermediate.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan :: BioResources [bioresources.cnr.ncsu.edu]
- 3. scispace.com [scispace.com]
- 4. One-pot production of this compound from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Catalytic Conversion of Biomass to 2,5-Dimethylfuran: A Technical Guide
Introduction
The quest for sustainable and renewable energy sources has positioned 2,5-Dimethylfuran (DMF) as a promising biofuel candidate. Derived from biomass, DMF exhibits physicochemical properties comparable to gasoline, including a high energy density and boiling point, and is immiscible with water. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and catalytic systems involved in the conversion of biomass into this compound. It is intended for researchers, scientists, and professionals in the fields of renewable energy and drug development who are engaged in the synthesis and application of biomass-derived platform chemicals.
The primary route for DMF synthesis from biomass involves a multi-step process. Initially, lignocellulosic biomass undergoes pretreatment and hydrolysis to yield fermentable sugars, primarily glucose. Glucose is then isomerized to fructose, which is subsequently dehydrated to form the key platform chemical, 5-hydroxymethylfurfural (HMF). The final and critical step is the catalytic hydrodeoxygenation of HMF to produce this compound. This guide will focus on the catalytic conversion of HMF to DMF, a pivotal stage that dictates the overall efficiency and economic viability of the process.
Reaction Pathways
The conversion of biomass-derived carbohydrates into DMF is a multi-step process, with the catalytic hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) being the final and crucial stage. The overall transformation can be visualized as follows:
The hydrodeoxygenation of HMF to DMF can proceed through two primary reaction pathways, largely dependent on the catalyst and reaction conditions employed.[1][2]
-
Pathway 1 (via DHMF): The aldehyde group of HMF is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (DHMF). Subsequently, the hydroxyl groups of DHMF are removed through hydrogenolysis to yield DMF.
-
Pathway 2 (via 5-MF): The hydroxyl group of HMF is first removed via hydrogenolysis to produce 5-methylfurfural (5-MF). The aldehyde group of 5-MF is then hydrogenated to form 5-methylfurfuryl alcohol (MFA), which is further converted to DMF through hydrogenolysis.[1]
References
- 1. Ruthenium on Carbonaceous Materials for the Selective Hydrogenation of HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2,5-Dimethylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylfuran (DMF), a heterocyclic organic compound with the formula (CH₃)₂C₄H₂O, is a furan derivative with significant potential in various scientific and industrial applications.[1] It is being explored as a promising biofuel due to its high energy density and favorable combustion characteristics.[1][2] Beyond its use as a fuel, this compound serves as a valuable intermediate in organic synthesis, a scavenger for singlet oxygen, and has been proposed as an internal standard in NMR spectroscopy.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for property determination, and visualizing a key production pathway.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various sources and represent the most current and reliable data available.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O | [1][3] |
| Molecular Weight | 96.13 g/mol | [1][3] |
| Appearance | Clear yellow oily liquid | [4][5] |
| Odor | Aromatic, caustic | [4][5] |
| Melting Point | -62 °C (-80 °F; 211 K) | [1][3][6] |
| Boiling Point | 92 to 94 °C (198 to 201 °F; 365 to 367 K) | [1][3][6] |
| Density | 0.8897 g/cm³ at 25 °C | [3] |
| 0.903 g/mL at 25 °C | [1] | |
| Refractive Index (nD) | 1.44 - 1.442 at 20 °C | [1][3] |
Table 2: Thermodynamic and Safety Properties of this compound
| Property | Value | Source(s) |
| Flash Point | -1 °C (30 °F; 272 K) | [3] |
| Autoignition Temperature | 285.85 °C (546.53 °F; 559.00 K) | [3] |
| Vapor Pressure | 53 mmHg at 72°F (22.2 °C) | [7] |
| 174 mmHg at 124°F (51.1 °C) | [7] | |
| 404 mmHg at 167°F (75 °C) | [7] | |
| Vapor Density | 3.31 (Air = 1) | [1][4][8] |
| Heat of Vaporization | 31.91 kJ/mol at 20 °C | [3] |
| Heat of Combustion | 33.7 MJ/kg | [3] |
| Research Octane Number (RON) | 119 | [3] |
Table 3: Solubility and Partitioning of this compound
| Property | Value | Source(s) |
| Solubility in water | Insoluble / Less than 1 mg/mL at 72.5 °F | [3][4] |
| Solubility in organic solvents | Miscible with ethanol and acetone | [9] |
| LogP (Octanol-water partition coefficient) | 2.24 | [4] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is crucial for the application and safety of chemical compounds. While specific, detailed experimental protocols for this compound are not extensively published in readily accessible literature, the following sections describe the general principles of standard methodologies that are broadly applicable for determining these key parameters. These methods are often based on guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).
Density Measurement
The density of liquid samples like this compound can be accurately determined using a vibrating U-tube densitometer .[5][10]
-
Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample. The instrument is calibrated using fluids of known density, such as dry air and ultrapure water.
-
General Procedure:
-
The instrument is calibrated using two standards of known density.
-
The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.
-
The temperature of the sample is precisely controlled using a Peltier thermostat.
-
The oscillation period of the U-tube filled with the sample is measured.
-
The instrument's software calculates the density of the sample based on the calibration data and the measured oscillation period.
-
Boiling Point Determination
The boiling point of this compound can be determined by various methods, including distillation and gas chromatography, as outlined in ASTM standards like ASTM D86 or D2887.[11]
-
Principle (Simulated Distillation by Gas Chromatography - ASTM D2887): This method correlates the retention time of a substance in a gas chromatograph with its boiling point. A sample is injected into a gas chromatograph, and its components are separated based on their boiling points as they pass through a column.
-
General Procedure:
-
A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.
-
The this compound sample is then injected under the same chromatographic conditions.
-
The retention time of the this compound peak is recorded.
-
The boiling point is determined by comparing its retention time to the calibration curve.
-
Viscosity Measurement
The viscosity of this compound can be measured using a capillary viscometer , such as an Ubbelohde viscometer.
-
Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under a known pressure. For a given viscometer, the kinematic viscosity is proportional to the flow time.
-
General Procedure:
-
The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.
-
The this compound sample is introduced into the viscometer.
-
The sample is allowed to reach thermal equilibrium with the bath.
-
The liquid is drawn up into the measuring bulb by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured accurately.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Surface Tension Measurement
The surface tension of this compound can be determined using the pendant drop method .[12]
-
Principle: The shape of a drop of liquid hanging from the tip of a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop, which is captured and analyzed by a camera and software.
-
General Procedure:
-
A drop of this compound is formed at the tip of a vertically mounted needle within a temperature-controlled chamber.
-
An image of the pendant drop is captured by a high-resolution camera.
-
Image analysis software measures various parameters of the drop's shape.
-
The software then calculates the surface tension based on the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.
-
Production Pathway of this compound
This compound is a bio-based chemical that can be produced from the catalytic conversion of fructose, which is derivable from cellulose.[1] The process involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the hydrogenolysis of HMF to this compound.
Caption: Production pathway of this compound from cellulose.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The tabulated data offers a quick and comprehensive reference for researchers and professionals. While specific experimental protocols for this compound are not widely documented, the general methodologies described provide a solid foundation for accurate and reproducible measurements. The visualized production pathway highlights its potential as a renewable chemical. As research into the applications of this compound continues to grow, a thorough understanding of its physicochemical properties will be essential for its safe and effective use in drug development, biofuel research, and chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 3. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. biolinscientific.com [biolinscientific.com]
2,5-Dimethylfuran: A Technical Guide to a Promising Biofuel
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethylfuran (DMF) has emerged as a highly promising second-generation biofuel, offering a sustainable and high-performance alternative to conventional fossil fuels and first-generation biofuels like ethanol. Derived from lignocellulosic biomass, DMF boasts a high energy density, superior octane rating, and advantageous physical properties, including immiscibility with water. This technical guide provides a comprehensive overview of DMF, detailing its synthesis from biomass-derived carbohydrates, comparative physicochemical properties, and the experimental protocols necessary for its production and characterization. This document is intended to serve as a core resource for researchers and professionals engaged in the development of next-generation biofuels.
Introduction to this compound as a Biofuel
The global imperative to reduce greenhouse gas emissions and secure sustainable energy sources has driven extensive research into alternative fuels. While bioethanol has been a forerunner, its limitations, such as lower energy density and hygroscopicity, have spurred the search for more advanced biofuels. This compound (DMF), a furan derivative, stands out due to its remarkable fuel properties that are comparable, and in some aspects superior, to gasoline.[1][2][3]
DMF can be produced from fructose, which is readily obtainable from the isomerization of glucose derived from the hydrolysis of lignocellulosic biomass, a non-food feedstock.[4][5] This positions DMF as a sustainable biofuel that does not directly compete with food crops. Its high energy density, approximately 40% greater than ethanol, means it can offer comparable mileage to gasoline.[6][7] Furthermore, its insolubility in water simplifies storage and transportation, and reduces the energy required for its production compared to ethanol.[1][7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a fuel is paramount for its application in internal combustion engines. The following table summarizes the key physicochemical properties of this compound in comparison to gasoline and ethanol.
Table 1: Comparative Physicochemical Properties of Fuels
| Property | This compound (DMF) | Gasoline | Ethanol |
| Chemical Formula | C₆H₈O | C₄-C₁₂ Hydrocarbons | C₂H₅OH |
| Molar Mass ( g/mol ) | 96.13[8] | ~100-105 | 46.07 |
| Density (g/mL at 20°C) | 0.8897[1] | ~0.72-0.78 | 0.789 |
| Boiling Point (°C) | 92-94[8][9] | 25-215 | 78.3 |
| Melting Point (°C) | -62[8] | -40 to -60 | -114 |
| Energy Density (MJ/L) | 31.5[10] | 32.2 | 23.0[7] |
| Research Octane Number (RON) | 119[6] | 91-98 | 108.6 |
| Motor Octane Number (MON) | ~88.1[1] | 81-88 | 90.7 |
| Latent Heat of Vaporization (kJ/kg) | 330.5 | ~350 | 904 |
| Stoichiometric Air/Fuel Ratio | 10.72[6] | ~14.7 | 9.0 |
| Water Solubility | Insoluble[6] | Insoluble | Miscible |
| Oxygen Content (wt%) | 16.7 | 0 | 34.7 |
Synthesis of this compound from Biomass
The primary route for the production of DMF from biomass involves a two-step process: the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the catalytic hydrogenation of HMF to DMF.
Chemical Reaction Pathway
The conversion of fructose to DMF proceeds through the key intermediate HMF. The overall transformation can be summarized as follows:
Caption: Synthesis pathway of this compound from Fructose.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of DMF from fructose.
Protocol 1: Two-Step Synthesis of this compound from Fructose
Objective: To synthesize this compound (DMF) from fructose via a two-step process involving the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and subsequent hydrogenation of HMF to DMF.
Step 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
-
Materials:
-
Fructose
-
Dimethyl sulfoxide (DMSO)
-
Amberlyst-15 (or other suitable acid catalyst)
-
Sodium chloride (NaCl)
-
Toluene
-
High-pressure reactor equipped with a magnetic stirrer and temperature controller
-
-
Procedure:
-
In a high-pressure reactor, dissolve a specific amount of fructose in a mixture of DMSO and water.
-
Add the acid catalyst (e.g., Amberlyst-15) to the solution.
-
Add NaCl to create a biphasic system and enhance the partitioning of HMF into the organic phase.
-
Add an organic solvent, such as toluene, to extract the HMF as it is formed.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to the desired temperature (typically 120-180 °C) while stirring.
-
Maintain the reaction for a specified time (e.g., 1-4 hours).
-
After the reaction, cool the reactor to room temperature.
-
Separate the organic phase containing HMF from the aqueous phase.
-
The HMF in the organic phase can be purified by distillation or used directly in the next step.
-
Step 2: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to this compound (DMF)
-
Materials:
-
HMF solution from Step 1 (or purified HMF)
-
Hydrogenation catalyst (e.g., Cu-Ru/C, Pd/C, or a non-precious metal catalyst like Ni-Co/C)[11]
-
Solvent (e.g., 1-butanol, tetrahydrofuran)
-
High-pressure autoclave
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Charge the high-pressure autoclave with the HMF solution and the hydrogenation catalyst.
-
Seal the autoclave and purge several times with hydrogen gas to remove air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the autoclave to the reaction temperature (typically 150-220 °C) while stirring vigorously.
-
Maintain the reaction for a set duration (e.g., 2-8 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains DMF, which can be purified by distillation.
-
Performance of this compound in Internal Combustion Engines
The performance of DMF as a fuel has been evaluated in both spark-ignition (SI) and compression-ignition (CI) engines, often in blends with gasoline or diesel.
Table 2: Engine Performance and Emission Characteristics of DMF and its Blends
| Parameter | Finding | Reference |
| Brake Thermal Efficiency (BTE) | BTE of diesel-DMF blends is generally higher than pure diesel, with a 6.4% increase observed for a D30 blend at a specific engine load.[12] | [12] |
| Brake Specific Fuel Consumption (BSFC) | BSFC tends to increase with higher proportions of DMF in diesel blends.[12] | [12] |
| NOx Emissions | NOx emissions generally increase with the addition of DMF to diesel, particularly at medium and high engine loads.[12] | [12] |
| Soot Emissions | A significant reduction in soot emissions is observed when using diesel-DMF blends compared to pure diesel.[12] | [12] |
| CO and HC Emissions | At low loads, DMF-diesel blends may produce lower HC but higher CO emissions than pure diesel. At medium and high loads, the differences are not significant.[12] | [12] |
| Engine Power and Torque (Diesel Blends) | Increasing DMF content in diesel blends can lead to a reduction in engine power and torque.[13] | [13] |
Experimental Workflow for Biofuel Characterization
A standardized workflow is essential for the comprehensive characterization of biofuels like DMF. This ensures data quality and comparability across different studies.
References
- 1. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to this compound Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-3,4(2H,5H)-dione (CAS 68755-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]
- 7. This compound 99 625-86-5 [sigmaaldrich.com]
- 8. This compound | 625-86-5 [chemicalbook.com]
- 9. Furan, 2,5-dimethyl- (CAS 625-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. fsrj.org [fsrj.org]
- 11. thermalscience.rs [thermalscience.rs]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has transitioned from a subject of early academic curiosity to a prominent renewable chemical and advanced biofuel candidate. This technical guide provides a comprehensive overview of the discovery and historical evolution of DMF synthesis. It details the seminal Paal-Knorr synthesis, early industrial methodologies, and the modern, biomass-centric catalytic routes. This document includes detailed experimental protocols for key synthetic methods, comparative data on various catalytic systems, and graphical representations of reaction pathways to serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and renewable energy.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of furan chemistry. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. The foundational method for the synthesis of substituted furans, the Paal-Knorr synthesis, was developed in 1884 by German chemists Carl Paal and Ludwig Knorr.[1][2][3] This reaction, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, laid the groundwork for the first intentional synthesis of this compound from acetonylacetone (hexane-2,5-dione).
While the Paal-Knorr synthesis represents the first significant and named reaction for producing substituted furans like DMF, the early 20th century saw the emergence of industrial processes aimed at its production from different precursors. Notably, patents from the 1930s and 1940s describe the synthesis of DMF through high-temperature pyrolysis of acetone and the cyclization of hex-3-en-5-yn-2-ol.
The modern era of DMF synthesis has been driven by the pursuit of sustainable and renewable resources. A landmark 2007 publication by Román-Leshkov and co-workers in Nature detailed an efficient catalytic strategy for producing DMF from fructose, a sugar readily available from biomass. This work ignited significant research into the conversion of carbohydrates into DMF, positioning it as a promising "second-generation" biofuel and a valuable platform chemical.
Classical and Early Industrial Synthesis Methods
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is the classic method for preparing furans from 1,4-dicarbonyl compounds. In the case of this compound, the starting material is acetonylacetone (hexane-2,5-dione). The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.
Materials:
-
Acetonylacetone (Hexane-2,5-dione)
-
Concentrated Sulfuric Acid (or another dehydrating agent like Phosphorus Pentoxide)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, acetonylacetone is dissolved in a suitable solvent (or used neat).
-
A catalytic amount of concentrated sulfuric acid is slowly added to the flask.
-
The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.
Note: Specific reactant ratios, temperatures, and reaction times can be optimized for yield.
Acetone Pyrolysis
An early industrial method for producing this compound involved the high-temperature pyrolysis of acetone. A 1937 patent (U.S. Patent 2,098,592) describes a process where acetone vapor is heated to over 700°C for a very short duration (less than a second), followed by rapid cooling. This process generates a mixture of products from which DMF can be isolated.
Cyclization of Hex-3-en-5-yn-2-ol
Another early patented method (U.S. Patent 2,470,070) describes the synthesis of DMF by heating hex-3-en-5-yn-2-ol in the presence of a mercuric catalyst at around 100°C. This method involves the cyclization of the enyne alcohol to form the furan ring.
Modern Synthesis from Biomass
The contemporary focus of this compound synthesis is on sustainable routes from biomass. The most common pathway involves the conversion of C6 sugars (hexoses), particularly fructose, into 5-hydroxymethylfurfural (HMF), which is then catalytically converted to DMF.
Catalytic Conversion of HMF to DMF
The conversion of HMF to DMF is a hydrodeoxygenation (HDO) process that typically requires a heterogeneous catalyst and a hydrogen source. A wide variety of catalytic systems have been investigated to optimize the yield and selectivity of this reaction.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Heterogeneous catalyst (e.g., Ru/C, Pd/C, Ni-based catalyst)
-
Solvent (e.g., 1,4-dioxane, n-butanol)
-
Hydrogen source (e.g., H₂ gas, formic acid)
Procedure:
-
The HMF, solvent, and catalyst are loaded into a high-pressure reactor.
-
The reactor is sealed and purged with an inert gas (e.g., N₂, Ar) before being pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to the target temperature and stirred for a specified duration.
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The liquid product is analyzed by GC or HPLC to determine the conversion of HMF and the yield of DMF.
-
The product can be purified by distillation.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of the HMF to DMF conversion. The following tables summarize the performance of various catalytic systems reported in the literature.
Table 1: Noble Metal-Based Catalysts for HMF to DMF Conversion
| Catalyst | Support | H₂ Pressure (bar) | Temperature (°C) | Time (h) | HMF Conversion (%) | DMF Yield (%) |
| Ru | C | 6.8 | 220 | 10 | >99 | 79 |
| Pd | C | 1 | 130 | 24 | 100 | 91 |
| Pt | C | 30 | 150 | 5 | 100 | 85 |
| Au-Pd | C | 1 | 60 | 4 | >99 | >99 |
Table 2: Non-Noble Metal-Based Catalysts for HMF to DMF Conversion
| Catalyst | Support | H₂ Pressure (bar) | Temperature (°C) | Time (h) | HMF Conversion (%) | DMF Yield (%) |
| Ni | Raney | 50 | 180 | 10 | 100 | 88.5[4] |
| Co-Ni | Al₂O₃ | 40 | 200 | 6 | 100 | 96.5 |
| Cu-Ni | SiO₂ | 30 | 220 | 8 | 98 | 89 |
| Fe-Co | N-doped C | 20 | 160 | 12 | 100 | 97.2 |
Conclusion
The synthesis of this compound has evolved significantly from its classical roots in the Paal-Knorr synthesis to highly efficient and sustainable methods based on the catalytic conversion of biomass. Early industrial processes, though historically important, have been largely superseded by modern approaches that offer higher yields, greater selectivity, and a more favorable environmental profile. The continued development of novel catalytic systems for the conversion of HMF to DMF remains a key area of research, with the potential to further enhance the economic viability of DMF as a renewable fuel and chemical intermediate. This guide provides a foundational understanding of the key synthetic routes to this compound, offering valuable insights for researchers and professionals working in the field.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Switchable synthesis of this compound and 2,5-dihydroxymethyltetrahydrofuran from 5-hydroxymethylfurfural over Raney Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2,5-Dimethylfuran: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylfuran (DMF), a heterocyclic organic compound with significant interest in biofuel research and as a versatile chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound [1][2]
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 5.81 | Singlet | 2H | Furan ring protons (H-3, H-4) |
| 2.23 | Singlet | 6H | Methyl protons (-CH₃) |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Data for this compound [1]
| Chemical Shift (δ) [ppm] | Assignment |
| 150.18 | C-2, C-5 (Carbon atoms of the furan ring attached to methyl groups) |
| 106.02 | C-3, C-4 (Carbon atoms of the furan ring) |
| 13.44 | -CH₃ (Methyl carbons) |
Solvent: CDCl₃, Frequency: 25.16 MHz[1]
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch (furan ring) |
| 2920, 2860 | Medium-Strong | C-H stretch (methyl groups) |
| ~1580 | Medium | C=C stretch (furan ring) |
| ~1225 | Strong | Furan ring vibration |
| ~1020 | Strong | Furan ring vibration / C-O-C symmetric stretch |
| 800-700 | Strong | =C-H out-of-plane bend (2,5-disubstituted furan) |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 96 | 77.98 | [M]⁺ (Molecular ion) |
| 95 | 61.15 | [M-H]⁺ |
| 81 | 45.10 | [M-CH₃]⁺ |
| 53 | 84.97 | [C₄H₅]⁺ |
| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a skilled chemist and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peak positions in both spectra.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of neat this compound.
Materials:
-
This compound (liquid)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Pipette
-
Acetone (for cleaning)
-
Kimwipes
Procedure (Neat Liquid on Salt Plates):
-
Sample Preparation: Place one to two drops of neat this compound onto the center of a clean, dry salt plate.
-
Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Cleaning: After analysis, disassemble the salt plates, rinse them with dry acetone, and gently wipe them dry with a Kimwipe. Store the plates in a desiccator.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the press and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent (e.g., isopropanol or acetone).
Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound (liquid)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Microsyringe
-
Helium (carrier gas)
-
Solvent (e.g., dichloromethane or hexane) for dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
GC-MS Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp to 250°C at 10-20°C/min.
-
Set the injector temperature to 250°C.
-
Set the carrier gas (Helium) flow rate.
-
Set the MS parameters: scan range (e.g., m/z 35-300), ionization mode (EI), and electron energy (70 eV).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Solubility and Stability of 2,5-Dimethylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylfuran (DMF), a biomass-derived heterocyclic compound, is gaining significant attention as a potential biofuel and a versatile platform chemical. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents and its stability under various environmental conditions, including thermal, oxidative, acidic, and basic stresses. Detailed experimental protocols for the determination of these properties are provided, along with visualizations of key degradation pathways to facilitate a deeper understanding of its chemical behavior.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. This compound is a moderately polar molecule, which dictates its solubility profile in various solvents.
Aqueous Solubility
This compound exhibits limited solubility in water. This is attributed to the hydrophobic nature of the furan ring and the two methyl groups, which outweighs the polarity introduced by the ether oxygen. The available quantitative data for the aqueous solubility of this compound are summarized in Table 1.
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility | Reference |
| 22.5 (72.5 °F) | < 1 mg/mL | [1] |
| 25 | 1466 mg/L (estimated) | [2] |
Solubility in Organic Solvents
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble / Miscible | [1][5] |
| Fats | Miscible | [5][6] |
| Acetone | Miscible | [3] |
| Chloroform | Slightly Soluble | [6] |
| Ethyl Acetate | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
Stability of this compound
The stability of this compound is a crucial factor for its storage, handling, and application. It is susceptible to degradation under thermal, oxidative, and acidic conditions.
Thermal Stability
This compound exhibits good thermal stability in the absence of oxygen. It is stable up to 452 K (179 °C) when heated under a nitrogen atmosphere. At significantly higher temperatures (1070–1370 K), it undergoes unimolecular decomposition. The overall first-order rate constant for this decomposition is given by the Arrhenius equation:
ktotal = 1016.22 exp(−77.5 x 103 / RT) s-1
The primary decomposition pathway involves the cleavage of the furan ring.
Oxidative Stability
The oxidative stability of this compound is notably low, and it is sensitive to air.[6] The onset temperature for oxidation in an oxygen atmosphere is 323.49 K (50.34 °C), with an activation energy of 172.35 kJ/mol. The oxidation process proceeds through the formation of organic peroxides, which can lead to a thermal runaway. The reaction with ozone has also been studied, with a determined rate coefficient of (3.3 ± 1.0) × 10−16 cm3 molecule−1 s−1.[7]
Stability in Acidic and Basic Conditions
This compound is incompatible with strong acids and strong bases.[6]
Acidic Conditions: It undergoes acid-catalyzed hydrolysis, leading to ring-opening. A kinetic study of the hydrolysis in aqueous perchloric acid at 25°C revealed that the logarithm of the first-order rate constant is linear with respect to the Hammett acidity function (H0). The solvent deuterium isotope effect (kH/kD) for this reaction is 1.7, suggesting a mechanism initiated by a slow proton transfer to an α-carbon of the furan ring.
Photochemical Stability
Information on the photochemical stability of this compound is limited. However, its UV-Vis absorption spectrum shows an absorbance maximum, indicating that it can absorb UV radiation.[8] This absorption of UV light could potentially lead to photodegradation. Further studies are required to determine its quantum yield for photodegradation and to identify the resulting photoproducts.
Experimental Protocols
Determination of Solubility: The Shake-Flask Method
This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Assessment of Stability
3.2.1. Thermal Stability (Differential Scanning Calorimetry - DSC)
This method is used to determine the onset temperature of thermal decomposition.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the pan in the DSC instrument. For inert conditions, purge the sample chamber with nitrogen.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak indicates a thermal event, such as decomposition or melting.
3.2.2. Chemical Stability (Stress Testing using HPLC)
This protocol outlines a general procedure for evaluating the chemical stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H2O2) and keep at room temperature.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the samples if necessary and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the percentage of this compound remaining at each time point and identify any degradation products.
3.2.3. Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing.[4][9]
Methodology:
-
Sample Preparation: Place this compound as a thin layer in a chemically inert, transparent container. Prepare a solution of known concentration in a transparent, inert solvent.
-
Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Dark Control: Prepare identical samples protected from light (e.g., wrapped in aluminum foil) and place them alongside the exposed samples to act as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties and for the formation of degradation products using a suitable analytical method like HPLC.
-
Evaluation: Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.
Visualizations of Key Pathways
The following diagrams, generated using the DOT language, illustrate important reaction and degradation pathways of this compound.
Caption: Synthesis of this compound from Fructose.
Caption: High-Temperature Thermal Decomposition of this compound.
References
- 1. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033182) [hmdb.ca]
- 3. Page loading... [guidechem.com]
- 4. database.ich.org [database.ich.org]
- 5. haihangchem.com [haihangchem.com]
- 6. This compound | 625-86-5 [chemicalbook.com]
- 7. O3 chemistry of this compound: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,5-Dimethylfuran (DMF), a promising biofuel and versatile chemical intermediate. The information is compiled from experimental and computational studies, presented in a structured format to facilitate understanding and application in research and development.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic and physical properties of this compound.
Table 1: Core Thermodynamic Properties of this compound
| Property | Value | Conditions | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°) | -124.6 ± 6 kJ/mol | 298.15 K | Computational (Feller-Petersen-Dixon method)[1] |
| -128.1 ± 1.1 kJ/mol | 298.15 K | Experimental[1] | |
| Enthalpy of Vaporization (ΔvapH) | 31.91 kJ/mol | 20 °C (293.15 K) | [2] |
| Calorific Value (Liquid) | 33.7 MJ/kg | - | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Source |
| Molecular Formula | C₆H₈O | - | [3][4][5][6] |
| Molar Mass | 96.13 g/mol | - | [2][7] |
| Boiling Point | 92-94 °C (365.15-367.15 K) | 760 mmHg | [2][7][8] |
| Melting Point | -62 °C (211.15 K) | - | [2] |
| Density | 0.903 g/mL | 25 °C (298.15 K) | |
| 0.8897 g/cm³ | - | [2] | |
| Vapor Pressure | 53 mmHg | 72 °F (295.37 K) | [7] |
| 174 mmHg | 124 °F (324.26 K) | [7] | |
| 404 mmHg | 167 °F (348.15 K) | [7] | |
| Research Octane Number (RON) | 119 | - | [2] |
Table 3: Gas-Phase Heat Capacity (Cp,gas) of this compound at 1 bar [9]
| Temperature (K) | Cp,gas (J/mol·K) |
| 50 | 40.59 |
| 100 | 58.56 |
| 150 | 72.19 |
| 200 | 84.92 |
| 273.15 | 106.12 |
| 298.15 | 113.95 |
| 300 | 114.54 |
| 400 | 145.91 |
| 500 | 174.01 |
| 600 | 197.65 |
| 700 | 217.37 |
| 800 | 233.93 |
| 900 | 247.95 |
| 1000 | 259.88 |
| 1100 | 270.08 |
| 1200 | 278.82 |
| 1300 | 286.34 |
| 1400 | 292.83 |
| 1500 | 298.45 |
Note: Data for standard molar entropy (S°) and liquid-phase heat capacity (Cp,liquid) were not explicitly available in the reviewed public literature. The NIST / TRC Web Thermo Tables, a subscription-based service, is a potential source for this information.[3]
Experimental and Computational Protocols
Detailed experimental procedures for determining the thermodynamic properties of this compound are not extensively published. However, the methodologies employed are standard in thermochemistry.
2.1. Computational Determination of Enthalpy of Formation
A high-level ab initio thermochemical technique, the Feller-Petersen-Dixon (FPD) method, has been used to calculate the enthalpy of formation of this compound.[1] This computational approach involves the following key steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE).
-
Electronic Energy Calculation: High-level coupled-cluster theory, such as CCSD(T)-F12b, is used with a series of increasingly large basis sets (e.g., cc-pVQZ-F12).
-
Extrapolation to the Complete Basis Set (CBS) Limit: The calculated energies are extrapolated to the CBS limit to minimize basis set truncation errors.
-
Corrections: Several corrections are applied to the total atomization energies, including:
-
Core/valence electron correlation
-
Scalar relativistic effects
-
Higher-order correlation effects
-
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived from the calculated total atomization energies.
2.2. Experimental Determination of Thermophysical Properties
-
Density and Speed of Sound: These properties for liquid this compound have been measured using a vibrating U-tube densitometer.[10][11][12] This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid. The speed of sound is determined by measuring the transit time of a sound wave through the sample within the instrument.
-
Vapor Pressure: While specific details for this compound are not provided, vapor pressure is typically measured using static or dynamic methods.
-
Static Method: A degassed sample is placed in a thermostatted vessel connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
-
Dynamic Method: This involves measuring the boiling point of the liquid at different externally controlled pressures.
-
-
Calorimetry for Enthalpy of Combustion and Heat Capacity:
-
Enthalpy of Combustion: This is determined using a bomb calorimeter. A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the enthalpy of combustion. The standard enthalpy of formation can then be derived from the enthalpy of combustion.
-
Heat Capacity: Adiabatic or differential scanning calorimetry (DSC) are common techniques. In adiabatic calorimetry, a known amount of heat is supplied to the sample in a thermally isolated environment, and the resulting temperature change is measured. In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Visualizations
Diagram 1: Computational Workflow for Enthalpy of Formation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 4. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 5. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 6. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 7. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 625-86-5 [chemicalbook.com]
- 9. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Thermophysical properties of this compound and liquid–liquid equilibria of ternary systems water + this compound + alcohols (1-butanol or 2-butanol or 1-hexanol) | Semantic Scholar [semanticscholar.org]
Quantum Chemical Calculations for 2,5-Dimethylfuran: A Technical Guide
Introduction: 2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has garnered significant interest as a potential biofuel and a key intermediate in chemical synthesis.[1][2] A thorough understanding of its chemical and physical properties at a molecular level is crucial for optimizing its production, application, and for studying its atmospheric and combustion chemistry. Quantum chemical calculations provide a powerful theoretical framework for elucidating the electronic structure, thermochemistry, spectroscopic properties, and reaction mechanisms of DMF, complementing experimental investigations. This technical guide offers an in-depth overview of the application of quantum chemical methods to the study of this compound, aimed at researchers, scientists, and professionals in drug development and related fields.
Theoretical Approaches to the Study of this compound
A variety of quantum chemical methods have been employed to investigate the properties of this compound, ranging from high-level ab initio techniques to more computationally efficient Density Functional Theory (DFT) approaches. The choice of method is often dictated by the desired accuracy and the computational cost associated with the system size and the properties of interest.
High-Level Ab Initio Methods for Accurate Thermochemistry
For highly accurate thermochemical data, such as enthalpies of formation, sophisticated composite methods are utilized. One such approach is the Feller-Petersen-Dixon (FPD) method. This technique involves a series of calculations to approximate the complete basis set (CBS) limit for the electronic energy at the coupled-cluster level with single, double, and perturbative triple excitations (CCSD(T)). Corrections for core-valence correlation, scalar relativistic effects, and higher-order electronic excitations are then additively included.
Experimental Protocol: Feller-Petersen-Dixon (FPD) Method
The FPD approach systematically refines the total atomization energy of a molecule, from which the enthalpy of formation can be derived using experimental atomic heats of formation. The key steps are:
-
Geometry Optimization: The molecular geometry is optimized at a high level of theory, typically CCSD(T) with a large basis set.
-
Valence Electronic Energy Extrapolation: Single-point CCSD(T) calculations are performed with a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ). The resulting energies are then extrapolated to the complete basis set limit. To manage computational cost for larger molecules, the explicitly correlated CCSD(T)-F12b method can be used with basis sets up to cc-pVQZ-F12.[3]
-
Core-Valence Correlation Correction: The effect of correlating the core electrons is calculated as the difference in the all-electron and frozen-core correlation energies.
-
Scalar Relativistic Correction: This correction accounts for the relativistic effects on the core electrons, typically calculated using a one-electron Douglas-Kroll-Hess Hamiltonian.
-
Higher-Order Corrections: Further refinements can be included to account for effects beyond the CCSD(T) level of theory.
The final calculated enthalpy of formation for this compound using this method shows good agreement with experimental values.[3]
Density Functional Theory (DFT) for Spectroscopic and Geometric Properties
DFT methods, particularly those employing hybrid functionals like B3LYP, offer a good balance between accuracy and computational cost for determining molecular geometries, vibrational frequencies, and electronic spectra.[4] The choice of basis set, such as the correlation-consistent cc-pVTZ set, is crucial for obtaining reliable results.[4]
Experimental Protocol: DFT Calculations for Spectroscopic Analysis
A typical workflow for the DFT-based spectroscopic analysis of this compound involves:
-
Ground-State Geometry Optimization: The molecular geometry is optimized using the B3LYP functional with the cc-pVTZ basis set.[4]
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies, along with their corresponding infrared intensities and Raman activities, are computed at the optimized geometry.[4]
-
Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[4]
-
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) chemical shifts.[4]
The following diagram illustrates the computational workflow for obtaining spectroscopic data for this compound using DFT.
Key Computational Results for this compound
Quantum chemical calculations have yielded a wealth of quantitative data on the properties of this compound. The following tables summarize some of the key findings from the literature.
Thermochemical Data
High-level ab initio calculations provide accurate thermochemical data, which are essential for understanding the stability and reactivity of this compound.
| Property | Calculated Value (kJ mol⁻¹) | Experimental Value (kJ mol⁻¹) | Method |
| Enthalpy of Formation (ΔfH° (298.15 K)) | -124.6 ± 6 | -128.1 ± 1.1 | Feller-Petersen-Dixon[3] |
Molecular Geometry
DFT calculations provide detailed information about the equilibrium geometry of the this compound molecule. The following table presents selected optimized geometrical parameters.
| Parameter | Calculated Value | Method |
| C-O Bond Length (Å) | Data not available in snippets | B3LYP/cc-pVTZ |
| C=C Bond Length (Å) | Data not available in snippets | B3LYP/cc-pVTZ |
| C-C Bond Length (Å) | Data not available in snippets | B3LYP/cc-pVTZ |
| C-H (ring) Bond Length (Å) | Data not available in snippets | B3LYP/cc-pVTZ |
| C-H (methyl) Bond Length (Å) | Data not available in snippets | B3LYP/cc-pVTZ |
| C-O-C Bond Angle (°) | Data not available in snippets | B3LYP/cc-pVTZ |
| O-C=C Bond Angle (°) | Data not available in snippets | B3LYP/cc-pVTZ |
Note: Specific bond lengths and angles were not available in the provided search results but would be a standard output of the cited DFT calculations.
Vibrational Frequencies
Calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The table below lists some of the calculated fundamental vibrations for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description | Method |
| ν14, ν21 | 3073 | Degenerate C-H2 asymmetric vibrations | B3LYP/cc-pVTZ[4] |
Electronic Properties
TD-DFT calculations provide insights into the electronic transitions of this compound.
| Property | Calculated Value | Method |
| HOMO-LUMO Gap (eV) | Data not available in snippets for this compound itself, but for a derivative[5] | B3LYP/6-311G(d,p) |
Reaction Mechanisms of this compound
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms of this compound, particularly in combustion and atmospheric chemistry.
Reaction with Hydrogen Atoms
The reaction of this compound with hydrogen atoms has been studied both experimentally in shock tubes and theoretically using compound methods like CBS-QB3, CBS-APNO, and G3.[6] The primary reaction pathway is found to be an addition-elimination mechanism that results in the formation of 2-methylfuran and a methyl radical.[6]
Combustion Chemistry
The combustion of this compound involves a complex network of reactions. Reaction path analysis based on computational models reveals several key consumption pathways.[7][8] The primary consumption route is initiated by H-abstraction reactions by radicals such as O₂, OH, H, and CH₃, leading to the formation of the 5-methyl-2-furanylmethyl radical.[7] Other important pathways include ipso-addition to form 2-methylfuran and H-atom addition leading to 1,3-butadiene and the acetyl radical.[7]
The following diagram illustrates the main consumption pathways of this compound during combustion.
Conclusion
Quantum chemical calculations are an indispensable tool for the comprehensive study of this compound. From providing highly accurate thermochemical data to elucidating complex reaction mechanisms and interpreting spectroscopic measurements, these computational methods offer deep molecular-level insights. The continued application and development of theoretical chemistry will undoubtedly play a pivotal role in advancing the use of this compound as a sustainable fuel and versatile chemical building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. On the spectroscopic analyses of (E)-3-(dicyclopropyl methylene)-dihydro-4-[1-(2,5 dimethylfuran-3-yl) ethylidene]furan-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Toxicology and Safety of 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has garnered significant interest as a potential biofuel and a platform chemical. Its presence in some heated foods and as a metabolite of hexane necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicology of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. While data on DMF itself is limited in some areas, this guide supplements available information with data from structurally related and metabolically similar compounds, such as furan and 2-methylfuran, to provide a more complete risk assessment framework.
Acute Toxicity
Acute toxicity studies are foundational in characterizing the potential hazards of a substance following a single exposure. For this compound, the primary route of acute toxicity data available is oral ingestion.
Quantitative Data for Acute Toxicity
The acute oral toxicity of this compound has been determined in rats. The median lethal dose (LD50) provides a standardized measure of the acute toxicity of a substance.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1238 mg/kg | [1][2] |
Table 1: Acute Oral Toxicity of this compound
Genotoxicity
Genotoxicity assessment is critical for identifying substances that can cause damage to genetic material, potentially leading to mutations and cancer. This compound has been evaluated in several in vitro genotoxicity assays.
In Vitro Murine Erythropoietic Micronucleus Assay
A study utilizing a murine in vitro erythropoietic micronucleus assay demonstrated that this compound is capable of inducing chromosomal damage. Exposure to DMF led to an increase in the frequency of micronuclei in hematopoietic cells.[3][4]
-
Finding: Exposure to 0.1 mM this compound for 1 hour induced an increase in micronuclei frequency compared to controls.[3][4]
In Vitro Single Cell Gel Electrophoresis (Comet) Assay
The alkaline single-cell gel electrophoresis (SCGE or comet) assay has been used to detect DNA damage in the form of single-strand breaks and alkali-labile sites in V79 Chinese hamster lung cells.
-
Finding: this compound induced a concentration-dependent increase in DNA damage in V79 cells. Significant increases in DNA damage were observed at concentrations of 1.0 mM, 1.5 mM, and 2.0 mM after a 0.5-hour exposure.[2]
Ames Test
The Ames test, a bacterial reverse mutation assay, has reportedly shown negative results for this compound, suggesting it is not mutagenic in the tested bacterial strains.[1][5]
Summary of Genotoxicity Data
| Assay | Test System | Concentration/Dose | Result | Reference |
| In Vitro Micronucleus Assay | Murine Erythropoietic Cells | 0.1 mM (1 hour) | Positive | [3][4] |
| In Vitro Comet Assay | V79 Cells | 1.0, 1.5, 2.0 mM (0.5 hour) | Positive | [2] |
| Ames Test | Salmonella typhimurium | Not Specified | Negative | [1][5] |
Table 2: Summary of Genotoxicity Studies on this compound
Repeated-Dose Toxicity
A 90-day oral toxicity study in gpt delta rats was conducted for 2-methylfuran.[6] The findings from this study are summarized below as a surrogate for understanding the potential subchronic toxicity of this compound.
90-Day Oral Toxicity Study of 2-Methylfuran in Rats (Surrogate Data)
-
Doses: 0, 1.2, 6, or 30 mg/kg/day administered intragastrically.[6]
-
Key Findings:
-
NOAEL: The No-Observed-Adverse-Effect Level was determined to be 1.2 mg/kg/day for both male and female rats.[6]
Carcinogenicity
There are no specific long-term carcinogenicity bioassays available for this compound. However, its structural similarity to furan, a known rodent carcinogen, raises concerns about its potential carcinogenicity. Furan has been shown to cause liver tumors (hepatocellular adenoma and carcinoma) and bile-duct cancer (cholangiocarcinoma) in rats and mice.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that due to the extensive positive genotoxicity data for several furan-related flavouring agents and the known carcinogenicity of furan, the safety of this group of compounds, including this compound, could not be evaluated through their standard procedure.[3]
Metabolism and Toxicokinetics
Detailed in vivo toxicokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are limited. However, its metabolism is presumed to follow a pathway similar to that of furan and 2-methylfuran, which involves metabolic activation by cytochrome P450 (CYP) enzymes.
Proposed Metabolic Pathway
The proposed metabolic activation of this compound is initiated by CYP-mediated oxidation of the furan ring. This is analogous to the bioactivation of furan to the reactive and toxic metabolite cis-2-butene-1,4-dial. In the case of this compound, this oxidation is expected to produce a reactive α,β-unsaturated dicarbonyl intermediate. This reactive metabolite can then form adducts with cellular macromolecules, such as proteins and DNA, which is believed to be a key step in the mechanism of toxicity and genotoxicity.
Experimental Protocols
In Vitro Murine Erythropoietic Micronucleus Assay
This assay is used to detect damage to chromosomes or the mitotic apparatus. While a detailed, step-by-step protocol for the specific study on this compound is not fully available in the public domain, a general workflow can be described based on standard methodologies.
Conclusion and Recommendations
The available data indicates that this compound possesses genotoxic potential, as evidenced by positive results in in vitro micronucleus and comet assays. Its acute oral toxicity in rats is moderate. The mechanism of toxicity is likely mediated by metabolic activation to a reactive dicarbonyl intermediate, similar to other furan derivatives.
Significant data gaps remain, particularly concerning repeated-dose toxicity, carcinogenicity, and in vivo toxicokinetics. The absence of a NOAEL for this compound necessitates a cautious approach to risk assessment, which currently relies on data from structural analogues.
For drug development professionals, the genotoxic potential of this compound is a significant concern. If this moiety is present in a drug candidate, further extensive toxicological evaluation would be imperative. For researchers in the biofuel and chemical industries, the current toxicological data underscores the need for robust safety measures and further research to fully characterize the long-term health effects of exposure to this compound. It is recommended that future research efforts prioritize conducting a 90-day oral toxicity study in rodents to establish a NOAEL, as well as comprehensive ADME and carcinogenicity studies to enable a more complete risk assessment.
References
- 1. Predicted toxicity of the biofuel candidate this compound in environmental and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: this compound and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bone marrow genotoxicity of this compound, a green biofuel candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylfuran (DMF), a heterocyclic organic compound, is a significant analyte in diverse fields ranging from food science to biofuel research and clinical diagnostics. In the food industry, it is recognized as a furanic compound formed during the thermal processing of foods.[1][2][3] In the realm of renewable energy, DMF is considered a promising biofuel candidate.[4] Furthermore, it has been identified as a potential biomarker for certain health conditions and exposures, such as smoking status.[5] Accurate and precise quantification of this compound is therefore crucial for quality control, safety assessment, and research and development in these areas.
This application note provides detailed protocols for the quantitative analysis of this compound using common analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity.[2] An alternative High-Performance Liquid Chromatography (HPLC) method is also presented.
Analytical Methods for this compound Quantification
The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely employed technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The coupling of GC with a Mass Spectrometer (MS) allows for excellent separation and highly specific detection, enabling accurate quantification even in complex matrices. Sample introduction techniques such as Headspace (HS) and Solid-Phase Microextraction (SPME) are often used to extract and concentrate DMF from the sample matrix before GC-MS analysis.[3][6]
-
High-Performance Liquid Chromatography (HPLC): While less common for DMF analysis, HPLC offers an alternative approach, particularly for samples that are not amenable to GC.[7] Reversed-phase HPLC with a suitable detector, such as a UV detector, can be used for the separation and quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the analysis of this compound in solid and liquid samples, such as food products and biological fluids.
1. Sample Preparation:
-
Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[8]
-
For liquid samples, pipette a known volume (e.g., 1-5 mL) into the vial.
-
Add a saturated sodium chloride (NaCl) solution (e.g., 5 mL) to the vial to increase the volatility of the analyte.[9]
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound) to each sample, calibrator, and quality control sample.
-
Immediately seal the vial with a PTFE-lined septum and a crimp cap.
-
Vortex the vial for 15-30 seconds to ensure thorough mixing.
2. HS-GC-MS Parameters:
The following are typical instrument parameters. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Headspace Autosampler | |
| Incubation Temperature | 80 °C |
| Incubation Time | 20 minutes |
| Syringe Temperature | 90 °C |
| Injection Volume | 1000 µL |
| Gas Chromatograph | |
| Column | Equity-1 (30 m x 0.25 mm, 0.10 µm) or equivalent non-polar column[10] |
| Carrier Gas | Helium at a constant flow of 0.7 mL/min[10] |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 40 °C for 5 min, ramp at 20 °C/min to 200 °C, then ramp at 100 °C/min to 250 °C and hold for 2 min[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 96 |
| Qualifier Ions (m/z) | 81, 53 |
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known amounts of this compound into a matrix similar to the samples being analyzed.
-
Analyze the calibration standards and samples under the same HS-GC-MS conditions.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.[7]
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
2. HPLC Parameters:
| Parameter | Condition |
| HPLC System | |
| Column | Newcrom R1 (or equivalent reverse-phase column)[7] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | 220 nm (or optimal wavelength determined by DAD) |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the calibration standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. These values may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analytical Method | Matrix | Recovery (%) | Repeatability (RSDr %) | Limit of Quantification (LOQ) | Reference |
| HS-GC-MS | Food Matrices (various) | 80 - 110 | < 14 | 5 µg/kg | [1][2] |
| HS-GC-MS | Coffee | 80 - 110 | < 16 | 200 µg/kg | [6] |
| SPME-GC-MS | Food Matrices (various) | 80 - 110 | < 16 | 5 µg/kg | [3][6] |
Visualizations
Caption: General workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Validated Biomarker of Smoking Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols for the Gas Chromatography Analysis of 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2,5-Dimethylfuran (2,5-DMF) using gas chromatography (GC). The methods described are primarily focused on food matrices, where 2,5-DMF is a compound of interest due to its formation during thermal processing.
Introduction
This compound is a volatile organic compound that can be found in various heated foodstuffs and is also explored as a potential biofuel. Accurate and robust analytical methods are crucial for its quantification in diverse matrices. Gas chromatography, coupled with various sample introduction techniques and detectors, offers the necessary selectivity and sensitivity for this purpose. A significant analytical challenge is the chromatographic separation of this compound from its isomer, 2-ethylfuran, which often requires optimized GC conditions.[1][2]
Quantitative Data Summary
The following table summarizes quantitative data from various validated gas chromatography methods for the analysis of this compound. This allows for a comparative overview of the performance of different techniques.
| Method | Matrix | GC Column | Recovery (%) | LOQ (µg/kg) | Repeatability (RSDr %) | Reference |
| HS-SPME-GC-MS | Cereals, Coffee, Infant Products | Equity-1 | 80-110 | Not Specified | <14 | [1][2] |
| HS-SPME-GC-MS/MS | Fruits, Juices, Canned Fish | HP-5MS | 76-117 | 0.003-0.675 (ng/g) | 1-16 (intra-day) | [3] |
| HS-SPME-GC-MS | Chocolate | Not Specified | 81-109 | 0.48-2.50 | 0.1-8 | [4][5][6] |
| HS-SPME Arrow-GC-MS | Baby Formula, Coffee | Rxi-624Sil MS | 101-120 | Not Specified | Not Specified | [7][8] |
| P&T-GC-MS | Ground Coffee | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Experimental Workflow
The general workflow for the analysis of this compound by gas chromatography involves several key stages, from sample preparation to data analysis.
Experimental Protocols
Below are detailed protocols for three common methods used for the analysis of this compound.
Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) for Food Matrices
This method is widely used for the analysis of volatile and semi-volatile compounds in complex matrices.
1. Sample Preparation:
-
Weigh 0.5 g of the homogenized sample (e.g., baby formula, coffee) into a 20 mL headspace vial.[7][8]
-
Add an appropriate amount of a deuterated internal standard solution (e.g., this compound-d3).
-
Immediately seal the vial with a magnetic crimp cap.
2. HS-SPME Procedure:
-
SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is a common choice.[3]
-
Incubation: Incubate the vial at 50°C for 10 minutes with agitation (e.g., 250 rpm).[7][8]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 10 minutes at 50°C.[7][8]
-
Desorption: Desorb the fiber in the GC inlet for 1 minute at 280°C.[7][8]
3. GC-MS Parameters:
-
GC System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.[7][8]
-
Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or Equity-1 (30 m x 0.25 mm, 0.10 µm).[7][8][9]
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
MS Parameters:
Protocol 2: Headspace Solid-Phase Microextraction GC-MS/MS for Enhanced Selectivity
This protocol is particularly useful for complex matrices where isobaric interferences may be present.
1. Sample Preparation:
-
For fruit or juice samples, mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[3]
-
For oily fish samples, mix 1 g of the sample with 9 mL of a saturated NaCl solution.[3]
-
Add the internal standard and seal the vial.
2. HS-SPME Procedure:
-
SPME Arrow: Carboxen/Polydimethylsiloxane (CAR/PDMS).
-
Equilibration: 35°C for 15 minutes.[3]
-
Adsorption: 35°C for 15 minutes.[3]
-
Desorption: In the GC inlet.
3. GC-MS/MS Parameters:
-
GC System: Capable of tandem mass spectrometry.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Inlet: Split mode (e.g., 1:10), 280°C.[3]
-
Carrier Gas: Helium at 1 mL/min.[3]
-
Oven Program:
-
Initial temperature: 32°C, hold for 4 minutes.
-
Ramp: 20°C/min to 200°C, hold for 3 minutes.[3]
-
-
MS/MS Parameters:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for 2,5-DMF need to be determined.
-
Protocol 3: Purge-and-Trap GC-MS (P&T-GC-MS) for Coffee Samples
This technique is suitable for highly volatile compounds and can offer excellent sensitivity.
1. Sample Preparation:
-
Prepare coffee samples as per standard methods for volatile analysis.
-
Spike with an appropriate internal standard.
2. Purge-and-Trap Parameters:
-
The specific parameters for purging (gas, flow rate, time) and trapping (sorbent material, temperature) need to be optimized for 2,5-DMF.
3. GC-MS Parameters:
-
The GC-MS parameters would be similar to those described in Protocol 1, with adjustments to the oven temperature program as needed based on the trapping and desorption characteristics of the P&T system.
Logical Relationship for GC Column Selection
The choice of a GC column is critical for the successful separation of this compound, especially from its isomers. The following diagram illustrates the factors influencing this decision.
Conclusion
The analysis of this compound can be effectively achieved using various gas chromatography techniques. The choice of method depends on the sample matrix, required sensitivity, and the need to resolve critical isomers. The protocols provided here, based on validated methods from the scientific literature, offer a solid starting point for researchers and scientists. Method validation should always be performed in the specific laboratory and for the matrix of interest to ensure data quality and reliability.
References
- 1. ceas.org.tw [ceas.org.tw]
- 2. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
Application Note: 2,5-Dimethylfuran as a High-Fidelity Internal Standard for Quantitative NMR (qNMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances without the need for identical reference compounds for each analyte. The accuracy of qNMR relies heavily on the selection of a suitable internal standard (IS). An ideal IS should possess chemical stability, solubility in common deuterated solvents, a simple NMR spectrum with signals that do not overlap with the analyte, and appropriate volatility.[1]
2,5-Dimethylfuran (DMFu) has emerged as a superior internal standard for ¹H NMR, offering distinct advantages over traditional single-peak standards.[2] Its unique spectral properties not only facilitate straightforward quantification but also provide an internal validation check on the quality of the NMR data acquisition, ensuring high-fidelity results.[2][3] This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of organic molecules.
Key Advantages of this compound (DMFu)
DMFu was selected as an internal standard based on several key properties that align with the requirements for accurate qNMR:[1][2]
-
Low Reactivity: Chemically inert, ensuring stability during sample preparation and long-term storage.[1]
-
Good Solubility: Readily dissolves in common NMR solvents like chloroform, methanol, and dimethyl sulfoxide.[1]
-
Optimal Volatility: With a boiling point of 92 °C, it is volatile enough for easy removal post-analysis but not so volatile as to be lost during sample preparation.[1][3][4]
-
Simple ¹H NMR Spectrum: The spectrum consists of two distinct singlets, which minimizes the probability of signal overlap with the analyte.[1][4]
The most significant advantage of DMFu lies in its two widely separated singlets. This feature offers two critical benefits:
-
Reduced Signal Overlap: The two signals at approximately 2.20 ppm and 5.80 ppm provide two opportunities for finding a clear, unobstructed region for integration against an analyte.[1][3] The 5.80 ppm signal is in a region of the spectrum that is typically devoid of other signals.[1][3]
-
Internal Quality Control: The theoretical integration ratio of the methyl protons (2.20 ppm) to the furan protons (5.80 ppm) is exactly 3:1. By checking this ratio, researchers can assess the accuracy of the integration and, crucially, verify that the relaxation delay used in the experiment was sufficient for complete magnetization recovery for both the standard and the analyte.[1][2]
Data Presentation
The physicochemical and spectral properties of this compound are summarized below.
Table 1: Physicochemical and ¹H NMR Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈O | [5] |
| Molecular Weight | 96.13 g/mol | [3][6] |
| Boiling Point | 92 °C | [1][3][4] |
| ¹H NMR Signal 1 (Methyl) | ~2.20 ppm (singlet, 6H) | [1][3] |
| ¹H NMR Signal 2 (Furan) | ~5.80 ppm (singlet, 2H) | [1][3] |
| Solvent | CDCl₃ |[6] |
The accuracy of qNMR is highly dependent on the complete relaxation of all nuclei between pulses. The integration ratio of DMFu's two singlets is a sensitive indicator of whether the relaxation delay (D1) is sufficient.
Table 2: Effect of Relaxation Delay (D1) on the Integration Ratio of DMFu Signals
| Relaxation Delay (D1) (seconds) | Observed Ratio (Integral at 2.2 ppm / Integral at 5.8 ppm) | Deviation from Theoretical (3.00) |
|---|---|---|
| 0.1 | 2.50 | -16.7% |
| 1.0 | 2.85 | -5.0% |
| 10.0 | 2.99 | -0.3% |
| 30.0 | 3.01 | +0.3% |
Data adapted from reference[1]. Experiments show that a delay of 10.0 seconds is sufficient to achieve an accurate ratio, leading to quantitative results with less than 5.0% error.[1][2][3]
Experimental Protocol
This protocol outlines the steps for using DMFu to determine the purity or concentration of an analyte.
Detailed Methodologies
4.1. Materials
-
This compound (DMFu), high purity (≥99%)
-
Analyte of interest
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% TMS)
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks and calibrated micropipettes
-
High-quality 5 mm NMR tubes
4.2. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 50 mg of pure this compound into a 5 mL volumetric flask.
-
Record the exact mass (m_std).
-
Dissolve and dilute to the mark with deuterated solvent (e.g., CDCl₃). This creates a stock solution of known concentration (C_std).
4.3. Sample Preparation
-
Accurately weigh 5-25 mg of the analyte into a clean vial.[7] Record the exact mass (m_analyte).
-
Using a calibrated micropipette, add a precise volume (e.g., 600-700 µL) of the DMFu internal standard stock solution to the vial.[8]
-
Ensure the analyte is completely dissolved.
-
Transfer the final solution to an NMR tube.
4.4. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[9]
-
Tune and shim the sample. For optimal quantification, sample spinning should be turned off to avoid spinning sidebands.[9]
-
Set up a standard 1D proton experiment with the following critical parameters:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for all protons.
-
Relaxation Delay (D1): Set to a minimum of 10 seconds .[1][3] This is crucial for the accurate integration of both DMFu and typical small molecule analytes.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.
-
Number of Scans (NS): Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[9] This typically requires 16 or more scans depending on sample concentration.
-
4.5. Data Processing and Analysis
-
Apply Fourier transformation to the FID with minimal to no line broadening (e.g., LB = 0.3 Hz).
-
Carefully phase the spectrum manually to ensure all peaks have a purely absorptive shape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated peaks.
-
Integrate a well-resolved, non-overlapping signal from the analyte (Int_analyte) and one of the two singlets from DMFu (Int_std).
-
Validation Step: Integrate both DMFu signals and calculate their ratio. If the ratio of the integral at ~2.2 ppm to the one at ~5.8 ppm is not close to 3.0, the relaxation delay was insufficient, and the quantitative result will be unreliable.[1]
Calculation of Purity
The purity of the analyte can be calculated using the standard qNMR equation:[10]
Purity_analyte (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
Int: Area of the integrated peak for the analyte and standard.
-
N: Number of protons giving rise to the integrated signal (e.g., N_std = 6 for the DMFu signal at 2.2 ppm or 2 for the signal at 5.8 ppm).
-
M: Molecular weight of the analyte and standard.
-
m: Weighed mass of the analyte and standard.
-
Purity_std: Purity of the this compound standard (usually ≥99%).
Conclusion
This compound is a highly effective and reliable internal standard for quantitative ¹H NMR. Its simple two-singlet spectrum provides flexibility in avoiding signal overlap and, more importantly, offers a built-in mechanism to verify sufficient relaxation delay, a common source of error in qNMR experiments.[1][2] By following the detailed protocol outlined above, researchers in pharmaceutical development and other scientific fields can achieve accurate and precise quantification of compounds with a high degree of confidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (DMFu): An Internal Standard for the "Traceless" Quantitation of Unknown Samples via (1)H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for 2,5-Dimethylfuran (DMF) in Biofuel Blends
Introduction
2,5-Dimethylfuran (DMF) is a furan derivative that has emerged as a highly promising second-generation biofuel.[1] Produced from renewable lignocellulosic biomass, DMF presents a sustainable alternative to conventional fossil fuels.[2][3] Unlike first-generation biofuels such as ethanol, its production does not directly compete with food sources.[4] DMF possesses several advantageous physicochemical properties, including a high energy density comparable to gasoline, a high research octane number (RON), and insolubility in water, which overcomes some of the key drawbacks of ethanol, such as lower energy content and miscibility with water.[5][6] These characteristics make DMF a suitable candidate for use as a standalone fuel or as a blend component in both spark-ignition (SI) and compression-ignition (CI) engines.[2][6]
Physicochemical Properties of DMF and Reference Fuels
The viability of a biofuel is largely determined by its physical and chemical properties. DMF exhibits properties remarkably similar to gasoline and superior to ethanol in several key aspects, making it compatible with existing engine technologies and fuel infrastructure.[4][7]
| Property | This compound (DMF) | Gasoline | Ethanol | Diesel |
| Chemical Formula | C₆H₈O | C₄-C₁₂ | C₂H₅OH | C₈-C₂₁ |
| Energy Density (MJ/L) | 31.5[3] | ~32.2[4] | ~23[4] | ~36.1 |
| Research Octane Number (RON) | 119[3] | 91-99 | ~108 | - |
| Motor Octane Number (MON) | ~88.1[8] | 81-89 | ~92 | - |
| Boiling Point (°C) | 92-94[3] | 25-215 | 78.3[3] | 180-360 |
| Water Solubility | Insoluble[4] | Insoluble | Soluble | Insoluble |
| Oxygen Content (wt%) | 16.7 | 0 | 34.7 | 0 |
Data compiled from multiple sources.[3][4][7][8]
Application in Spark-Ignition (SI) Engines
DMF's high octane number and energy density make it an excellent candidate for blending with gasoline in SI engines.[3] Studies have shown that DMF-gasoline blends can improve engine performance and, in some cases, reduce harmful emissions compared to pure gasoline.
Performance and Emission Characteristics of DMF-Gasoline Blends
| Blend (vol%) | Engine Load | Indicated Thermal Efficiency (ITE) | Brake Specific Fuel Consumption (BSFC) | NOx Emissions | CO Emissions | HC Emissions | Soot/PM Emissions |
| DMF10-DMF50 | Full Speed Range | Decreased by 0.1-1.7% vs. Gasoline[9] | Increased by ~9.3% vs. Gasoline[9] | Increase with higher DMF concentration[8] | Marginally lower than gasoline[4] | Lower at low loads vs. gasoline[4] | Increase with higher DMF concentration[8] |
| E10 | Full Load | - | - | - | Lower than gasoline[4] | Lower than gasoline[4] | - |
| DMF (Pure) | Various Loads | Similar to Gasoline[10] | Similar to Gasoline[10] | Comparable to Gasoline[10] | Comparable to Gasoline[10] | Comparable to Gasoline[10] | - |
Note: Performance and emission characteristics are highly dependent on engine design, operating conditions, and blend ratio.
Application in Compression-Ignition (CI) Engines
While DMF has a high octane number, making it less suitable for direct use in CI engines, it can be blended with diesel fuel. The addition of oxygen-rich DMF to diesel can significantly impact combustion and emissions, most notably leading to a substantial reduction in soot.[7][11]
Performance and Emission Characteristics of DMF-Diesel Blends
| Blend (vol%) | Engine Load | Brake Thermal Efficiency (BTE) | Brake Specific Fuel Consumption (BSFC) | NOx Emissions | CO Emissions | HC Emissions | Soot Emissions |
| D40 (40% DMF) | Low to High | Increases with load[7] | Increases with DMF proportion[7] | Slightly higher than diesel[7] | Similar to diesel at high loads[7] | Similar to diesel at high loads[7] | Significant reduction, near zero[7] |
| DMF20 (20% DMF) | Low to High | Higher than diesel at high loads[12] | - | Higher than diesel[12] | Lower than diesel at high loads[12] | Lower than diesel at high loads[12] | Significant reduction[12] |
Protocols
Protocol 1: Preparation of DMF-Biofuel Blends
This protocol describes the standard procedure for preparing volumetric blends of DMF with gasoline or diesel for experimental testing.
Materials:
-
This compound (DMF), ≥99% purity
-
Baseline fuel (Gasoline or Diesel)
-
Graduated cylinders or volumetric flasks (Class A)
-
Glass storage bottles with airtight caps
-
Magnetic stirrer and stir bar (optional)
-
Fume hood
Procedure:
-
Safety: Perform all handling and blending operations within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Volume Calculation: Determine the required volume of each component to achieve the target blend ratio (e.g., for 1000 mL of a DMF20 blend, use 200 mL of DMF and 800 mL of baseline fuel).
-
Blending:
-
Measure the precise volume of the baseline fuel (gasoline or diesel) using a graduated cylinder or volumetric flask and pour it into the glass storage bottle.
-
Measure the precise volume of DMF and add it to the baseline fuel in the storage bottle.
-
-
Mixing: Securely cap the bottle and mix the components thoroughly by inverting the bottle several times or by using a magnetic stirrer for 10-15 minutes to ensure a homogeneous mixture. DMF is miscible with gasoline and diesel.[3]
-
Storage: Store the prepared blend in a cool, dark place in a clearly labeled, airtight container away from ignition sources.
Protocol 2: Standardized Engine Performance and Emissions Testing
This protocol outlines a generalized methodology for evaluating the performance and emissions of DMF blends in a single-cylinder research engine.
Apparatus:
-
Single-cylinder, direct-injection spark-ignition (DISI) or compression-ignition (CI) research engine.
-
Engine dynamometer for precise load control.
-
Fuel measurement system (e.g., gravimetric fuel balance or high-precision flow meter).
-
In-cylinder pressure measurement system (piezoelectric pressure transducer and crank angle encoder).
-
Exhaust gas emissions analyzer (e.g., Horiba MEXA or equivalent) for measuring CO, HC, NOx, and O₂.
-
Soot/particulate matter measurement device (e.g., smoke meter or particle sizer).
-
Data acquisition and control system.
Procedure:
-
Engine Warm-up: Operate the engine with the baseline fuel (gasoline or diesel) at a moderate load and speed until coolant and oil temperatures stabilize according to the manufacturer's specifications.
-
Baseline Data Collection:
-
Set the engine to the first desired operating point (e.g., 1500 rpm, 3.5 bar IMEP).[10][13]
-
Record all relevant data, including engine speed, torque, fuel flow rate, in-cylinder pressure over 200-300 consecutive cycles, and exhaust emissions concentrations.
-
Repeat this step for all planned operating conditions (varying loads and/or speeds).
-
-
Fuel Switchover: Purge the fuel system completely and introduce the prepared DMF blend into the engine's fuel supply.
-
Engine Stabilization: Allow the engine to run on the DMF blend for a sufficient period to ensure the new fuel has fully circulated and the engine operation has stabilized.
-
DMF Blend Data Collection:
-
Data Analysis:
-
Performance: Calculate key parameters such as Brake Mean Effective Pressure (BMEP), Brake Thermal Efficiency (BTE), and Brake Specific Fuel Consumption (BSFC).
-
Combustion: Analyze in-cylinder pressure data to determine ignition delay and combustion duration.[7]
-
Emissions: Convert measured exhaust gas concentrations into specific emissions (g/kWh). .
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. birmingham.ac.uk [birmingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Experimental study on the combustion and emissions fueling biodiesel/n-butanol, biodiesel/ethanol and biodiesel/2,5-dimethylfuran on a diesel engine [ideas.repec.org]
- 13. birmingham.ac.uk [birmingham.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Engine Performance of 2,5-Dimethylfuran (DMF) Fuel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the engine performance characteristics of 2,5-Dimethylfuran (DMF) as a biofuel. The information is intended for researchers and scientists in the fields of renewable energy, automotive engineering, and combustion science. The protocols outlined below are based on methodologies cited in published research.
Introduction to this compound (DMF) as a Biofuel
This compound (DMF) is a promising biofuel that can be derived from lignocellulosic biomass.[1] It has garnered significant attention as a potential alternative to gasoline due to its favorable physicochemical properties, which are in many ways comparable or superior to ethanol, the current leading biofuel.[2][3] Key advantages of DMF include its high energy density, high research octane number (RON), and insolubility in water, which contributes to its stability during storage.[4][5]
Physicochemical Properties of DMF and Comparison with Conventional Fuels
A thorough understanding of the fuel properties is essential for evaluating its performance in an internal combustion engine. The following table summarizes the key properties of DMF in comparison to gasoline and ethanol.
| Property | This compound (DMF) | Gasoline | Ethanol |
| Chemical Formula | C6H8O[4] | C4-C12 Hydrocarbons | C2H5OH |
| Molar Mass ( g/mol ) | 96.13[4] | ~100-105 | 46.07 |
| Density (g/cm³ at 20°C) | 0.8897[4] | ~0.71-0.77 | 0.789 |
| Boiling Point (°C) | 92-94[4] | 25-215 | 78 |
| Melting Point (°C) | -62[4] | - | -114 |
| Flash Point (°C) | -1[4] | <-40 | 13 |
| Autoignition Temperature (°C) | 285.85[4] | ~280 | 363 |
| Research Octane Number (RON) | 119[4] | 91-99 | 108.6 |
| Motor Octane Number (MON) | - | 81-89 | 92 |
| Lower Heating Value (MJ/kg) | 33.7[4] | ~43.2[4] | 26.9[4] |
| Latent Heat of Vaporization (kJ/mol) | 31.91[4] | ~35 | 38.6 |
| Stoichiometric Air/Fuel Ratio | 10.72[4] | ~14.7 | 9.0 |
Engine Performance of DMF
Combustion Characteristics
Experimental studies have shown that DMF exhibits combustion characteristics similar to gasoline.[2] However, there are notable differences. The laminar burning velocity of DMF is comparable to that of gasoline, especially in the equivalence ratio range of 0.9-1.1.[6] Some studies indicate that DMF has a faster burning rate than gasoline, which can contribute to higher in-cylinder pressures.[7][8] The ignition delay of DMF is reported to be longer than gasoline but shorter than ethanol.[9]
Performance Metrics
The performance of an engine running on DMF is often benchmarked against gasoline and ethanol. Key performance indicators include brake power, brake torque, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE).
| Engine Performance Metric | DMF vs. Gasoline | DMF vs. Ethanol | Key Findings and Citations |
| Brake Power & Torque | Comparable | Higher | Due to its higher energy density, DMF can produce comparable power and torque outputs to gasoline.[10] |
| Brake Specific Fuel Consumption (BSFC) | Slightly Higher | Significantly Lower | Volumetric fuel consumption of DMF is similar to gasoline.[10] To produce the same energy output, less DMF is required by volume compared to ethanol.[5] |
| Brake Thermal Efficiency (BTE) | Slightly Higher | Higher | The fast burning rate and better knock suppression of furan-based fuels can lead to higher indicated thermal efficiencies compared to gasoline.[11][12] |
Exhaust Emissions
The emissions profile is a critical aspect of evaluating any new fuel. Studies on DMF have investigated regulated emissions (CO, HC, NOx) as well as particulate matter (PM).
| Emission | DMF vs. Gasoline | DMF vs. Ethanol | Key Findings and Citations |
| Carbon Monoxide (CO) | Comparable or Lower | Comparable | CO emissions are generally similar to gasoline, with some studies showing a decrease.[10] |
| Hydrocarbons (HC) | Lower | Comparable | Unburned hydrocarbon emissions are often lower for DMF compared to gasoline.[2][10] |
| Nitrogen Oxides (NOx) | Higher | Higher | The higher adiabatic flame temperature of DMF can lead to increased NOx emissions compared to both gasoline and ethanol.[2][11] |
| Particulate Matter (PM) | Lower | Lower | Blending DMF with diesel has been shown to reduce particulate mass and number concentrations under most operating conditions.[13] |
Experimental Protocols for Engine Performance Testing
The following protocols are generalized from methodologies reported in the literature for testing DMF in spark-ignition (SI) and compression-ignition (CI) engines.
Protocol for Spark-Ignition (SI) Engine Testing
This protocol is designed for a single-cylinder, direct-injection spark-ignition (DISI) research engine.
4.1.1. Engine Specifications and Setup
-
Engine Type: Single-cylinder, four-stroke, spray-guided DISI engine.[11][14]
-
Displacement: 565.6 cc[11]
-
Fuel Injection: Centrally-mounted multi-hole direct injector.[14]
-
Instrumentation:
-
DC dynamometer for engine speed and load control.[11]
-
Water-cooled pressure transducer for in-cylinder pressure measurement.[11]
-
K-type thermocouples for temperature monitoring.[11]
-
Exhaust gas analyzer for regulated emissions (CO, HC, NOx).
-
Scanning Mobility Particle Sizer (SMPS) for particulate matter analysis.[2]
-
4.1.2. Experimental Procedure
-
Fuel Preparation: Prepare the desired fuel (pure DMF, DMF-gasoline blends) and the reference fuels (gasoline, ethanol).[2]
-
Engine Warm-up: Operate the engine with a standard fuel until coolant and oil temperatures stabilize (e.g., 85°C and 90°C respectively).[15]
-
Test Conditions:
-
Set a constant engine speed (e.g., 1500 rpm).[11]
-
Vary the engine load, typically measured as Indicated Mean Effective Pressure (IMEP) or Brake Mean Effective Pressure (BMEP), across a desired range (e.g., 3.5-8.5 bar IMEP).[11]
-
Maintain a stoichiometric air-fuel ratio (λ = 1.0).[2]
-
For each fuel, determine the Maximum Brake Torque (MBT) spark timing at each load point.[11]
-
-
Data Acquisition:
-
Record engine performance data including torque, speed, and fuel flow rate.
-
Record in-cylinder pressure data for combustion analysis.
-
Measure exhaust emissions concentrations.
-
-
Calculations:
-
Calculate Brake Power, Brake Torque, BSFC, and BTE.
-
Analyze in-cylinder pressure data to determine combustion phasing and duration.[2]
-
Calculate specific emissions in g/kWh.
-
Protocol for Compression-Ignition (CI) Engine Testing with DMF Blends
This protocol is for a four-cylinder, direct-injection compression-ignition (DICI) engine to evaluate DMF-diesel blends.
4.2.1. Engine Specifications and Setup
-
Engine Type: Four-cylinder, direct-injection compression-ignition (DICI) engine.[13]
-
Instrumentation:
-
Engine dynamometer for load and speed control.
-
In-cylinder pressure transducers.
-
Exhaust gas analyzers for regulated emissions.
-
Particulate matter measurement instruments.
-
4.2.2. Experimental Procedure
-
Fuel Preparation: Prepare blends of DMF with diesel fuel by mass or volume fraction (e.g., 10% and 30% DMF).[13]
-
Engine Warm-up: Operate the engine on pure diesel until steady-state conditions are reached.
-
Test Conditions:
-
Data Acquisition:
-
Record engine performance parameters.
-
Measure in-cylinder pressure.
-
Analyze exhaust emissions for regulated gases and particulate matter characteristics.[13]
-
-
Analysis:
Visualizations
Logical Relationship: Production of DMF from Biomass
Caption: Production pathway of this compound from lignocellulosic biomass.
Experimental Workflow: SI Engine Performance Evaluation
References
- 1. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]
- 2. birmingham.ac.uk [birmingham.ac.uk]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. ijred.cbiore.id [ijred.cbiore.id]
- 8. researchgate.net [researchgate.net]
- 9. saemobilus.sae.org [saemobilus.sae.org]
- 10. fsrj.org [fsrj.org]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. media.sciltp.com [media.sciltp.com]
Application Notes and Protocols for Scaling Up 2,5-Dimethylfuran (DMF) Production
Introduction
2,5-Dimethylfuran (DMF) is a promising liquid biofuel and platform chemical that can be derived from renewable biomass resources like cellulose and fructose.[1][2] Its high energy density, which is 40% greater than ethanol and comparable to gasoline, along with its insolubility in water, makes it an attractive alternative to current transportation fuels.[1] The efficient and scalable production of DMF is a critical step toward its commercial viability. These application notes provide detailed protocols and comparative data for the synthesis and scale-up of DMF production, intended for researchers and chemical development professionals. The primary route involves the dehydration of sugars (like fructose) to 5-hydroxymethylfurfurial (HMF), followed by the selective hydrodeoxygenation of HMF to DMF.[1][3]
Section 1: Primary Production Pathways from HMF
The conversion of the intermediate platform molecule, 5-hydroxymethylfurfurial (HMF), to this compound (DMF) primarily occurs via two distinct catalytic hydrogenolysis pathways. Understanding these routes is crucial for catalyst design and process optimization.
The two main pathways for DMF production from HMF are:
-
Pathway 1: HMF is first hydrogenated at the carbonyl group (C=O) to form 2,5-bis(hydroxymethyl)furan (DHMBA), which is then subjected to hydrogenolysis to yield 5-methylfurfuryl alcohol (MFA), and finally, another hydrogenolysis step produces DMF.
-
Pathway 2: HMF first undergoes hydrogenolysis of the hydroxyl group to form 5-methylfurfural (MF), which is then hydrogenated to MFA, followed by a final hydrogenolysis step to produce DMF.[4]
Section 2: Protocols for DMF Production
Scaling up DMF production requires robust and efficient protocols. Continuous flow systems are often favored for industrial applications due to their potential for high throughput and stable operation, while batch reactors are excellent for catalyst screening and process optimization at the lab scale.
Protocol 1: Two-Step Continuous Flow Production of DMF from Fructose
This protocol is based on a cascade flow reactor system that first converts fructose to HMF and then immediately hydrogenates HMF to DMF, minimizing degradation of the reactive HMF intermediate.[5][6]
Materials & Equipment:
-
Fructose solution (e.g., 10 wt% in ethanol)
-
Dehydration catalyst (e.g., Amberlyst-15)
-
Hydrogenolysis catalyst (e.g., non-noble metal catalyst like Cu-based or noble metal like Ru-Sn/ZnO)[5][7]
-
High-pressure liquid chromatography (HPLC) pumps
-
Two packed-bed column reactors
-
Heating jackets or oven for reactors
-
Hydrogen gas (H₂) cylinder and mass flow controller
-
Back-pressure regulator
-
Product collection vessel in an ice bath
-
Analytical equipment: Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Catalyst Packing: Pack the first reactor column with the dehydration catalyst (e.g., Amberlyst-15) and the second reactor column with the hydrogenolysis catalyst.
-
System Assembly: Connect the components in the following sequence: HPLC pump -> Reactor 1 -> Tee junction for H₂ introduction -> Reactor 2 -> Back-pressure regulator -> Collection vessel.
-
System Purge: Purge the entire system with an inert gas (e.g., N₂) before introducing hydrogen.
-
Reaction Conditions:
-
Reaction Execution:
-
Pump the fructose solution through Reactor 1 at a determined flow rate to optimize HMF yield.
-
Introduce H₂ gas at the tee junction before Reactor 2.
-
The effluent from Reactor 1, containing HMF, mixes with H₂ and flows through Reactor 2 where it is converted to DMF.
-
-
Product Collection & Analysis:
-
Collect the liquid product from the outlet in a cooled vessel.
-
Analyze the product mixture using GC-MS to determine the conversion of fructose, selectivity to DMF, and yield.
-
Protocol 2: One-Pot Batch Reactor Synthesis of DMF from Fructose
This protocol describes a one-pot method using a bifunctional catalyst that facilitates both the dehydration of fructose and the subsequent hydrogenolysis of HMF in a single reactor.
Materials & Equipment:
-
Fructose
-
Bifunctional catalyst (e.g., carbon-based solid acid-coated CuCo catalyst)[10]
-
Hydrogen source (e.g., H₂ gas or a hydrogen donor like polymethylhydrosiloxane)[11]
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Analytical equipment (GC-MS)
Procedure:
-
Reactor Loading: Charge the batch reactor with fructose, the solvent, the bifunctional catalyst, and a magnetic stir bar.
-
System Purge: Seal the reactor and purge it several times with an inert gas (e.g., N₂) and then with H₂ to remove air.
-
Reaction Conditions:
-
Reaction Execution: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-10 hours), monitoring the pressure for any significant changes.[10][12]
-
Product Recovery & Analysis:
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and recover the liquid product by filtration to separate the catalyst.
-
Analyze the liquid sample using GC-MS to quantify the DMF yield. The catalyst can often be recovered, washed, and tested for reusability.[10][11]
-
Section 3: Comparative Data on Catalytic Performance
The choice of catalyst is paramount for achieving high yield and selectivity in DMF production. The following tables summarize the performance of various catalytic systems reported in the literature.
Table 1: Performance of Non-Noble Metal Catalysts for HMF to DMF Conversion
| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conv. (%) | DMF Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 10Cu1Pd | rGO | - | - | - | 96 | 95 | [13] |
| Ni/ZrP | Layered α-ZrP | 240 | 5 | 20 | 100 | 68.1 | [8] |
| 2CuCo-IG | N-doped Carbon | 180 | 2 | 4 | 100 | 93.7 | [12] |
| 2%Ni-20%Co | Carbon | 130 | 1 | 24 | >99 | 95 | [9] |
| Ni | Al₂O₃-TiO₂-ZrO₂ | 210 | 2 (Ar) | 24 | - | High | [14] |
| Raney Ni | - | 180 | - | - | 100 | 88.5 |[4] |
Table 2: Performance of Noble Metal Catalysts for HMF to DMF Conversion
| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conv. (%) | DMF Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Pd/C | - | 80 | - | 4 | 100 | 99 | [4] |
| Ru-Sn | ZnO | - | - | - | - | 98 (from HMF) | [15] |
| Pd/PDVB-S-143 | Polymer | Mild | - | - | - | 94.2 (from Fructose) | [11] |
| PtCo@HCS | Hollow Carbon | 180 | 0.1 | 2 | - | 98 | [4] |
| Ru/Co₃O₄ | - | 130 | 0.7 | - | >99 | 93.4 |[12] |
Section 4: Generalized Scale-Up Workflow
The transition from laboratory-scale batch synthesis to a scaled-up, potentially continuous, production process involves several key stages. This workflow outlines the logical progression for developing a commercially viable DMF production plant.
Workflow Stages Explained:
-
Feedstock Processing: The process begins with renewable biomass, which must be pretreated and hydrolyzed to break it down into fermentable sugars like fructose and glucose.[3][16] The cost of the feedstock is a major economic factor in large-scale production.[3]
-
Chemical Synthesis: This core stage involves the two-step conversion of sugars into DMF. The first step is an acid-catalyzed dehydration to produce the HMF intermediate. The second step is the catalytic hydrodeoxygenation of HMF to DMF.[6] For scale-up, integrating these steps into a continuous flow process can improve efficiency and minimize the formation of byproducts.[5][6]
-
Product Purification: The reactor output is a mixture containing DMF, unreacted intermediates, solvent, and byproducts. Purification, often through distillation or liquid-liquid extraction, is required to isolate DMF to the desired purity.[17]
-
Final Application: The purified DMF can then be used as a high-energy-density biofuel, often blended with conventional fuels, or as a platform chemical for producing other valuable molecules like p-xylene.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current technologies, economics, and perspectives for this compound production from biomass-derived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01055A [pubs.rsc.org]
- 7. An integrated process for the production of this compound from fructose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct Production of this compound with High Yield from Fructose over a Carbon-Based Solid Acid-Coated CuCo Bimetallic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 13. [PDF] Continuous flow selective hydrogenation of 5-hydroxymethylfurfural to 2.5-dimethylfuran using Pd-Cu/reduced graphene oxde catalysts | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simulation and Techno-Economic Evaluation of Large Scale 2.5-Dimethylfuran Production From Fructose | Chemical Engineering Transactions [cetjournal.it]
Application Notes and Protocols for the Heterogeneous Catalytic Synthesis of 2,5-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the heterogeneous catalytic synthesis of 2,5-Dimethylfuran (DMF), a promising biofuel and platform chemical. The following sections detail the reaction pathways, a comparative analysis of various catalytic systems, and explicit experimental protocols for the synthesis and analysis of DMF from 5-hydroxymethylfurfurual (HMF), a key biomass-derived intermediate.
Introduction
This compound (DMF) has garnered significant attention as a renewable alternative to fossil fuels due to its high energy density, high octane number, and immiscibility with water.[1] Its synthesis from biomass-derived carbohydrates, primarily through the intermediate 5-hydroxymethylfurfural (HMF), is a key area of research in sustainable chemistry.[2][3][4] Heterogeneous catalysis plays a pivotal role in the selective hydrodeoxygenation of HMF to DMF, offering advantages in catalyst separation and reusability.[5][6] This document outlines the prevalent catalytic strategies and provides detailed protocols for researchers in the field.
Reaction Pathways and Mechanisms
The conversion of HMF to DMF primarily proceeds through a hydrodeoxygenation process, which involves both hydrogenation and hydrogenolysis steps. Two main reaction pathways are generally accepted, as illustrated below.[5] The efficiency of a given catalyst is often determined by its ability to selectively promote the desired pathway while minimizing side reactions such as ring hydrogenation or polymerization.[5]
Logical Diagram: HMF to DMF Conversion Pathways
Caption: Reaction network for the conversion of HMF to DMF.
Catalytic Systems: A Comparative Overview
A variety of heterogeneous catalysts have been developed for the synthesis of DMF. These can be broadly categorized into noble metal-based and non-noble metal-based systems. The choice of catalyst and support significantly influences the reaction's efficiency, selectivity, and operating conditions.
Noble Metal-Based Catalysts
Noble metals such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) often exhibit high catalytic activity for the hydrodeoxygenation of HMF.[5] They are typically supported on carbon-based materials or metal oxides to enhance dispersion and stability.
| Catalyst | Support | Temp. (°C) | Pressure (MPa H₂) | Time (h) | HMF Conversion (%) | DMF Yield (%) | Selectivity (%) | Reference |
| Ru/C | Carbon | 190 | - | - | ~97.0 | 81.0 | - | [5] |
| Ru/CNTs | Carbon Nanotubes | 150 | - | - | ~97.0 | 83.5 | - | [5] |
| Pd/C | Carbon | 80 | - | - | >95.6 | >95.6 | - | [5] |
| Ru-Co/SiO₂ | Silica | 140 | 0.2 | 4 | >99.0 | >99.0 | - | [5] |
| Pt₁/Co | - | 180 | 1.0 | 2 | 100 | 92.9 | - | [7] |
| Ru/ZSM-5 | ZSM-5 | 180 | 1.7 | 3 | 98 | - | 97 | [7] |
Non-Noble Metal-Based Catalysts
Driven by the high cost of noble metals, significant research has focused on developing efficient and robust non-noble metal catalysts, including Copper (Cu), Nickel (Ni), and Cobalt (Co). These catalysts often require higher temperatures but can achieve excellent yields of DMF.
| Catalyst | Support | Temp. (°C) | Pressure (MPa H₂) | Time (h) | HMF Conversion (%) | DMF Yield (%) | Selectivity (%) | Reference |
| Cu/Fe₂O₃-Al₂O₃ | Alumina-Iron Oxide | 148 | - | 10 | ~90.0 | ~90.0 | - | [5] |
| 15 wt% Cu/SBA-15 | SBA-15 | 180 | 2.0 | 8 | - | 90.0 | - | [5] |
| Ni/NDC | Nitrogen-doped carbon | 150 | 8.0 | - | >99.0 | 80.0 | - | [5] |
| Raney Ni | - | 180 | - | - | 100 | 88.5 | - | [5] |
| Co-N-C/NiAl-MMO | Nickel-Aluminium MMO | 170 | - | - | - | - | 99.9 | [8] |
| Ni/ZSM-5 | ZSM-5 | - | - | - | 91.2 | - | 96.2 | [9] |
| Cu-Fe complex | - | - | - | - | 97 | - | 93 | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation of a representative catalyst and the subsequent synthesis of DMF.
Protocol 1: Preparation of a Ru/C Catalyst via Incipient Wetness Impregnation
This protocol describes the synthesis of a carbon-supported ruthenium catalyst, a commonly used system for HMF hydrodeoxygenation.[5]
-
Activated Carbon (high surface area)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Deionized water
-
Ethanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Rotary evaporator
-
Tube furnace
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Drying oven
-
Support Pre-treatment: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation: Calculate the required amount of RuCl₃·xH₂O to achieve the desired metal loading (e.g., 5 wt%). Dissolve the calculated amount of the ruthenium precursor in a minimal amount of deionized water to match the pore volume of the carbon support.
-
Impregnation: Add the precursor solution dropwise to the dried activated carbon support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 100°C overnight.
-
Reduction: Place the dried catalyst precursor in a tube furnace.
-
Purge the system with nitrogen gas for 30 minutes.
-
Heat the sample to 400°C under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a rate of 10°C/min.
-
Hold at 400°C for 4 hours to ensure complete reduction of the ruthenium precursor to metallic ruthenium.
-
-
Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow. The catalyst should be stored under an inert atmosphere to prevent oxidation.
Protocol 2: Catalytic Synthesis of this compound from HMF
This protocol outlines a typical batch reactor procedure for the conversion of HMF to DMF using a prepared heterogeneous catalyst.
-
5-Hydroxymethylfurfural (HMF)
-
Solvent (e.g., Tetrahydrofuran (THF), 2-propanol, or γ-valerolactone)[5]
-
Prepared heterogeneous catalyst (e.g., 5 wt% Ru/C)
-
Hydrogen gas (high purity)
-
Internal standard for GC analysis (e.g., dodecane)
-
High-pressure batch reactor (autoclave) with magnetic stirring and temperature control
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5)
-
Filtration system (e.g., syringe filters)
Caption: A typical workflow for the batch synthesis of DMF.
-
Reactor Charging: In a typical experiment, charge the high-pressure reactor with HMF (e.g., 1 mmol), the desired amount of catalyst (e.g., 50 mg of 5 wt% Ru/C), a magnetic stir bar, and the solvent (e.g., 20 mL of THF).
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired reaction pressure (e.g., 2.0 MPa).
-
Reaction: Heat the reactor to the desired temperature (e.g., 150°C) while stirring. Maintain the temperature and pressure for the specified reaction time (e.g., 4 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath. Carefully vent the excess hydrogen gas.
-
Sample Collection and Analysis:
-
Open the reactor and collect the liquid product mixture.
-
Add a known amount of an internal standard (e.g., dodecane) to the reaction mixture for quantitative analysis.
-
Filter the sample to remove the catalyst.
-
Analyze the filtrate using a gas chromatograph (GC) to determine the conversion of HMF, the yield of DMF, and the selectivity towards DMF.
-
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] × 100
-
DMF Yield (%) = (Moles of DMF produced / Initial moles of HMF) × 100
-
DMF Selectivity (%) = (Moles of DMF produced / Moles of HMF converted) × 100
Conclusion
The synthesis of this compound from HMF via heterogeneous catalysis is a rapidly advancing field with significant potential for the production of renewable fuels and chemicals. The choice of catalyst, support, and reaction conditions are critical parameters that must be optimized to achieve high yields and selectivities. The protocols and data presented herein provide a foundation for researchers to explore and develop novel catalytic systems for this important transformation. Further research into catalyst stability, reusability, and process optimization in continuous flow systems will be crucial for the industrial-scale production of DMF.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Recent Progress on the Production of Liquid Fuel this compound via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Highly selective hydrogenation of 5-hydroxymethylfurfural to this compound at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review [frontiersin.org]
Application Notes and Protocols for the One-Pot Synthesis of 2,5-Dimethylfuran from Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-Dimethylfuran (DMF) from carbohydrate sources. The synthesis of DMF, a promising biofuel and platform chemical, directly from biomass-derived carbohydrates represents a significant advancement in sustainable chemistry. The methodologies outlined below are based on recent findings in catalytic conversion, offering efficient pathways for this transformation.
Introduction
The conversion of carbohydrates, such as fructose and glucose, into this compound (DMF) in a one-pot process is a highly desirable route for the production of renewable fuels and chemicals. This process typically involves two key steps: the acid-catalyzed dehydration of the carbohydrate to 5-hydroxymethylfurfural (HMF), followed by the catalytic hydrodeoxygenation (HDO) of HMF to DMF. The integration of these steps into a single reactor simplifies the process, reduces costs, and minimizes the handling of the often-unstable HMF intermediate.[1][2] Various catalytic systems have been developed to facilitate this tandem reaction, often employing a combination of Brønsted/Lewis acids and a hydrogenation catalyst.
Reaction Pathway
The fundamental transformation from a hexose sugar to this compound proceeds through the intermediate 5-hydroxymethylfurfural (HMF). The general reaction scheme is as follows:
Carbohydrate (e.g., Fructose, Glucose) → 5-Hydroxymethylfurfural (HMF) → this compound (DMF)
This pathway involves an initial dehydration of the carbohydrate to form HMF, which is then subjected to hydrodeoxygenation to yield the final DMF product.[1]
References
Application Notes and Protocols: The Role of Lewis and Brønsted Acids in N,N-Dimethylformamide (DMF) Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic role of Lewis and Brønsted acids in the primary industrial production routes of N,N-Dimethylformamide (DMF). Experimental protocols for key synthesis methods are included, along with mechanistic diagrams to illustrate the catalytic cycles.
Introduction: Catalysis in DMF Synthesis
N,N-Dimethylformamide (DMF) is a versatile organic solvent and an important chemical intermediate. Its industrial production is dominated by two main pathways: the carbonylation of dimethylamine and the reaction of methyl formate with dimethylamine. A third, emerging "green" route involves the reaction of carbon dioxide, hydrogen, and dimethylamine. The efficiency and selectivity of these processes are often enhanced by catalysts, with Lewis and Brønsted acids playing significant, though sometimes nuanced, roles.
Role of Acid Catalysis in Different DMF Production Routes
Synthesis from Methyl Formate and Dimethylamine
The reaction of methyl formate with dimethylamine to produce DMF and methanol is a widely used industrial method. While this reaction can proceed without a catalyst, the use of acid catalysts can significantly increase the reaction rate.
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) can catalyze this reaction. They function by activating the carbonyl group of methyl formate, making it more susceptible to nucleophilic attack by dimethylamine.
Brønsted Acids: Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) also catalyze this reaction, likely by protonating the carbonyl oxygen of methyl formate, which similarly enhances its electrophilicity.
Synthesis from Dimethylamine and Carbon Monoxide (Carbonylation)
The direct carbonylation of dimethylamine is another major industrial route. This process is typically catalyzed by a strong base, most commonly sodium methoxide (CH₃ONa). While the sodium ion (Na⁺) is technically a Lewis acid, the catalytic activity in this reaction is primarily attributed to the basicity of the methoxide ion (CH₃O⁻). The methoxide ion acts as a Brønsted base, deprotonating dimethylamine to increase its nucleophilicity for the attack on carbon monoxide. Therefore, this reaction is generally considered base-catalyzed rather than acid-catalyzed in the traditional sense.
Synthesis from CO₂, H₂, and Dimethylamine
A more environmentally friendly approach to DMF synthesis involves the utilization of carbon dioxide as a C1 source. This reaction requires a catalyst to facilitate the reduction of CO₂ and the subsequent formylation of dimethylamine. Heterogeneous catalysts, particularly those based on copper and zinc oxide (Cu/ZnO), have shown high efficacy. In this system, ZnO acts as a Lewis acid, playing a crucial role in the catalytic cycle.
Quantitative Data on Catalytic DMF Synthesis
The following table summarizes quantitative data for the synthesis of DMF using different catalytic systems.
| Production Route | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| CO₂, H₂, and Dimethylamine | Cu/ZnO | 140 | 12 | 6 | 97 | [1][2] |
| CO₂, H₂, and Dimethylamine | Cu/Al₂O₃ | 140 | 12 | 6 | ~60 | [3] |
| CO₂, H₂, and Dimethylamine | ZnO | 140 | 12 | 6 | ~30 | [3] |
| CO₂, H₂, and Dimethylamine | Cu | 140 | 12 | 6 | ~20 | [3] |
| Dimethylamine and Carbon Monoxide | Sodium Methoxide | 110-150 | 1.5-2.5 | Continuous | High | [4] |
| Methyl Formate and Dimethylamine | No Catalyst (Reactive Distillation) | 104-121 | 0.17-0.69 | Continuous | 99.97 | [5] |
| Methyl Formate and Dimethylamine | Sulfuric Acid | - | - | - | High | [6] |
| Methyl Formate and Dimethylamine | Zinc Chloride | - | - | - | High | [6] |
Experimental Protocols
Protocol for DMF Synthesis from CO₂, H₂, and Dimethylamine using a Cu/ZnO Catalyst
This protocol is based on the procedure described by Liu et al.[1][7].
Materials:
-
Dimethylammonium dimethylcarbamate (DIMCARB) as a source of dimethylamine and CO₂
-
Cu/ZnO catalyst
-
Hydrogen (H₂) gas
-
Autoclave reactor with a magnetic stirrer
Procedure:
-
Place 0.75 g of DIMCARB and 0.071 g of Cu/ZnO catalyst into the autoclave reactor.
-
Seal the reactor and purge it with H₂ several times to remove air.
-
Pressurize the reactor with H₂ to an initial pressure that will result in a total pressure of 12 MPa at the reaction temperature (note: the total pressure will be a sum of H₂ and the CO₂ and dimethylamine generated from DIMCARB). The molar ratio of CO₂ to H₂ should be 1:1.
-
Heat the reactor to 140 °C while stirring.
-
Maintain the reaction at 140 °C and 12 MPa for 6 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
The liquid product can be analyzed by gas chromatography to determine the yield of DMF.
Conceptual Protocol for DMF Synthesis from Methyl Formate and Dimethylamine using a Lewis Acid Catalyst
This is a conceptual protocol as detailed laboratory procedures with specific Lewis acids are not extensively published.
Materials:
-
Methyl formate
-
Anhydrous dimethylamine
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Pressure-resistant reaction vessel with a stirring mechanism
-
Distillation apparatus
Procedure:
-
In a dry, pressure-resistant reaction vessel, add the Lewis acid catalyst (e.g., 1-5 mol%).
-
Cool the vessel and add equimolar amounts of methyl formate and anhydrous dimethylamine.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by measuring the pressure drop or by taking aliquots for analysis (e.g., by GC or NMR).
-
Once the reaction is complete, cool the vessel to room temperature.
-
The crude product mixture, containing DMF, methanol, and any unreacted starting materials, can be purified by fractional distillation.
Mechanistic Pathways and Visualizations
Lewis Acid (ZnO) Catalyzed DMF Synthesis from CO₂, H₂, and Dimethylamine
The Cu/ZnO catalyst facilitates a multi-step process where CO₂ is hydrogenated to a formate intermediate, which then reacts with dimethylamine. The Lewis acidic sites on ZnO are believed to play a role in adsorbing and activating CO₂.
Caption: Proposed mechanism for Cu/ZnO catalyzed DMF synthesis from CO₂, H₂, and dimethylamine.
Base-Catalyzed DMF Synthesis from Dimethylamine and Carbon Monoxide
This mechanism highlights the role of the methoxide ion as a Brønsted base.
Caption: Base-catalyzed mechanism for the carbonylation of dimethylamine to DMF.
Lewis Acid Activation of DMF: The Vilsmeier-Haack Reagent Formation
While not a DMF production method, the Vilsmeier-Haack reaction is a classic example of Lewis acid activation of DMF for use in other syntheses, such as formylation. Here, a Lewis acid like phosphorus oxychloride (POCl₃) activates DMF.
Caption: Lewis acid activation of DMF to form the electrophilic Vilsmeier reagent.
Conclusion
Lewis and Brønsted acids can play a significant role in the synthesis of DMF, particularly in the reaction of methyl formate with dimethylamine and the green synthesis route from CO₂, H₂, and dimethylamine. In the latter, the Lewis acidic sites of heterogeneous catalysts like Cu/ZnO are crucial for activating the CO₂ molecule. While the traditional carbonylation of dimethylamine is predominantly base-catalyzed, understanding the specific roles of different types of catalysts allows for the optimization of reaction conditions and the development of more efficient and environmentally benign production processes. The provided protocols and mechanisms serve as a valuable resource for researchers in the fields of catalysis, organic synthesis, and pharmaceutical development.
References
- 1. Synthesis of dimethylformamide from CO2, H2 and dimethylamine over Cu/ZnO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of dimethylformamide from CO2, H2 and dimethylamine over Cu/ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4558157A - Synthesis of dimethylformamide - Google Patents [patents.google.com]
- 5. US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]
- 6. DMF production and manufacturing methods and processes.-Chemwin [en.888chem.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of p-Xylene from 2,5-Dimethylfuran
Introduction
The conversion of biomass-derived 2,5-dimethylfuran (DMF) into p-xylene, a key commodity chemical and precursor to polyethylene terephthalate (PET), represents a significant advancement in the pursuit of renewable chemical production. This document provides detailed application notes and experimental protocols for the synthesis of p-xylene from DMF, targeting researchers, scientists, and professionals in drug development and chemical engineering. The primary pathway involves a tandem reaction sequence: a Diels-Alder cycloaddition of DMF with a dienophile (e.g., ethylene or acrylic acid) followed by a dehydration step to yield p-xylene.[1][2][3] The choice of catalyst is critical to achieving high selectivity and yield, with various zeolites and solid acid catalysts demonstrating significant efficacy.[4][5][6][7][8]
Reaction Pathways
The synthesis of p-xylene from this compound predominantly follows a two-step process catalyzed by solid acids.[8] The initial step is a Diels-Alder cycloaddition between DMF and a dienophile, such as ethylene, to form a thermally stable oxanorbornene cycloadduct.[8] This is followed by the dehydrative aromatization of the intermediate to produce p-xylene.[8] Both Brønsted and Lewis acid sites on the catalyst play crucial roles in this transformation. While Lewis acids can catalyze the initial Diels-Alder reaction, Brønsted acids are particularly effective for the subsequent dehydration step.[5][8] The overall reaction network can be complex, with potential side reactions including hydrolysis of DMF to 2,5-hexanedione and other alkylation and oligomerization reactions.[9][10][11]
Catalyst Selection and Performance
A variety of solid acid catalysts have been investigated for this conversion, with zeolites being the most prominent. The selection of the catalyst significantly impacts the conversion of DMF and the selectivity towards p-xylene. Key factors include the catalyst's acidity (both Brønsted and Lewis), pore structure, and surface area.[2][12]
| Catalyst | Dienophile | Temperature (°C) | Pressure (bar) | DMF Conversion (%) | p-Xylene Selectivity (%) | p-Xylene Yield (%) | Reference |
| MCM-22(15) | Acrylic Acid | 190 | - | 98 | 88 | - | [4][13] |
| H-Beta-alumina | Ethylene | - | - | ~100 | - | 97 | [6] |
| P-BEA | Ethylene | 250 | 62 | ~100 | - | 97 | [7] |
| P-SPP | Ethylene | 250 | 62 | ~100 | - | 97 | [7] |
| Zr-BEA | Ethylene | - | - | 80 | 80 | - | [1] |
| Phosphated SiO₂ | Ethylene | 250 | 30 | 80 | >70 | - | [8] |
| Phosphated TiO₂ | Ethylene | 250 | 30 | 80 | >70 | - | [8] |
| FZ5-5 (NH₄F-modified ZSM-5) | Ethanol | - | - | 70 | 79 | - | [14] |
| HY Zeolite | Ethylene | 300 | - | 95 | 60 | - | [11] |
Experimental Protocols
The following protocols are synthesized from various literature sources and provide a general framework for the synthesis of p-xylene from DMF. Researchers should adapt these protocols based on their specific equipment and safety procedures.
Protocol 1: Catalyst Preparation (Example: Phosphated Silica)
This protocol describes the preparation of a phosphated silica catalyst via wet impregnation.
Materials:
-
Silica (SiO₂) support
-
Phosphoric acid (H₃PO₄) solution
-
Acetone
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Add 1 gram of SiO₂ support to 6 mL of acetone and stir vigorously for 15 minutes.
-
Prepare a solution of 0.2 mL of H₃PO₄ in 5 mL of acetone.
-
Add the phosphoric acid solution to the silica slurry and stir for 4 hours at 30°C.
-
Dry the resulting paste in an oven at 100°C for 24 hours.
-
Calcine the dried solid in a furnace at a specified temperature (e.g., 500°C) for several hours to obtain the final catalyst.[8]
Protocol 2: Synthesis of p-Xylene in a Batch Reactor
This protocol outlines the general procedure for the catalytic conversion of DMF to p-xylene in a batch reactor system.
Materials:
-
This compound (DMF)
-
Solvent (e.g., n-heptane, 1,4-dioxane)
-
Prepared solid acid catalyst (e.g., P-BEA, phosphated silica)
-
Ethylene or other dienophile
-
High-pressure batch reactor equipped with a stirrer, temperature controller, and pressure gauge
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Charge the reactor with the desired amount of DMF, solvent, and catalyst. For example, use a solution of 11.1 wt% DMF.[8]
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with the dienophile (e.g., ethylene to 30-62 bar).[7][8]
-
Heat the reactor to the desired reaction temperature (e.g., 250°C) while stirring.[7][8]
-
Maintain the reaction conditions for a specific duration (e.g., 6-10 hours).[4][8]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Collect the liquid product and separate the catalyst by filtration or centrifugation.
-
Analyze the liquid product using a gas chromatograph to determine the conversion of DMF and the selectivity to p-xylene.
Protocol 3: Synthesis of p-Xylene in a Continuous Flow Reactor
This protocol provides a general outline for the continuous synthesis of p-xylene, which is often preferred for larger-scale production.
Materials:
-
Feed solution of DMF in a suitable solvent (e.g., 20 wt% DMF in n-heptane).[3]
-
Packed-bed microreactor or larger flow reactor.
-
Prepared catalyst pellets.
-
High-pressure liquid pump.
-
Mass flow controller for gaseous reactants (e.g., ethylene).
-
Back pressure regulator.
-
Product collection system.
-
Online or offline analytical equipment (e.g., GC).
Procedure:
-
Pack the reactor with a known amount of the catalyst pellets.
-
Pressurize the system to the desired operating pressure (e.g., 750 psig).[3]
-
Heat the reactor to the reaction temperature (e.g., 375°C).[3]
-
Introduce the gaseous reactant (e.g., ethylene) at a specific flow rate (e.g., 10 sccm).[3]
-
Pump the liquid feed solution into the reactor at a controlled flow rate (e.g., 0.025 mL/min).[3]
-
Allow the reaction to reach a steady state.
-
Collect the product effluent over time.
-
Analyze the product stream to determine DMF conversion and p-xylene selectivity.
-
The catalyst can be regenerated in-situ by flowing air or another regenerating gas through the reactor at elevated temperatures.[3]
Safety Considerations
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
High-pressure reactions should be conducted behind a blast shield with appropriate pressure relief systems.
-
Ethylene is a flammable gas; ensure proper handling and leak detection.
-
Catalyst handling may require personal protective equipment (PPE) such as gloves and safety glasses. Calcination should be performed in a well-ventilated area.
The synthesis of p-xylene from this compound is a promising route for the production of renewable platform chemicals. The choice of catalyst and reaction conditions are paramount to achieving high yields and selectivity. Zeolite catalysts, particularly modified Beta and MCM-22 zeolites, have demonstrated excellent performance. The provided protocols offer a foundational methodology for researchers to explore and optimize this important chemical transformation. Further research into catalyst design and process optimization will continue to enhance the economic viability of bio-based p-xylene production.
References
- 1. osti.gov [osti.gov]
- 2. Catalytic synthesis of renewable p-xylene from biomass-derived this compound: a mini review | Semantic Scholar [semanticscholar.org]
- 3. Cycloaddition–dehydration continuous flow chemistry for renewable para -xylene production from this compound and ethylene over phosphorous-decorat ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01904K [pubs.rsc.org]
- 4. Highly efficient catalytic conversion of this compound and acrylic acid to para-xylene over MCM-22 zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Highly selective production of renewable p-xylene from bio-based this compound and ethylene over Al-modified H-Beta zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. nam.confex.com [nam.confex.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational Study of p-Xylene Synthesis from Ethylene and this compound Catalyzed by H-BEA (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidation of Diels-Alder Reaction Network of this compound and Ethylene on HY Zeolite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly efficient catalytic conversion of this compound and acrylic acid to para-xylene over MCM-22 zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Enhancement of p-xylene selectivity in the reaction between this compound and ethanol over an ammonium fluoride-modified ZSM-5 zeolite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 2,5-Dimethylfuran (DMF) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,5-Dimethylfuran (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound (DMF) production?
A1: The main challenges in scaling up DMF production from biomass-derived intermediates like 5-hydroxymethylfurfural (HMF) include:
-
Catalyst Stability and Reusability: Many catalysts, both noble and non-noble metal-based, suffer from deactivation due to coking, sintering, leaching of active metals, or oxidation of the metal species.[1][2][3]
-
Product Purification: The separation of DMF from the reaction mixture is complex and costly. The presence of byproducts, the solvent (often n-butanol), and water can lead to the formation of azeotropes, making conventional distillation inefficient.[4][5] The economics of the overall process are often dominated by these separation costs.[6][7][8]
-
Reaction Selectivity and Byproduct Formation: Achieving high selectivity towards DMF can be difficult. Side reactions such as ring hydrogenation (leading to 2,5-dimethyltetrahydrofuran), ring-opening, and polymerization to form humins can reduce the overall yield.[3][9]
-
Economic Viability: The high cost of noble metal catalysts and energy-intensive purification processes are significant barriers to the economic production of bio-based DMF.[9][10] Developing cost-effective and efficient non-noble metal catalysts is a key research area.[9]
Q2: Which catalyst types are most effective for the conversion of HMF to DMF?
A2: Both noble and non-noble metal catalysts have been extensively studied for the hydrodeoxygenation of HMF to DMF.
-
Noble Metal Catalysts: Catalysts based on ruthenium (Ru), palladium (Pd), and platinum (Pt) often exhibit high activity and selectivity under milder reaction conditions.[2][9] However, their high cost and potential for deactivation are significant drawbacks for large-scale production.[2][9] Bimetallic noble metal catalysts, such as Ru-Co and Pt-Co, have been developed to improve performance and reduce costs.[9]
-
Non-Noble Metal Catalysts: Nickel (Ni), cobalt (Co), and copper (Cu) based catalysts are more cost-effective alternatives.[2][9] While they may require more stringent reaction conditions, significant research is focused on improving their activity and stability through strategies like bimetallic formulations (e.g., Ni-Fe) and the use of various supports.[3]
Q3: What are the common byproducts in DMF synthesis and how can their formation be minimized?
A3: Common byproducts in the synthesis of DMF from HMF include:
-
2,5-Dimethyltetrahydrofuran (DMTHF): Formed by the over-hydrogenation of the furan ring.[11] This can be minimized by optimizing reaction conditions (temperature, pressure) and catalyst selection to favor C-O bond cleavage over furan ring saturation.
-
5-Methylfurfural (5-MF) and 5-Methylfurfuryl Alcohol (MFA): These are reaction intermediates.[9] Their presence in the final product indicates incomplete conversion.
-
Humins: Polymeric byproducts formed from the degradation of HMF and fructose, especially under acidic conditions and at higher temperatures.[12] Using a biphasic reactor system where HMF is continuously extracted into an organic phase can limit its degradation in the aqueous phase.[4][6]
-
Ethyl Levulinate (EL): Can be a significant byproduct when using ethanol as a solvent.[13]
Minimizing byproduct formation involves careful control of reaction parameters and the use of highly selective catalysts.
Q4: Why is the purification of DMF challenging and what are the alternative methods to conventional distillation?
A4: The purification of DMF is challenging primarily due to the formation of an azeotrope with the commonly used solvent n-butanol (at approximately 90 mol% DMF), rendering conventional distillation ineffective for achieving high purity.[4][5] The product stream is also often dilute, containing less than 8 wt% DMF in the solvent along with water and other byproducts.[4][6][7][8]
Alternative purification methods that show promise include:
-
Adsorptive Separation: This technique utilizes porous materials like metal-organic frameworks (MOFs) to selectively adsorb certain components from the mixture. For instance, ZIF-8 has been shown to be effective for DMF separation, and UiO-66 exhibits high selectivity for n-butanol.[4][5][6]
-
Simulated Moving Bed (SMB) Chromatography: This is a continuous adsorptive separation process that can be more efficient than batch chromatography for large-scale purification.[6][7][8] Techno-economic analyses suggest that SMB-based processes can offer significant long-term economic advantages over distillation due to reduced utility costs.[7][8]
Troubleshooting Guides
Problem 1: Low DMF Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | - Coking: Regenerate the catalyst by calcination to burn off carbon deposits.[3] - Sintering: Characterize the catalyst to check for metal particle agglomeration. Consider using a support with stronger metal-support interactions. - Leaching: Analyze the reaction mixture for dissolved metals. If leaching is significant, consider catalyst modification or a different support material.[2] - Oxidation: For metallic catalysts, ensure a reducing environment is maintained during the reaction.[1] |
| Suboptimal Reaction Conditions | - Temperature: Vary the reaction temperature. Higher temperatures can increase reaction rates but may also lead to byproduct formation.[14] - Hydrogen Pressure: Optimize the H₂ pressure. Insufficient pressure can lead to incomplete hydrogenation, while excessive pressure may promote over-hydrogenation to DMTHF.[9] - Reaction Time: Analyze the reaction profile over time to determine the optimal duration for maximum DMF yield before significant byproduct formation occurs. |
| Poor Catalyst Activity | - Catalyst Selection: The chosen catalyst may not be suitable for the specific feedstock and reaction conditions. Refer to literature for catalysts with high reported yields for your specific conversion.[9][10] - Catalyst Preparation: Ensure the catalyst was prepared and activated according to the established protocol. Improper reduction or calcination can significantly impact activity. |
| Feedstock Impurities | - Impurities in the HMF or fructose feedstock can poison the catalyst. Purify the starting material if necessary. |
Problem 2: Low Selectivity to DMF (High Byproduct Formation)
| Possible Cause | Troubleshooting Step |
| Over-hydrogenation to DMTHF | - Reduce the hydrogen pressure. - Lower the reaction temperature. - Use a catalyst with higher selectivity for C-O hydrogenolysis over ring hydrogenation. Bimetallic catalysts can sometimes tune this selectivity.[9] |
| Formation of Humins | - If starting from fructose or glucose, use a biphasic solvent system to extract HMF as it is formed, preventing its degradation.[4][6] - Reduce the reaction temperature and time. - Ensure the catalyst support is not overly acidic, as this can promote dehydration and polymerization reactions. |
| Solvent Effects | - The choice of solvent can influence reaction pathways. For example, using alcohols can lead to etherification byproducts. Consider alternative solvents like THF or γ-valerolactone (GVL).[1][9] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Azeotrope Formation | - If using conventional distillation, consider pressure-swing distillation.[6] - Explore alternative separation techniques such as adsorptive separation using MOFs (e.g., ZIF-8, UiO-66) or simulated moving bed (SMB) chromatography.[4][5][6][7] |
| Dilute Product Stream | - Optimize the reaction to increase the final DMF concentration. - Implement an initial solvent recovery step before final purification. |
Quantitative Data
Table 1: Comparison of Catalytic Systems for HMF to DMF Conversion
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | DMF Yield (%) | Reference |
| Ru/C | Carbon | 190 | - | - | 81.0 | [9] |
| Ru/CNTs | Carbon Nanotubes | 150 | - | - | 83.5 | [9] |
| Ru/Co₃O₄ | Cobalt(II,III) oxide | 130 | 0.7 | THF | 93.4 | [9] |
| Ru-Co/SiO₂ | Silicon dioxide | 140 | 0.2 | - | >99 | [9] |
| Pt-Co/MWCNTs | Multi-walled carbon nanotubes | 160 | 0.1 | - | 92.3 | [9] |
| Cu/ZnO | Zinc oxide | 220 | 1.5 | - | 91.8 | [9] |
| Raney Ni | - | 180 | - | - | 88.5 | [9] |
| Ni/NDC | Nitrogen-doped carbon | 150 | 8.0 | - | 80.0 | [9] |
| Pd/C | Carbon | 80 | - | GVL | >95.6 | [9] |
Table 2: Techno-economic Comparison of DMF Purification Processes (100 metric tons/day)
| Parameter | Conventional Distillation | Adsorptive Separation (SMB) | Reference |
| Purity Achieved | 98 wt% | 98 wt% | [7][8] |
| Primary Challenge | Handles strongly nonideal multicomponent thermodynamics | Requires efficient adsorbent and desorbent recovery | [7][8] |
| Economic Advantage | Lower | Higher long-term advantage due to reduced utility costs | [4][7][8] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Conversion of HMF to DMF in a Batch Reactor
-
Catalyst Activation: The catalyst (e.g., 50 mg of Ru/C) is typically pre-reduced in a tube furnace under a flow of H₂ at a specified temperature (e.g., 300-500 °C) for several hours to ensure the active metal is in its metallic state.
-
Reactor Setup: A high-pressure batch reactor is charged with the catalyst, HMF (e.g., 1 mmol), and the desired solvent (e.g., 25 mL of 2-propanol).[14]
-
Reaction Initiation: The reactor is sealed, purged several times with H₂ to remove air, and then pressurized to the desired H₂ pressure (e.g., 10 bar).[14]
-
Reaction Execution: The reactor is heated to the target temperature (e.g., 120-180 °C) and stirred at a constant speed (e.g., 500 rpm) for the specified reaction time.[14]
-
Product Analysis: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF and other byproducts.
Protocol 2: Synthesis of a Bimetallic Ni-Fe/TiO₂ Catalyst via Wet Co-impregnation
-
Precursor Solution: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) are dissolved in water to form a precursor solution with the desired Ni:Fe molar ratio.[3]
-
Impregnation: The TiO₂ support is added to the precursor solution, and the mixture is stirred to ensure uniform impregnation of the metal salts onto the support.[3]
-
Drying: The solvent is removed by evaporation, and the resulting solid is dried in an oven at 120 °C for 2 hours.[3]
-
Calcination: The dried material is calcined in a furnace under a flow of air at 500 °C for 5 hours to decompose the nitrate precursors into metal oxides.[3]
-
Reduction: The calcined catalyst is then reduced in a tube furnace under a flow of hydrogen at 500 °C for 1 hour to convert the metal oxides to their active metallic forms.[3]
Visualizations
Caption: Reaction pathways for the conversion of HMF to DMF.
Caption: Integrated workflow for DMF production from biomass.
Caption: Logical workflow for troubleshooting DMF production issues.
References
- 1. Highly selective hydrogenation of 5-hydroxymethylfurfural to this compound at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation and Purification of this compound: Process Design and Comparative Technoeconomic and Sustainability Evaluation of Simulated Moving Bed Adsorption and Conventional Distillation [agris.fao.org]
- 9. mdpi.com [mdpi.com]
- 10. Current technologies, economics, and perspectives for this compound production from biomass-derived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Dimethylfuran from Fructose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethylfuran (DMF) from fructose. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My DMF yield is significantly lower than reported values. What are the potential causes and how can I improve it?
Low yields of this compound (DMF) can stem from several factors throughout the two-step conversion process from fructose: the initial dehydration to 5-hydroxymethylfurfural (HMF) and the subsequent hydrodeoxygenation of HMF to DMF.
Potential Causes for Low Yield:
-
Inefficient Fructose Dehydration: The conversion of fructose to HMF is a critical step. Inefficient dehydration can lead to the formation of byproducts such as levulinic acid and formic acid, particularly in aqueous solutions[1]. The formation of insoluble polymers, known as humins, from the condensation of HMF and/or fructose is also a common issue that reduces the availability of the HMF intermediate[1].
-
Suboptimal Hydrodeoxygenation of HMF: The conversion of HMF to DMF involves several intermediate steps. Incomplete reaction or side reactions during this stage can significantly impact the final DMF yield. Common byproducts include 5-methylfurfural (5-MF), 5-methylfurfuryl alcohol (5-MFA), and 2,5-bis(hydroxymethyl)furan (2,5-DHMF)[2].
-
Catalyst Deactivation: The catalyst can lose activity over time due to coking (formation of carbonaceous deposits) or leaching of the active metal. The Ru/C catalyst, for instance, has been shown to be reusable for at least three times with only a slight decrease in DMF yield[3].
-
Improper Reaction Conditions: Temperature, pressure, reaction time, and solvent all play a crucial role. For example, excessively high temperatures or prolonged reaction times can lead to the degradation of HMF and the formation of undesired side products[4].
-
Choice of Solvent: The solvent can influence both the dehydration and hydrodeoxygenation steps. While organic solvents like dimethyl sulfoxide (DMSO) can suppress the formation of levulinic and formic acid, they may not be ideal for the subsequent hydrogenation step[1][5]. Biphasic systems or the use of solvents like γ-butyrolactone (GBL) have been explored to optimize both reaction steps[6].
Troubleshooting Steps:
-
Optimize Fructose Dehydration:
-
Enhance HMF Hydrodeoxygenation:
-
Maintain Catalyst Activity:
-
If catalyst deactivation is suspected, consider regeneration procedures as recommended for the specific catalyst.
-
For catalysts prone to coking, optimizing reaction conditions to minimize residence time at high temperatures can be beneficial.
-
-
Systematically Vary Reaction Parameters:
-
Conduct a systematic study to optimize temperature, pressure, and reaction time for your specific catalytic system.
-
The choice of solvent is critical; consider solvents that are effective for both the dehydration and hydrogenation steps or an integrated process that accommodates different solvent requirements.
-
Q2: I am observing the formation of significant amounts of byproducts. How can I increase the selectivity towards this compound?
Improving selectivity is key to achieving a high yield of DMF. The formation of byproducts is often linked to the reaction pathway and the type of catalyst used.
Common Byproducts and Mitigation Strategies:
-
Levulinic Acid and Formic Acid: These are formed from the rehydration of HMF, a reaction that is prevalent in aqueous acidic conditions[1].
-
Humins: These are insoluble polymers resulting from the condensation of HMF and/or fructose[1].
-
Intermediates from HMF Hydrogenation (5-MF, 5-MFA, 2,5-DHMF): The hydrogenation of HMF can lead to several partially hydrogenated products if the reaction is not complete or if the catalyst is not sufficiently selective[2].
-
Solution: The choice of catalyst is critical. For instance, Ru-Sn/ZnO catalysts have been shown to be highly selective for the complete hydrodeoxygenation of HMF to DMF, with negligible formation of intermediates like 2,5-DHMF and 5-MFA[1]. In contrast, catalysts like Ru/C may show higher concentrations of these intermediates[1].
-
Q3: What are the most effective catalytic systems for the one-pot synthesis of DMF from fructose?
A one-pot synthesis, where fructose is directly converted to DMF without the isolation of the HMF intermediate, is highly desirable for process efficiency. Several successful systems have been reported.
-
Lewis–Brønsted Acid Mixture with Ru/C: An efficient system using a combination of a Lewis acid (e.g., AlCl₃) and a Brønsted acid (e.g., HCl) for the dehydration of fructose, coupled with a Ru/C catalyst for the subsequent hydrogenation in N,N-dimethylformamide (DMF) as a solvent, has achieved a DMF yield as high as 66.3 mol%[3].
-
Carbon-Based Solid Acid-Coated CuCo Bimetallic Catalyst: A core-shell catalyst with a carbon-based solid acid outer shell for fructose dehydration and a CuCo bimetallic core for HMF hydrogenation has been developed. This system achieved a DMF yield of 71.1 mol% in tetrahydrofuran[11][12].
-
Hydrophobic Pd/PDVB-S-143 Catalyst: A bifunctional catalyst with a hydrophobic surface has been shown to be highly effective, achieving a remarkable DMF yield of 94.2% under mild conditions. The hydrophobic nature of the catalyst is believed to weaken side reactions[13].
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies to allow for easy comparison of different approaches to DMF synthesis from fructose.
Table 1: One-Pot Synthesis of this compound from Fructose
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Fructose Conversion (%) | DMF Yield (%) | Reference |
| Ru/C + Lewis-Brønsted Acid | N,N-dimethylformamide | 140 | 4 | 12 | >99 | 66.3 | [3] |
| Carbon-Based Solid Acid-Coated CuCo | Tetrahydrofuran | 220 | 3 | 10 | 100 | 71.1 | [11][12] |
| Pd/PDVB-S-143 | Toluene/H₂O | 120 | - | 12 | >99 | 94.2 | [13] |
| Cu-Ru/C + NbOPO₄ | γ-butyrolactone | 180 | 5 | - | - | 55.2 | [6] |
Table 2: Two-Step Synthesis of this compound from Fructose
| Dehydration Catalyst | Hydrogenolysis Catalyst | Solvent | Dehydration Temp (°C) | Hydrogenolysis Temp (°C) | Overall DMF Yield (%) | Reference |
| Amberlyst-15 | Ru-Sn/ZnO | 1-Butanol | 100 | 180 | 92 | [7][8] |
| Amberlyst 15 | Ni@WC | Ethanol | 110 | 150 | 38.5 | [10] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of DMF from Fructose using Ru/C and a Lewis–Brønsted Acid Mixture (Adapted from[3])
-
Reaction Setup: In a high-pressure autoclave, combine fructose, the Lewis acid (e.g., AlCl₃), the Brønsted acid (e.g., HCl), the Ru/C catalyst, and N,N-dimethylformamide as the solvent.
-
Reaction Conditions: Seal the autoclave, purge with H₂, and then pressurize to the desired hydrogen pressure (e.g., 4 MPa). Heat the reactor to the specified temperature (e.g., 140 °C) and maintain for the designated time (e.g., 12 hours) with stirring.
-
Work-up and Analysis: After the reaction, cool the reactor to room temperature and carefully release the pressure. The reaction mixture can then be analyzed by techniques such as gas chromatography (GC) to determine the conversion of fructose and the yield of DMF.
Protocol 2: Two-Step Synthesis of DMF from Fructose via HMF Intermediate (Adapted from[7][8])
Step 1: Dehydration of Fructose to HMF
-
Reaction Setup: In a round-bottom flask, dissolve fructose in 1-butanol and add the Amberlyst-15 catalyst.
-
Reaction Conditions: Heat the mixture to 100 °C and stir for the required duration (e.g., 5 hours).
-
Catalyst and Fructose Removal: After the reaction, cool the mixture to room temperature. The unreacted fructose will crystallize and can be removed by filtration along with the Amberlyst-15 catalyst.
Step 2: Hydrogenolysis of HMF to DMF
-
Reaction Setup: The filtrate from Step 1, containing HMF in 1-butanol, is used directly in a fixed-bed reactor packed with the Ru-Sn/ZnO catalyst.
-
Reaction Conditions: The solution is fed into the reactor, and the hydrogenolysis is carried out in the vapor phase at a specified temperature (e.g., 180 °C) under a flow of hydrogen.
-
Product Collection and Analysis: The product stream is condensed and collected. The yield of DMF is determined by analytical methods such as GC.
Visualizations
Reaction Pathway from Fructose to this compound
Caption: Reaction pathway from fructose to this compound (DMF) showing the key intermediate 5-hydroxymethylfurfural (HMF), subsequent intermediates, and major side products.
Experimental Workflow: Two-Step Synthesis
Caption: Experimental workflow for the two-step synthesis of this compound from fructose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot production of this compound from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An integrated process for the production of this compound from fructose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01055A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Production of this compound with High Yield from Fructose over a Carbon-Based Solid Acid-Coated CuCo Bimetallic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2,5-Dimethylfuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 2,5-Dimethylfuran (DMF), primarily from 5-hydroxymethylfurfural (HMF).
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation during DMF synthesis?
A1: The primary indicators of catalyst deactivation include:
-
A noticeable decrease in the conversion rate of HMF.
-
Reduced selectivity towards the desired this compound product, often accompanied by an increase in byproducts such as 2,5-dimethyltetrahydrofuran (DMTHF), 5-methylfurfuryl alcohol (MFA), or polymeric humins.[1]
-
A change in the physical appearance of the catalyst, such as a change in color, which may indicate coke formation.
-
Difficulty in regenerating the catalyst to its initial activity levels.
Q2: What are the main causes of catalyst deactivation in this process?
A2: Catalyst deactivation in DMF synthesis is primarily caused by three mechanisms:
-
Coking/Fouling: This is the deposition of carbonaceous species (coke or humins) on the active sites and/or within the pores of the catalyst.[1][2] These deposits physically block the active sites, preventing reactant molecules from accessing them.
-
Sintering: At elevated reaction temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles. This reduces the active surface area of the metal, leading to a loss in catalytic activity.
-
Leaching: The active metal components of the catalyst can dissolve into the reaction solvent, particularly under acidic or harsh reaction conditions.[3][4] This results in an irreversible loss of active sites.
Q3: Which types of catalysts are more susceptible to deactivation?
A3: While all catalysts can deactivate, non-noble metal catalysts (e.g., those based on Ni, Cu, Co) are often more prone to deactivation, especially under the harsh reaction conditions that may be required for high yields.[5] Noble metal catalysts (e.g., Pt, Pd, Ru) can also deactivate, primarily through coking and sometimes leaching, depending on the support and reaction conditions.[4]
Q4: How does the choice of solvent affect catalyst stability?
A4: The reaction solvent plays a crucial role in catalyst stability. Protic solvents, especially water, can sometimes promote leaching of the active metal phase.[3] The solvent can also influence the formation of byproducts that may lead to coke formation.[6] The choice of solvent should be carefully considered to ensure high solubility of reactants and products while minimizing adverse effects on the catalyst.
Troubleshooting Guides
Issue 1: Rapid Loss of HMF Conversion
| Possible Cause | Troubleshooting Step | Recommended Action |
| Coke Formation | Perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to confirm the presence of carbon deposits. | Implement a regeneration procedure involving calcination in a controlled oxidizing atmosphere (see Experimental Protocol 1). Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation. |
| Sintering of Metal Particles | Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in metal particle size. | Operate at the lowest possible temperature that still provides acceptable conversion and selectivity. Consider using a catalyst with stronger metal-support interactions to inhibit sintering. |
| Catalyst Poisoning | Analyze the feedstock for impurities (e.g., sulfur or nitrogen compounds) that can poison the active sites. | Purify the HMF feedstock before the reaction. If impurities are unavoidable, consider using a guard bed to remove them before they reach the main catalyst bed. |
Issue 2: Decreased Selectivity to this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Change in Active Sites due to Coking | Characterize the acidity of the fresh and spent catalyst to see if coking has altered the acid-base properties. | Regenerate the catalyst to remove coke. The balance between metal and acid sites is often crucial for selectivity. |
| Over-hydrogenation | Analyze the product mixture for an increase in DMTHF. | Reduce the hydrogen pressure or reaction temperature. Consider a catalyst with lower hydrogenation activity or modify the existing catalyst to tune its selectivity. |
| Leaching of Promoter Metal (in bimetallic catalysts) | Use Inductively Coupled Plasma (ICP) analysis to determine the elemental composition of the spent catalyst and the reaction mixture. | Choose a different solvent or operate under milder conditions to prevent leaching. Consider a catalyst with a more stable support or anchoring of the metal species. |
Quantitative Data Summary
The following tables summarize the performance of various catalysts in the synthesis of this compound from HMF, highlighting the impact of different metals and supports on catalyst activity and selectivity.
Table 1: Performance of Noble Metal Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conversion (%) | DMF Yield (%) | Reference |
| Ru/Co₃O₄ | Co₃O₄ | 130 | 0.7 | - | >99 | 93.4 | [7] |
| Pt-Co | - | - | - | - | >99 | >90 | [5] |
| Pd/C | Carbon | - | - | - | 47 | 32 | [3] |
Table 2: Performance of Non-Noble Metal Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conversion (%) | DMF Yield (%) | Reference |
| Co/rGO | Reduced Graphene Oxide | 200 | 2 | 1 | 100 | 94.1 | [5] |
| Mn/Co | - | - | - | 4 | - | 91.8 | [5] |
| Ni/Al₂O₃-TiO₂-ZrO₂ | Al₂O₃-TiO₂-ZrO₂ | 210 | 2 (Ar) | 24 | - | - | [4] |
| CuCoNiAl-MMO | Mixed Metal Oxide | 180 | 1.0 | - | 99.8 | 95.3 | [7] |
Experimental Protocols
Experimental Protocol 1: Regeneration of Coked Catalyst by Oxidation
This protocol describes a general procedure for regenerating a catalyst deactivated by coke deposition using Temperature Programmed Oxidation (TPO).
-
Sample Preparation: Place a known amount of the spent catalyst (typically 50-100 mg) into a quartz tube reactor.
-
Inert Gas Purge: Heat the catalyst sample to a desired temperature (e.g., 150°C) under a flow of an inert gas (e.g., He or N₂) to remove any physisorbed species.
-
Oxidation: Introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in He) into the reactor.
-
Temperature Programming: Ramp the temperature of the furnace at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 500-600°C).
-
Analysis: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO), which indicates the combustion of coke.
-
Isothermal Hold: Hold the final temperature until the CO₂ signal returns to the baseline, indicating that all the coke has been removed.
-
Cooling: Cool the reactor down to room temperature under an inert gas flow. The catalyst is now regenerated.
Experimental Protocol 2: Catalyst Stability and Reusability Test
This protocol outlines a procedure to assess the stability and reusability of a catalyst for DMF synthesis.
-
Initial Catalytic Run: Perform the catalytic reaction under standard conditions (e.g., specific temperature, pressure, HMF concentration, and reaction time).
-
Product Analysis: After the first run, cool down the reactor, collect the liquid product, and analyze it using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine HMF conversion and DMF yield.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or another solvent in which the reactants and products are soluble) to remove any adsorbed species.
-
Catalyst Drying: Dry the washed catalyst, for example, in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Subsequent Catalytic Runs: Reuse the recovered catalyst for subsequent reaction cycles under the same conditions as the initial run.
-
Performance Evaluation: Compare the HMF conversion and DMF yield for each cycle. A significant drop in performance indicates catalyst deactivation. For a more detailed analysis, the catalyst can be characterized after each run to investigate the cause of deactivation.
Visualizations
Caption: Common pathways for catalyst deactivation in DMF synthesis.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 6. biotage.com [biotage.com]
- 7. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to this compound Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
Technical Support Center: Separation and Purification of 2,5-Dimethylfuran (DMF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation and purification of 2,5-Dimethylfuran (DMF) from complex reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of DMF after Distillation | Formation of azeotropes with the solvent (e.g., n-butanol).[1] Close boiling points of DMF and impurities.[2] | - For Azeotropes: Consider extractive distillation using a suitable entrainer.[3][4] Alternatively, explore adsorptive separation methods.[5][6] - For Close-Boiling Impurities: Optimize distillation column parameters (e.g., increase the number of theoretical plates, adjust reflux ratio).[7] Consider a different purification technique like preparative chromatography for high-purity requirements. |
| Poor Separation Efficiency using Adsorption | Inappropriate adsorbent selection. Co-adsorption of DMF and impurities. Adsorbent deactivation. | - Adsorbent Selection: Select an adsorbent with high selectivity for either DMF or the primary impurity. Metal-Organic Frameworks (MOFs) like ZIF-8 and UiO-66 have shown high selectivity in certain DMF-solvent systems.[1][5][8] - Co-adsorption: Optimize the adsorption conditions (temperature, pressure, flow rate) to enhance selectivity. Consider a multi-stage adsorption process. - Adsorbent Deactivation: Regenerate the adsorbent according to the manufacturer's protocol. Ensure the feed stream is pre-treated to remove any components that may irreversibly bind to the adsorbent. |
| Solvent Contamination in Final Product | Incomplete separation during extraction or distillation. Inefficient solvent stripping. | - Extraction: Increase the number of extraction stages or use a more selective extraction solvent. - Distillation: Optimize the distillation conditions to ensure complete removal of the solvent. A final vacuum distillation step can be effective. |
| Presence of Water in Purified DMF | Formation of a water-DMF azeotrope.[7] Inefficient drying agents. | - Azeotropic Distillation: Use a suitable entrainer to break the azeotrope during distillation. - Drying Agents: Use a high-capacity and compatible drying agent (e.g., molecular sieves). Ensure the drying agent is properly activated before use. |
| Degradation of DMF during Purification | High temperatures during distillation. Presence of acidic or basic impurities. | - Temperature Control: Use vacuum distillation to lower the boiling point of DMF and reduce thermal stress.[9] - Neutralization: Neutralize the crude reaction mixture before purification to remove acidic or basic catalysts and byproducts.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities depend on the synthesis route but often include unreacted starting materials (e.g., fructose, 5-hydroxymethylfurfural), solvents (e.g., n-butanol, DMSO), and byproducts from side reactions such as levulinic acid, formic acid, and various humins.[11][12]
Q2: How can I break the azeotrope between this compound and n-butanol?
A2: The azeotrope between DMF and n-butanol can be challenging to separate by conventional distillation.[1] Two effective methods are:
-
Extractive Distillation: This involves adding a high-boiling point solvent (entrainer) that alters the relative volatilities of DMF and n-butanol, allowing for their separation.[3]
-
Adsorption: Utilizing adsorbents that selectively bind to either n-butanol or DMF can achieve a high degree of separation. Defect-engineered Metal-Organic Frameworks (MOFs) like UiO-66 have demonstrated high selectivity for n-butanol.[1]
Q3: What is the preferred method for achieving high-purity (>99%) this compound?
A3: Achieving high purity often requires a multi-step approach. A combination of distillation to remove the bulk of the solvent and low-boiling impurities, followed by an adsorptive separation step to remove close-boiling impurities and azeotropes, is a robust strategy.[5][6] For research-scale and very high purity applications, preparative gas chromatography (prep-GC) can be employed.
Q4: Can membrane separation be used for DMF purification?
A4: Yes, membrane-based separation techniques like pervaporation are being explored for the separation of DMF from aqueous solutions and other mixtures.[13] The effectiveness of this method is dependent on the development of membranes with high selectivity and flux for the target component. Molecular simulation studies are also being used to design microporous polymer membranes for efficient separation.[14]
Q5: What are the key safety considerations when handling and purifying this compound?
A5: this compound is a flammable liquid with a low flash point and is harmful if ingested or inhaled.[9] It is important to handle DMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillations, ensure the apparatus is properly assembled to avoid leaks of flammable vapors.
Quantitative Data Presentation
Table 1: Comparison of Separation Techniques for DMF Purification
| Separation Technique | Feed Mixture | Adsorbent/Entrainer | Purity of DMF Achieved | Key Findings |
| Adsorption (Simulated Moving Bed) | <8 wt% DMF in n-butanol and water | ZIF-8 MOF | 98 wt% | Adsorptive process shows long-term economic advantage over distillation due to lower utility costs.[5][6] |
| Adsorption (Vapor Breakthrough) | DMF and n-butanol mixture | Formic acid-modulated UiO-66 MOF | >99% | The adsorbent demonstrates excellent selectivity for n-butanol, allowing for high-purity DMF to be obtained.[1] |
| Distillation | DMF, ethyl levulinate, and ethanol | Not Applicable | Not specified, but separation is based on boiling point differences. | An economic method for separation based on the significant differences in boiling points (DMF: 95°C, Ethanol: 109°C, Ethyl Levulinate: 205°C).[15][16] |
| Adsorption (Solid-Vapor) | Equimolar MeF/DMeF mixture | Porous Organic Cage (CPOC-301) | 95.3% DMeF | CPOC-301 shows high selectivity for DMeF due to multiple C-H···π hydrogen bonds.[17] |
Experimental Protocols
1. Protocol for Adsorptive Separation of DMF from n-Butanol using a MOF Adsorbent
This protocol is a generalized procedure based on the principles described in the literature for using MOFs for DMF purification.[1]
-
Adsorbent Activation: The MOF adsorbent (e.g., FA-UiO-66) is activated by heating under vacuum to remove any guest molecules from its pores. The specific temperature and duration will depend on the MOF used.
-
Column Packing: A fixed-bed adsorption column is uniformly packed with the activated adsorbent.
-
System Equilibration: The column is equilibrated by flowing an inert gas (e.g., nitrogen or argon) at the desired experimental temperature.
-
Feed Introduction: The DMF/n-butanol mixture is vaporized and introduced into the column at a controlled flow rate.
-
Breakthrough Monitoring: The composition of the column effluent is continuously monitored using an online gas chromatograph (GC) or other suitable analytical technique.
-
Product Collection: The initial fraction of the effluent, which is enriched in the less-adsorbed component (DMF), is collected as the purified product.
-
Adsorbent Regeneration: After saturation, the adsorbent is regenerated by desorbing the adsorbed component (n-butanol). This can be achieved by a temperature swing (increasing the temperature), a pressure swing (reducing the pressure), or by purging with a desorbent solvent, followed by reactivation.
2. Protocol for Extractive Distillation of a DMF-Containing Mixture
This protocol outlines the general steps for separating a DMF-containing azeotropic mixture using extractive distillation.[3]
-
Entrainer Selection: Choose a suitable high-boiling point entrainer that has a high affinity for the impurity to be removed and does not form an azeotrope with DMF.
-
Column Setup: A multi-stage distillation column is set up with a feed inlet, an entrainer inlet (typically a few stages below the top of the column), a condenser for the overhead product, and a reboiler for the bottoms product.
-
Operation:
-
The DMF-containing feed mixture is continuously fed into the middle of the column.
-
The entrainer is fed at a controlled rate to an upper stage of the column.
-
Heat is supplied to the reboiler to generate vapor that rises through the column.
-
The more volatile component (purified DMF) moves up the column and is collected as the overhead distillate.
-
The less volatile component (the impurity) is washed down the column by the entrainer and is collected from the bottom of the column along with the entrainer.
-
-
Entrainer Recovery: The bottoms product, a mixture of the entrainer and the impurity, is fed to a second distillation column to separate the impurity and recover the entrainer for recycling.
Visualizations
Caption: General experimental workflow for the separation and purification of this compound.
Caption: Relationship between purification methods and the types of impurities they target.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective separation of this compound and 2,5-dimethyltetrahydrofuran using nonporous adaptive crystals of a hybrid[3]arene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation and Purification of this compound: Process Design and Comparative Technoeconomic and Sustainability Evaluation of Simulated Moving Bed Adsorption and Conventional Distillation [agris.fao.org]
- 7. WO2002068402A2 - Separation of 2,5-dihydrofuran and water from mixtures thereof by extractive distillation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Progress on the Production of Liquid Fuel this compound via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances of Pervaporation Separation in DMF/H2O Solutions: A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,5-Dimethylfuran (DMF) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylfuran (DMF), a promising biofuel and platform chemical. The focus is on identifying and mitigating the formation of common by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound (DMF) from 5-hydroxymethylfurfural (HMF) or fructose?
A1: The synthesis of DMF, particularly from biomass-derived sugars like fructose, is often accompanied by the formation of several by-products. The most prevalent of these include:
-
Humins: These are dark, polymeric materials that are poorly defined in structure. They are formed through complex condensation and polymerization reactions of carbohydrates and HMF.[1][2][3][4][5] The formation of humins is a significant challenge as it reduces the yield of the desired product and can lead to reactor fouling.
-
Levulinic Acid (LA) and Formic Acid (FA): These are produced from the rehydration of HMF, a key intermediate in the conversion of fructose to DMF.[5] This side reaction is particularly favored in aqueous and acidic conditions.
-
Intermediate Furanic Compounds: Several partially hydrogenated or modified furanic compounds can be present as by-products, including:
-
5-Methylfurfural (MF)
-
5-Methylfurfuryl alcohol (MFA)
-
2,5-Bis(hydroxymethyl)furan (BHMF) [6]
-
-
Over-hydrogenation Products: Depending on the catalyst and reaction conditions, the furan ring of DMF can be further hydrogenated to produce 2,5-dimethyltetrahydrofuran (DMTHF).[7]
Q2: How are humins formed and what are the key factors influencing their formation?
A2: Humin formation is a complex process involving multiple reaction pathways. It is generally accepted that humins arise from the acid-catalyzed degradation of sugars and the subsequent polymerization of reactive intermediates.[1][2][3][4][5] The primary precursor to humin formation is often considered to be HMF itself, along with other reactive species present in the reaction mixture.[1][5]
The mechanism can be broadly described as:
-
Rehydration of HMF: HMF can rehydrate to form 2,5-dioxo-6-hydroxy-hexanal (DHH), a key promoter of humin formation.[1][3]
-
Aldol Condensation: DHH can then undergo aldol addition and condensation reactions with HMF, leading to the formation of larger oligomers.[1][3]
-
Polymerization: These initial oligomers can further react with other HMF molecules, sugars, and intermediates, leading to the formation of complex, cross-linked polymeric structures.[1][4]
Key factors that influence humin formation include:
-
High temperatures: Elevated temperatures can accelerate the degradation and polymerization reactions that lead to humins.
-
High substrate concentrations: Higher concentrations of fructose or HMF can increase the rate of intermolecular reactions, promoting polymerization.
-
Acidity: The presence of strong acids, while necessary for the dehydration of fructose to HMF, can also catalyze the side reactions leading to humin formation.[8]
Q3: What is the reaction pathway for the formation of levulinic acid and formic acid?
A3: Levulinic acid (LA) and formic acid (FA) are co-products of the acid-catalyzed rehydration of 5-hydroxymethylfurfural (HMF).[5] This reaction is a significant competing pathway in the synthesis of DMF, especially when water is present in the reaction medium. The generally accepted mechanism involves the addition of water to the furan ring of HMF, followed by ring-opening and subsequent rearrangement to yield equimolar amounts of LA and FA.
Troubleshooting Guides
Problem 1: Low yield of this compound (DMF) and significant formation of a dark, insoluble solid (humins).
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate of HMF formation, they also accelerate humin formation. Monitor the reaction at different temperatures to find the optimal balance. |
| High Substrate Concentration | Reduce the initial concentration of fructose or HMF. This can minimize intermolecular side reactions that lead to polymerization. |
| Inappropriate Solvent | Consider using a biphasic solvent system (e.g., water-organic solvent). This can continuously extract HMF into the organic phase as it is formed, thereby reducing its concentration in the reactive aqueous phase and suppressing humin formation.[5] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC-MS or HPLC to determine the optimal reaction time. Extended reaction times can lead to the degradation of the desired product and increased by-product formation. |
Problem 2: Significant presence of levulinic acid and formic acid in the product mixture.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Minimize the water content in the reaction system. If using an aqueous phase for the initial dehydration of fructose, consider switching to a non-aqueous solvent for the subsequent hydrogenation step. |
| High Acidity | Optimize the type and concentration of the acid catalyst. While Brønsted acids are effective for fructose dehydration, they can also promote HMF rehydration. Lewis acids or bifunctional catalysts may offer better selectivity.[8] |
| Inefficient HMF Conversion | Ensure that the hydrogenation of HMF to DMF is efficient and rapid. A slow hydrogenation step allows more time for the competing rehydration reaction to occur. This can be addressed by optimizing the catalyst, hydrogen pressure, and temperature for the hydrogenation step. |
Problem 3: Presence of multiple furanic intermediates (MF, MFA, BHMF) in the final product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time or temperature to ensure the complete conversion of intermediates to DMF. Monitor the reaction profile over time to understand the conversion of these intermediates. |
| Non-selective Catalyst | The choice of catalyst is crucial for directing the reaction towards DMF. For instance, some catalysts may favor the formation of BHMF, while others may promote the hydrogenolysis to MFA and then DMF. Screen different catalysts (e.g., varying the metal and support) to improve selectivity towards DMF. Bimetallic catalysts often show improved selectivity.[9] |
| Suboptimal Hydrogen Pressure | Ensure adequate hydrogen pressure, as insufficient hydrogen can lead to the accumulation of partially hydrogenated intermediates. |
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in HMF Hydrogenolysis
| Catalyst | HMF Conversion (%) | DMF Yield (%) | BHMF Yield (%) | Other By-products (%) | Reference |
| Pt/C | 100 | 68.5 | - | 31.5 | [10] |
| Pt/rGO | 100 | 73.2 | - | 26.8 | [10] |
| Ru/C | ~97 | 81.0 | - | ~19.0 | [10] |
| Ru/CNTs | ~97 | 83.5 | - | ~16.5 | [10] |
| Ni/NDC | >99 | 80.0 | - | <20.0 | [10] |
| Co@NGs | ~100 | 94.7 | - | ~5.3 | [10] |
Note: Reaction conditions may vary between studies. This table provides a general comparison.
Experimental Protocols
General Laboratory-Scale Protocol for the Synthesis of this compound from 5-Hydroxymethylfurfural
This protocol provides a general guideline. Specific parameters such as catalyst loading, temperature, pressure, and reaction time should be optimized based on the specific catalyst and experimental setup.
1. Materials and Reagents:
-
5-Hydroxymethylfurfural (HMF)
-
Catalyst (e.g., a supported metal catalyst like Ru/C or a non-noble metal catalyst)
-
Solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or a suitable alcohol)
-
High-purity hydrogen gas
-
Internal standard for GC analysis (e.g., dodecane)
2. Reaction Setup:
-
A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Ensure the reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
3. Procedure:
-
Catalyst Loading: Weigh the desired amount of catalyst and place it inside the reactor.
-
Reactant and Solvent Addition: In a separate beaker, dissolve a known amount of HMF in the chosen solvent. Add this solution to the reactor.
-
Sealing and Purging: Seal the reactor securely. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target reaction temperature.
-
Reaction: Maintain the desired temperature and pressure for the specified reaction time. Monitor the pressure to observe hydrogen consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and collect the liquid product mixture.
-
Catalyst Separation: Separate the solid catalyst from the liquid product by centrifugation or filtration. The catalyst can be washed with fresh solvent and dried for potential reuse.
4. Product Analysis (GC-MS):
-
Sample Preparation: Prepare a sample for GC-MS analysis by diluting a known volume of the product mixture with a suitable solvent and adding a known amount of an internal standard.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically suitable for separating DMF and its by-products.[11][12]
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature ramp is used to separate the components. For example, start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used.
-
MS Detector: Operated in scan mode for qualitative identification of products and by-products, and in selected ion monitoring (SIM) mode for accurate quantification.[13]
-
-
Quantification: Identify the peaks corresponding to DMF, unreacted HMF, and by-products by comparing their retention times and mass spectra with those of authentic standards. Calculate the yield and selectivity based on the peak areas relative to the internal standard.
Visualizations
References
- 1. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,5-Dimethylfuran (DMF) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylfuran (DMF), a promising biofuel and platform chemical. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: My DMF yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low DMF yield is a common issue that can stem from several factors. Systematically investigating the following parameters is crucial for optimization:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to DMF. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the formation of unwanted byproducts through ring hydrogenation, such as 2,5-dimethyltetrahydrofuran (DMTHF), or polymerization to humins.[1][2] It is essential to identify the optimal temperature for your specific catalytic system.
-
Incorrect Hydrogen Pressure: Hydrogen pressure is another key parameter. While sufficient pressure is necessary to promote the hydrogenation and hydrogenolysis steps, excessively high pressure can also favor the over-hydrogenation of the furan ring to DMTHF and other saturated byproducts.[1]
-
Catalyst Deactivation: The catalyst can lose its activity over time due to several reasons, including coking (carbon deposition on the catalyst surface), poisoning by impurities in the feedstock, or changes in the catalyst's structure (e.g., sintering of metal nanoparticles).[3][4]
-
Inefficient Catalyst System: The choice of catalyst is paramount. The catalyst should possess a balance of metal sites for hydrogenation and acidic or basic sites to facilitate the hydrogenolysis of C-O bonds.[5][6] Bimetallic catalysts often exhibit synergistic effects that enhance both activity and selectivity towards DMF.[7][8]
-
Inappropriate Solvent: The solvent can significantly influence the reaction pathway. Polar aprotic solvents are often used, but the choice of solvent can affect substrate solubility, hydrogen availability, and the stability of intermediates.[9][10]
Q2: I am observing the formation of significant amounts of byproducts. How can I increase the selectivity towards DMF?
A2: The formation of byproducts is a primary challenge in DMF synthesis. Common byproducts include 2,5-bis(hydroxymethyl)furan (BHMF), 5-methylfurfural (MF), 5-methylfurfuryl alcohol (MFA), and 2,5-dimethyltetrahydrofuran (DMTHF).[7][11] To enhance selectivity:
-
Optimize Catalyst Composition: The catalyst's composition and support material are crucial. For instance, the synergistic effect between different metals in bimetallic catalysts can steer the reaction towards the desired pathway.[7][8] The acidity of the support material also plays a role.[7]
-
Fine-tune Reaction Conditions: As mentioned earlier, carefully controlling temperature and pressure can minimize the formation of over-hydrogenated products like DMTHF.[1] Shorter reaction times can also prevent the conversion of DMF into other products.[2]
-
Consider the Hydrogen Source: While molecular hydrogen is commonly used, transfer hydrogenation using hydrogen donors like formic acid or isopropanol can sometimes offer better selectivity under milder conditions.[5]
Q3: My catalyst seems to be deactivating after a few runs. What are the common causes and regeneration strategies?
A3: Catalyst deactivation is a practical issue that affects the process's economic viability.
-
Causes of Deactivation:
-
Coking: The formation of carbonaceous deposits (coke or humins) on the catalyst surface can block active sites. This is particularly common when processing biomass-derived feedstocks.[4]
-
Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.
-
Leaching: The active metal components may leach into the reaction medium, especially in liquid-phase reactions.[5]
-
Poisoning: Impurities in the HMF feedstock can irreversibly bind to the catalyst's active sites.
-
Oxidation: For certain catalysts, the active metallic species can be oxidized during the reaction or workup, reducing their catalytic activity.[3]
-
-
Regeneration Strategies:
-
Calcination: Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled stream of air or an inert gas at elevated temperatures.
-
Reduction: If the metal sites have been oxidized, a reduction step, typically with hydrogen at a specific temperature, can restore their active state.
-
Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed impurities.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common starting materials for DMF production?
A4: The most prevalent starting material for DMF synthesis is 5-hydroxymethylfurfural (HMF), which is a key platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[6][7] Direct conversion from fructose in a one-pot process is also an area of active research.[11][12][13]
Q5: What types of catalysts are most effective for DMF synthesis?
A5: A wide range of heterogeneous catalysts have been investigated for this conversion. They can be broadly categorized as:
-
Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like carbon have shown high activity and selectivity.[5][7] However, their high cost is a significant drawback.
-
Non-Noble Metal Catalysts: Catalysts based on Copper (Cu), Nickel (Ni), and Cobalt (Co) are more cost-effective alternatives.[5][14] They often require more stringent reaction conditions to achieve high yields.[7]
-
Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, resulting in improved catalytic performance compared to their monometallic counterparts.[2][7][8] Examples include Ni-Co, Cu-Co, and Ni-Fe systems.[2][4][8]
Q6: What is the typical reaction pathway from HMF to DMF?
A6: The conversion of HMF to DMF generally proceeds through a series of hydrogenation and hydrogenolysis steps. The two main proposed pathways are:
-
Pathway 1 (via MFA): HMF is first hydrogenated to 5-methylfurfuryl alcohol (MFA), which is then deoxygenated to DMF.
-
Pathway 2 (via MF): HMF undergoes hydrogenolysis to form 5-methylfurfural (MF), which is subsequently hydrogenated to MFA and then to DMF.[7]
The dominant pathway is often dependent on the catalyst and reaction conditions employed.
Data Presentation
Table 1: Comparison of Optimal Reaction Conditions for DMF Production using Noble Metal Catalysts.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | HMF Conversion (%) | DMF Yield (%) | Reference |
| Ru/C | Carbon | 150 | - | - | ~97.0 | 83.5 | [7] |
| Ru/Co₃O₄ | Cobalt Oxide | 130 | 0.7 | THF | >99.0 | 93.4 | [7] |
| Pd/C | Carbon | 80 | - | GVL | >95.6 | 95.6 | [7] |
| Pt₃Co₂/C | Carbon | 160 | 3.3 | 1-propanol | >99.0 | 98.0 | [7] |
| Fe-Pd/C | Carbon | 150 | 2 | - | 100 | 88.0 | [7] |
Table 2: Comparison of Optimal Reaction Conditions for DMF Production using Non-Noble Metal Catalysts.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | HMF Conversion (%) | DMF Yield (%) | Reference |
| Raney Ni | - | 180 | - | - | 100 | 88.5 | [7] |
| 15 wt% Cu/SBA-15 | SBA-15 | 180 | 2 | - | - | 90.0 | [7] |
| Cu/ZnO | Zinc Oxide | 220 | 1.5 | - | - | 91.8 | [7] |
| Ni-Co/C | Carbon | 130 | 1 | - | >99.0 | 95.0 | [8] |
| NiFe(5:5)/PC500 | Titania | - | - | - | 100 | 97.0 | [4] |
| CuCo/N-C | N-doped Carbon | 180 | 2 | 2-Butanol | 100 | 93.7 | [2] |
Experimental Protocols
General Protocol for the Catalytic Conversion of HMF to DMF
This protocol provides a general methodology for the synthesis of DMF from HMF in a batch reactor. Note: Specific parameters should be optimized based on the chosen catalytic system.
-
Reactor Setup:
-
A high-pressure batch reactor equipped with a magnetic stirrer, a temperature controller, a pressure gauge, and gas inlet/outlet valves is required.
-
Ensure the reactor is clean and dry before use.
-
-
Reaction Mixture Preparation:
-
Weigh a specific amount of the catalyst and add it to the reactor.
-
Dissolve a known quantity of 5-hydroxymethylfurfural (HMF) in the chosen solvent (e.g., tetrahydrofuran, 1-propanol, 2-butanol).
-
Transfer the HMF solution into the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin stirring and heat the reactor to the target reaction temperature.
-
Maintain the desired temperature and pressure for the specified reaction time.
-
-
Reaction Quenching and Product Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Open the reactor and collect the reaction mixture.
-
Separate the catalyst from the liquid product mixture by filtration or centrifugation.
-
Analyze the liquid products using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF.
-
Visualizations
Caption: Reaction pathways for the conversion of HMF to DMF.
Caption: Troubleshooting workflow for low DMF yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 3. Highly selective hydrogenation of 5-hydroxymethylfurfural to this compound at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective production of the biofuel this compound from 5-hydroxymethylfurfural over Co/N–C catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Energy-Efficient 2,5-Dimethylfuran (DMF) Manufacturing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,5-Dimethylfuran (DMF), with a focus on reducing energy consumption.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing energy consumption in DMF manufacturing?
A1: The main strategies focus on optimizing the reaction process and the subsequent purification steps. Key approaches include:
-
Catalyst Selection: Employing highly active and selective catalysts that operate under milder conditions (lower temperature and pressure) can significantly reduce energy input.[1][2][3] Non-noble metal catalysts are also being explored as a cost-effective and sustainable alternative to precious metal catalysts.[3][4]
-
Process Intensification: Utilizing continuous flow reactors instead of batch reactors can improve heat and mass transfer, reduce reaction times, and thus lower energy consumption.[5][6] Microwave-assisted synthesis has also been shown to decrease reaction times.[7]
-
Solvent Choice: The selection of an appropriate solvent is crucial. Some solvents can influence reaction rates and selectivity, potentially allowing for lower reaction temperatures.[8]
-
Hydrogen Source: Using alternative hydrogen donors like formic acid or alcohols in catalytic transfer hydrogenation can sometimes be performed under less energy-intensive conditions compared to using high-pressure hydrogen gas.[8][9][10]
-
Efficient Purification: Separation and purification of DMF are major contributors to overall energy usage.[11] Exploring less energy-intensive purification methods, such as adsorptive separation with metal-organic frameworks, instead of conventional distillation can lead to substantial energy savings.[11][12]
Q2: How does the choice of starting material (fructose vs. 5-HMF) affect energy consumption?
A2: The synthesis of DMF typically starts from fructose, which is first dehydrated to 5-hydroxymethylfurfural (HMF), and then HMF is hydrogenated to DMF.[13] Using HMF directly as the starting material eliminates the initial dehydration step, which can save energy. However, the production and purification of HMF itself is an energy-consuming process.[2] A "one-pot" synthesis from fructose to DMF without isolating the HMF intermediate is an attractive option to reduce overall process complexity and energy use, though it requires a robust catalytic system that is effective for both reaction steps.[7][14][15]
Q3: What are the most common side reactions, and how do they impact energy efficiency?
A3: Common side reactions include the over-hydrogenation of the furan ring to form 2,5-dimethyltetrahydrofuran (DMTHF), the formation of humins (insoluble polymers from sugar degradation), and the generation of other byproducts like 5-methylfurfural (MF) and 5-methylfurfuryl alcohol (MFA).[14][16] These side reactions reduce the yield of the desired DMF product, necessitating more complex and energy-intensive purification processes to isolate DMF.[5] Optimizing catalyst selectivity and reaction conditions is key to minimizing these competing reactions.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low DMF Yield | 1. Inefficient catalyst. 2. Suboptimal reaction temperature or pressure. 3. Poor choice of solvent or hydrogen source. 4. Formation of byproducts (e.g., humins, over-hydrogenation).[5] 5. Catalyst deactivation. | 1. Screen different catalysts (e.g., vary metal, support, or preparation method).[2][3] 2. Optimize reaction conditions (temperature, pressure, time) systematically.[1][17] 3. Experiment with different solvents or hydrogen donors.[8][9] 4. Analyze byproducts to understand competing reaction pathways and adjust conditions to favor DMF formation. 5. Investigate catalyst stability and potential for regeneration. |
| Poor Selectivity (High levels of byproducts) | 1. Catalyst is not selective enough. 2. Reaction conditions are too harsh, leading to over-hydrogenation or degradation.[18] 3. Presence of impurities in the feedstock. | 1. Modify the catalyst to improve selectivity (e.g., bimetallic catalysts).[3][19] 2. Reduce reaction temperature, pressure, or time. 3. Ensure the purity of the starting materials (fructose or HMF). |
| Catalyst Deactivation | 1. Leaching of the active metal. 2. Fouling of the catalyst surface by humins or other byproducts. 3. Sintering of metal nanoparticles at high temperatures. | 1. Choose a more stable catalyst support. 2. Pretreat the feedstock to remove impurities that could poison the catalyst. 3. Optimize reaction conditions to minimize byproduct formation. 4. Explore catalyst regeneration protocols (e.g., calcination). |
| Difficulties in Product Purification | 1. Formation of azeotropes with the solvent (e.g., with n-butanol). 2. Presence of multiple byproducts with similar boiling points to DMF. 3. High concentration of solvent. | 1. For azeotropes, consider alternative purification methods like adsorptive separation instead of distillation.[11][12] 2. Optimize the reaction for higher selectivity to simplify the product mixture. 3. For solvent removal, techniques like washing with water or a LiCl solution can be effective.[20][21] |
Data Presentation
Table 1: Comparison of Catalytic Systems for HMF to DMF Conversion
| Catalyst | Support | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conv. (%) | DMF Yield (%) | Reference |
| Co₀.₂₅/N-C-500 | N-doped Carbon | 130 | 1 | 4 | 99.9 | 98.5 | [1] |
| CuCo Bimetallic | N-doped Carbon | 180 | 4 | 8 | 100 | 93.7 | [3] |
| Pt-Co | MWCNTs | 160 | 0.1 | 8 | >99 | 92.3 | [22] |
| Ru/ZSM-5 | ZSM-5 | 180 | 1.7 | 3 | 98 | 97 | [17] |
| 5%Ru-1%Co/AC | Activated Carbon | 200 | 1 | 1.5 | 98.7 | 97.9 | [19] |
| 10Cu-1Pd/RGO | Reduced Graphene Oxide | 180 | - (2-propanol) | continuous | 96 | 95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of DMF from HMF using a Co/N-C Catalyst
This protocol is adapted from the work on highly selective Co/N-C catalysts.[1]
-
Catalyst Preparation:
-
Synthesize the Co/N-C catalyst via a solvothermal crystallization method as described in the reference literature.
-
Characterize the catalyst using techniques such as XRD, FTIR, and N₂ adsorption-desorption to confirm its properties.
-
-
Reaction Setup:
-
In a high-pressure autoclave reactor, add the Co/N-C catalyst, 5-hydroxymethylfurfural (HMF), and a suitable solvent (e.g., n-butanol).
-
Seal the reactor and purge it with nitrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).
-
-
Reaction Execution:
-
Heat the reactor to the target temperature (e.g., 130°C) while stirring.
-
Maintain the reaction for the specified duration (e.g., 4 hours).
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the liquid product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF.
-
Protocol 2: Purification of DMF using Adsorptive Separation
This protocol outlines a conceptual approach based on research into alternatives to energy-intensive distillation.[11][12]
-
Adsorbent Selection and Preparation:
-
Synthesize or procure a suitable adsorbent with high selectivity for DMF, such as a ZIF-8 metal-organic framework.
-
Activate the adsorbent according to the manufacturer's or literature's instructions, typically involving heating under vacuum.
-
-
Adsorption Process:
-
Pass the crude reaction mixture containing DMF, solvent (e.g., n-butanol), and byproducts through a column packed with the activated adsorbent.
-
Monitor the composition of the effluent to determine the breakthrough point of DMF.
-
-
Desorption and Product Recovery:
-
Once the adsorbent is saturated with DMF, switch the feed to a suitable desorbent.
-
Collect the desorbent stream containing the purified DMF.
-
Separate the DMF from the desorbent, which may be achieved through a less energy-intensive method than the initial purification, depending on the desorbent used.
-
-
Adsorbent Regeneration:
-
Regenerate the adsorbent for reuse by removing the residual desorbent, for example, by heating under vacuum.
-
Visualizations
References
- 1. Highly selective production of the biofuel this compound from 5-hydroxymethylfurfural over Co/N–C catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A continuous flow process for the production of this compound from fructose using (non-noble metal based) heterogeneous catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijred.cbiore.id [ijred.cbiore.id]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation and Purification of this compound: Process Design and Comparative Technoeconomic and Sustainability Evaluation of Simulated Moving Bed Adsorption and Conventional Distillation [agris.fao.org]
- 12. Separation and Purification of this compound: Process Design and Comparative Technoeconomic and Sustainability Evaluation of Simulated Moving Bed Adsorption and Conventional Distillation | Semantic Scholar [semanticscholar.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. One-pot production of this compound from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic hydrogenation of 5-hydroxymethylfurfural to this compound over Ru based catalyst: Effects of process parameters on conversion and products selectivity [ideas.repec.org]
- 18. mdpi.com [mdpi.com]
- 19. Selective hydrogenolysis of 5-hydroxymethylfurfural to this compound with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02054E [pubs.rsc.org]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Biomass to 2,5-Dimethylfuran (DMF) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic conversion of biomass to 2,5-Dimethylfuran (DMF).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Overall DMF Yield from Biomass
Potential Causes:
-
Inefficient Biomass Pretreatment: The complex and recalcitrant nature of lignocellulosic biomass can hinder the release of fermentable sugars, which are precursors to DMF.[1] Incomplete removal of lignin can also physically block catalyst access to cellulose and hemicellulose.
-
Suboptimal HMF Conversion: The intermediate product, 5-hydroxymethylfurfural (HMF), may not be efficiently converted to DMF. This can be due to a variety of factors including catalyst inefficiency or non-ideal reaction conditions.[2]
-
Formation of Byproducts: Undesired side reactions can consume HMF or DMF, lowering the final yield. Common byproducts include levulinic acid, formic acid, and humins (dark, polymeric materials).[3][4]
Suggested Solutions:
-
Optimize Biomass Pretreatment:
-
Enhance HMF to DMF Conversion:
-
Minimize Byproduct Formation:
Problem 2: Low Selectivity towards DMF in HMF Hydrodeoxygenation
Potential Causes:
-
Unselective Catalyst: The catalyst may promote side reactions, such as the hydrogenation of the furan ring to produce 2,5-dimethyltetrahydrofuran (DMTHF), or the hydrogenolysis of other functional groups.[10] Monometallic catalysts, for example, can sometimes exhibit low selectivity.[1]
-
Inappropriate Reaction Conditions: High temperatures and pressures can sometimes favor over-hydrogenation or ring-opening reactions, reducing the selectivity towards DMF.[11]
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution.[12][13][14][15]
Suggested Solutions:
-
Catalyst Selection and Modification:
-
Utilize bimetallic catalysts (e.g., Ni-Fe, Ru-Co) which have been shown to improve selectivity towards DMF.[10][16] The second metal can help to suppress unwanted side reactions.[17]
-
Ensure the catalyst support is appropriate. For instance, a high surface area anatase titania support for Ni-Fe catalysts has been shown to improve DMF selectivity.[10][18]
-
-
Optimization of Reaction Conditions:
-
Carefully control the reaction temperature. While higher temperatures can increase conversion rates, they may also lead to a decrease in DMF selectivity due to the formation of byproducts.[8]
-
Optimize hydrogen pressure. Insufficient pressure can lead to incomplete conversion, while excessive pressure may promote over-hydrogenation.[7][11]
-
-
Solvent Choice:
Problem 3: Catalyst Deactivation
Potential Causes:
-
Coking: The deposition of carbonaceous materials (coke or humins) on the catalyst surface can block active sites.[19][20] This is a common issue in biomass conversion due to the high reactivity of intermediates like HMF.[21]
-
Poisoning: Impurities present in the biomass feedstock, such as sulfur or nitrogen compounds, can adsorb onto the catalyst's active sites and inhibit its activity.[22]
-
Sintering: At high reaction temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, particularly under acidic conditions.
Suggested Solutions:
-
Preventing Coking:
-
Mitigating Poisoning:
-
Thoroughly pretreat and purify the biomass feedstock to remove potential catalyst poisons.[22]
-
-
Addressing Sintering and Leaching:
-
Choose a catalyst with strong metal-support interactions to improve stability at high temperatures.
-
Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
-
Catalyst Regeneration:
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step process for converting biomass to DMF?
A1: The most common approach involves:
-
Step 1: Acid-catalyzed dehydration of biomass to 5-hydroxymethylfurfural (HMF). This step typically involves heating the biomass in the presence of an acid catalyst in an aqueous or organic solvent.[25]
-
Step 2: Catalytic hydrodeoxygenation of HMF to this compound (DMF). The produced HMF is then converted to DMF over a heterogeneous catalyst in the presence of hydrogen.[2][25]
Q2: What are "humins" and how can their formation be minimized?
A2: Humins are undesirable, complex, and often insoluble polymeric byproducts that are formed from the degradation of sugars and HMF, particularly under acidic conditions.[4][23] Their formation reduces the yield of the desired product and can lead to reactor fouling and catalyst deactivation.[4] To minimize humin formation, you can:
-
Use a biphasic solvent system to extract HMF from the reactive phase as it is formed.[23]
-
Optimize reaction conditions such as temperature and reaction time.[23]
-
Derivatize HMF to a more stable intermediate prior to further conversion.[3]
Q3: What is the role of the solvent in the conversion of biomass to DMF?
A3: The solvent plays a crucial role in several aspects of the conversion process:
-
Solubility: The solvent must effectively dissolve the reactants, including the biomass-derived sugars and HMF.[12][13][14][15]
-
Reaction Pathway: The solvent can influence the reaction mechanism and the selectivity towards the desired product.[12][13][14][15]
-
Product Stability: A suitable solvent can help to stabilize the HMF intermediate and the DMF product, preventing their degradation.[12][13][14][15]
-
Biphasic Systems: In some cases, a two-phase solvent system is used to improve the process by continuously extracting the product from the reactive phase.[9]
Q4: What are the main intermediates in the conversion of HMF to DMF?
A4: The reaction pathway from HMF to DMF can proceed through several intermediates. The two main proposed pathways involve the initial formation of either 5-methylfurfural (MF) or 2,5-bis(hydroxymethyl)furan (BHMF).[24][26][27][28][29][30] These intermediates are then further hydrogenated and deoxygenated to yield DMF.
Data Presentation
Table 1: Effect of Reaction Temperature on DMF Yield and Selectivity from HMF
| Catalyst | Temperature (°C) | HMF Conversion (%) | DMF Yield (%) | DMF Selectivity (%) | Reference |
| Ru/HT | 180 | - | ~40 | - | [8] |
| Ru/HT | 220 | - | ~58 | - | [8] |
| Ru/HT | 230 | - | ~45 | - | [8] |
| PtIr-TiC | 150 | ~20 | ~15 | ~75 | [31] |
| PtIr-TiC | 200 | ~90 | ~70 | ~78 | [31] |
| PtIr-TiC | 250 | 100 | ~60 | ~60 | [31] |
| Ni/ZrP | 180 | 84.8 | <20 | - | [26] |
| Ni/ZrP | 240 | >95 | 68.1 | - | [26] |
| Ni/ZrP | 260 | 97.2 | <60 | - | [26] |
| Ru-Co/AC | 180 | >95 | ~80 | - | [16] |
| Ru-Co/AC | 200 | 98.7 | 97.9 | - | [16] |
| Ru-Co/AC | 220 | >98 | ~85 | - | [16] |
Table 2: Effect of Hydrogen Pressure on DMF Yield from HMF
| Catalyst | Pressure (MPa) | HMF Conversion (%) | DMF Yield (%) | Reference |
| Ni/ZrP | 2 | >97 | ~40 | [7] |
| Ni/ZrP | 5 | >98 | 68.1 | [7] |
| Ru-Co/AC | 0.5 | Incomplete | Low | [16] |
| Ru-Co/AC | 1.0 | 98.7 | 97.9 | [16] |
| Ru/HT | 1.0 | - | ~58 | [11] |
| Ru/HT | 1.3 | - | ~40 | [11] |
Experimental Protocols
Protocol 1: Two-Step Conversion of Biomass to DMF
This protocol outlines a general procedure for the two-step conversion of lignocellulosic biomass to DMF.
Step 1: Acid Hydrolysis of Biomass to HMF
-
Pretreatment: Mill the lignocellulosic biomass to a fine powder.
-
Reaction Setup: In a high-pressure reactor, combine the pretreated biomass, a suitable solvent (e.g., water, or a biphasic system like water/THF), and an acid catalyst (e.g., a solid acid catalyst or a mineral acid).[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 150-200°C) and maintain for the specified reaction time (e.g., 1-4 hours) with stirring.
-
Product Separation: After the reaction, cool the reactor and separate the liquid phase containing HMF from the solid residue (lignin and unreacted cellulose). If a biphasic system is used, separate the organic phase containing HMF.
-
Purification (Optional): The HMF-containing solution can be purified using techniques like liquid-liquid extraction or column chromatography.
Step 2: Hydrodeoxygenation of HMF to DMF using a Ni-Fe/TiO2 Catalyst
-
Catalyst Preparation: Prepare the Ni-Fe/TiO2 catalyst by co-impregnating a TiO2 support with aqueous solutions of nickel nitrate and iron nitrate, followed by drying, calcination, and reduction under a hydrogen atmosphere.[10]
-
Reaction Setup: In a high-pressure autoclave, add the HMF solution from Step 1, the Ni-Fe/TiO2 catalyst, and a suitable solvent (e.g., 1,4-dioxane).[10]
-
Reaction: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3-5 MPa). Heat the reactor to the reaction temperature (e.g., 180-220°C) and maintain for the desired time (e.g., 2-6 hours) with vigorous stirring.[10]
-
Product Analysis: After the reaction, cool the reactor, vent the hydrogen, and collect the liquid product. Analyze the product mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of HMF and the yield and selectivity of DMF.
Visualizations
Caption: Chemical conversion pathway from biomass to DMF.
Caption: Troubleshooting workflow for low DMF conversion.
Caption: Experimental workflow for biomass to DMF conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to this compound (DMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (266f) Minimizing Humin Formation Via HMF Derivatization | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of 2,5-diformylfuran from biomass-derived glucose via one-pot two-step process :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Two-step chemical process turns raw biomass into biofuel – UW–Madison News [news.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Better solvents = better biomass conversion for biofuels and bioproducts – UW–Madison News [news.wisc.edu]
- 14. Organic Solvent Effects in Biomass Conversion Reactions. [sonar.ch]
- 15. researchgate.net [researchgate.net]
- 16. Selective hydrogenolysis of 5-hydroxymethylfurfural to this compound with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02054E [pubs.rsc.org]
- 17. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 20. Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass (Journal Article) | OSTI.GOV [osti.gov]
- 21. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A two-step approach for the catalytic conversion of glucose to this compound in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to this compound over Ni Supported on Zirconium Phosphate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,5-Dimethylfuran (DMF) in Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the storage, handling, and stability of 2,5-Dimethylfuran (DMF). Due to its sensitivity to environmental factors, improper storage can lead to degradation, affecting experimental accuracy and safety. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound (DMF)?
A1: To ensure the long-term stability of DMF, it should be stored in a cool, dark, and dry place under an inert atmosphere. The recommended storage temperature is refrigerated (2-8°C). It is crucial to minimize exposure to light, oxygen, and moisture, as these factors can accelerate degradation. For extended storage, adding a radical inhibitor like butylated hydroxytoluene (BHT) is advisable.[1][2][3]
Q2: I've noticed a yellowing or browning of my DMF sample. What does this indicate?
A2: Discoloration of DMF is a common visual indicator of degradation. This is often due to oxidation and the formation of polymeric byproducts. If your sample has changed color, its purity is compromised, and it may contain peroxides and other degradation products that could interfere with your experiments. It is recommended to test the purity of the sample before use or purify it by distillation.
Q3: Can I use DMF that has been stored for a long time without purification?
A3: It is highly recommended to assess the purity of aged DMF before use, especially if it was not stored under optimal conditions. Degradation products can act as inhibitors or side-reactants in chemical syntheses, and their presence can lead to inconsistent or unexpected results. A quick purity check using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is advised.
Q4: What are the primary degradation pathways for DMF in storage?
A4: The primary degradation pathway for DMF in the presence of air (oxygen) is autooxidation. This process involves the formation of peroxides, which can then decompose and initiate ring-opening reactions to form products such as cis-3-hexene-2,5-dione and its trans-isomer.[1] Polymerization, often initiated by acidic impurities or radicals, is another significant degradation route.[1]
Q5: Are there any safety concerns associated with degraded DMF?
A5: Yes, the autooxidation of DMF can lead to the formation of organic peroxides. These peroxides can be thermally unstable and may decompose explosively, especially upon heating or concentration.[1] Therefore, it is crucial to handle aged or discolored DMF with caution and test for the presence of peroxides before distillation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments due to the instability of this compound.
Issue 1: Inconsistent or Low Yields in a Chemical Reaction
-
Possible Cause: The DMF used as a starting material or solvent may have degraded, introducing impurities that interfere with the reaction. Peroxides, for instance, can quench catalysts or initiate unwanted side reactions.
-
Troubleshooting Steps:
-
Assess DMF Purity: Analyze the DMF stock using GC-FID or ¹H NMR to check for the presence of impurities.
-
Test for Peroxides: Before use, especially before heating, test the DMF for the presence of peroxides using commercially available test strips or a wet chemical method.
-
Purify the DMF: If impurities or peroxides are detected, purify the DMF by distillation under reduced pressure and an inert atmosphere. Caution: Do not distill DMF that tests positive for high levels of peroxides without first quenching them.
-
Use Stabilized DMF: For future experiments, consider purchasing DMF containing a stabilizer like BHT or adding a small amount of BHT (e.g., 50-250 ppm) to your purified DMF for storage.[1]
-
Issue 2: Unexpected Peaks in Analytical Data (GC-MS, NMR)
-
Possible Cause: The unexpected peaks are likely due to degradation products of DMF. Common impurities include oxidation products and isomers.
-
Troubleshooting Steps:
-
Identify Potential Degradation Products: Compare your data with the known degradation products of DMF listed in the table below.
-
Run a Blank: Analyze your solvent and other reagents to rule them out as the source of contamination.
-
Analyze a Fresh Sample: If possible, obtain a new, unopened bottle of DMF and run the analysis to compare the results.
-
Improve Storage: Ensure your DMF is stored under the recommended conditions (refrigerated, under inert gas, protected from light) to prevent further degradation.[2][3]
-
Issue 3: Formation of a Precipitate or Gummy Material in the DMF Bottle
-
Possible Cause: This is a strong indication of polymerization. Polymerization can be initiated by acidic impurities, radicals formed during autooxidation, or exposure to light.[1]
-
Troubleshooting Steps:
-
Do Not Use: The DMF is significantly degraded and should not be used in experiments.
-
Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines. Be aware of the potential for peroxide content.
-
Review Storage Practices: To prevent this in the future, ensure the DMF is stored in a clean, dry, and inert environment, away from any sources of acid or strong light. Using an amber glass bottle is recommended.
-
Data on this compound Stability and Degradation
While specific quantitative shelf-life studies for this compound under various conditions are not extensively available in the public literature, the following table summarizes the key factors influencing its stability and the resulting degradation products.
| Factor | Effect on Stability | Primary Degradation Products | Analytical Detection Method |
| Oxygen (Air) | Significantly accelerates degradation through autooxidation. | Peroxides, cis-3-hexene-2,5-dione, trans-3-hexene-2,5-dione, polymeric materials.[1] | GC-MS, HPLC, Peroxide test strips, Iodometric titration. |
| Light | Can initiate radical formation and polymerization. | Polymeric materials. | Visual inspection (discoloration, precipitate), NMR. |
| Elevated Temperature | Increases the rate of all degradation reactions. | Increased formation of all degradation products. | GC, HPLC, NMR. |
| Moisture | Can promote the formation of acidic impurities, which can catalyze polymerization. | Polymeric materials. | Karl Fischer titration for water content. |
| Acidic Impurities | Catalyze polymerization.[1] | Polymeric materials. | pH measurement (of an aqueous extract), NMR. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-FID
This protocol provides a general method for the quantitative analysis of DMF purity.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dilute the DMF sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1000 ppm).
-
Quantification: Use an internal or external standard method for accurate quantification of DMF content and any impurities.
Protocol 2: Detection of Peroxides in this compound (Iodometric Method)
This is a qualitative or semi-quantitative method to test for the presence of peroxides.
-
Reagents:
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Starch indicator solution (1%)
-
-
Procedure:
-
In a clean, dry glass-stoppered flask, add 10 mL of the solvent (e.g., a 3:2 mixture of acetic acid to chloroform).
-
Add 1-2 mL of the DMF sample to the flask and swirl to mix.
-
Add 1 mL of freshly prepared saturated potassium iodide solution.
-
Stopper the flask, swirl, and let it stand in the dark for 5-10 minutes.
-
Add approximately 15 mL of deionized water.
-
The appearance of a yellow to brown color indicates the presence of iodine, which is formed by the reaction of peroxides with KI.
-
For a semi-quantitative result, titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
Interpretation: The intensity of the yellow/brown color or the amount of titrant used is proportional to the peroxide concentration.
Visualizations
Autooxidation Pathway of this compound
References
Technical Support Center: Mitigating Humin Formation During HMF Dehydration to DMF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with humin formation during the dehydration of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF).
Frequently Asked Questions (FAQs)
Q1: What are humins and why are they problematic in the conversion of HMF to DMF?
A1: Humins are undesirable, carbonaceous, polymeric byproducts that are formed during the acid-catalyzed dehydration of carbohydrates.[1][2] In the context of HMF to DMF conversion, their formation represents a significant loss of carbon, reduces the yield of the desired DMF product, and can lead to reactor and catalyst fouling.[3] These insoluble, complex polymers can complicate product purification processes.[2]
Q2: What is the primary mechanism of humin formation from HMF?
A2: The formation of humins is primarily initiated by the rehydration of HMF in an acidic aqueous medium to form 2,5-dioxo-6-hydroxy-hexanal (DHH).[1][2] This intermediate then undergoes a series of aldol additions and condensations with HMF molecules, leading to the formation of polymeric humin structures.[1][2] The rate-determining step in this process is the aldol-addition reaction between DHH-derived enols and HMF.[1][2]
Q3: Can humins form through other pathways?
A3: Yes, besides the primary pathway involving DHH, humin formation can also occur through the condensation of various water-soluble products with HMF.[4] Additionally, furan and phenol compounds formed during the acid-catalyzed dehydration of sugars can be incorporated into the humin structure.[5]
Troubleshooting Guides
Issue 1: Low DMF Yield and Significant Black/Brown Precipitate (Humin) Formation
Possible Cause 1: Presence of Water in the Reaction Medium
Water facilitates the rehydration of HMF to DHH, a key precursor to humin formation.[1][2]
-
Solution 1.1: Use of Aprotic Solvents: Employing polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can significantly suppress the rehydration of HMF to levulinic and formic acids, thereby reducing a key pathway for humin formation.[6][7] Ionic liquids have also been shown to be effective solvents for this conversion.[8][9][10]
-
Solution 1.2: Implement a Biphasic System: A biphasic system, for example, using water with an organic solvent like methyl isobutyl ketone (MIBK) or 2-butanol, can continuously extract HMF from the aqueous phase as it is formed.[4] This in-situ extraction limits the residence time of HMF in the acidic aqueous phase, thus minimizing its degradation and polymerization into humins.[4]
Possible Cause 2: Inappropriate Catalyst Selection or Deactivation
The choice of catalyst is crucial for selectively converting HMF to DMF while minimizing side reactions.
-
Solution 2.1: Utilize Bifunctional Catalysts: Catalysts with both metal and Brønsted acid functionalities are effective for the hydrodeoxygenation of HMF to DMF. For instance, palladium-based catalysts pretreated with bromobenzene can create Brønsted acid sites on the metal surface, leading to high DMF yields at ambient temperatures.[11] Nickel supported on zirconium phosphate is another example of a catalyst that has shown good activity.[12][13]
-
Solution 2.2: Address Catalyst Deactivation: Humins can deposit on the catalyst surface, blocking active sites and leading to deactivation.[2] Regular catalyst regeneration or the use of more robust catalysts can help maintain high activity.
Possible Cause 3: Suboptimal Reaction Conditions
Reaction parameters such as temperature, time, and substrate concentration play a critical role in controlling the selectivity of the reaction.
-
Solution 3.1: Optimize Reaction Temperature: High temperatures can accelerate both the desired reaction and the formation of humins.[14] It is crucial to identify the optimal temperature that maximizes DMF yield while minimizing byproduct formation. For example, in one study, increasing the reaction temperature from 100 °C to 130 °C led to an increase in solid humin yield from 29.7% to 78.7%.[14]
-
Solution 3.2: Control Reaction Time: Prolonged reaction times can lead to the degradation of the desired product and increased humin formation. Monitoring the reaction progress and stopping it at the optimal point is essential.
-
Solution 3.3: Adjust Substrate Concentration: High initial concentrations of HMF or its precursors can increase the rate of intermolecular reactions that lead to humin formation.[15] Reducing the substrate feed concentration can be an effective strategy to minimize this.[14]
Issue 2: Difficulty in Product Purification due to Soluble Humins
Possible Cause: Formation of Soluble Humin Oligomers
Under certain conditions, especially with the use of some organic co-solvents, soluble humins can be formed, complicating the separation and purification of DMF.[4]
-
Solution 1: HMF Derivatization: A proactive approach is to protect the reactive functional groups of HMF before the dehydration step. Acetalization and etherification of HMF can form a more stable derivative, 2-(dimethoxymethyl)-5-(methoxymethyl)furan, which is resistant to humin formation and can be cleanly converted to methyl levulinate (a DMF precursor).[16]
-
Solution 2: Solvent Selection to Minimize Soluble Humins: The choice of solvent can influence the formation of soluble versus insoluble humins. For instance, a miscible solvent that facilitates hydrogen-bonding with water may promote the formation of soluble humins.[17] Tailoring the solvent composition can help to suppress the formation of these undesired soluble byproducts.[17]
Data Presentation
Table 1: Effect of Solvent on HMF Dehydration and Humin Formation
| Solvent System | Catalyst | Temperature (°C) | HMF Yield (%) | Humin Formation | Reference |
| DMSO | Amberlyst 15 | 120 | 92 | Suppressed | [7] |
| DMF | Amberlyst 15 | 100 | 90 | Low | [7] |
| Water/MIBK (biphasic) | HCl | - | 69 | Reduced | [18] |
| [BMIM]Cl (Ionic Liquid) | CrCl₃ | 100-130 | ~70 (from glucose) | Present, increases with temp | [14] |
| Water | Sulfuric Acid | 180 | - | Significant | [3] |
Table 2: Performance of Different Catalysts in HMF to DMF Conversion
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | DMF Yield (%) | Reference |
| Pd-Br/C | - | Ambient | 5 | 96 | [11] |
| Ni/ZrP | THF | 240 | 50 | 68.1 | [12][13] |
| Ru/ZrO₂-MCM-41 | - | 160 | 15 | 90 | [19] |
Experimental Protocols
Protocol 1: General Procedure for HMF Dehydration to DMF using a Bifunctional Catalyst
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet is used.
-
Reactant and Catalyst Loading: The reactor is charged with 5-hydroxymethylfurfural (HMF), a suitable solvent (e.g., tetrahydrofuran - THF), and the bifunctional catalyst (e.g., Ni/ZrP).[12][13] The catalyst loading is typically in the range of 5-10 wt% with respect to the HMF.
-
Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas to remove air. It is then pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 240 °C) with constant stirring.[12][13]
-
Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Recovery: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration or centrifugation. The solvent is then removed under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Mandatory Visualization
Caption: Humin formation pathway from HMF.
Caption: Experimental workflow for HMF to DMF conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid | Semantic Scholar [semanticscholar.org]
- 10. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to this compound over Ni Supported on Zirconium Phosphate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (266f) Minimizing Humin Formation Via HMF Derivatization | AIChE [proceedings.aiche.org]
- 17. A universal solvent effect on the formation of soluble humins in glucose dehydration to 5-hydroxymethylfurfural - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 2,5-Dimethylfuran vs. Ethanol as a Biofuel
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and efficient biofuels has led to extensive research into alternatives to traditional fossil fuels. Among the leading candidates, 2,5-Dimethylfuran (DMF) has emerged as a promising challenger to the more established biofuel, ethanol. This guide provides an objective comparison of the performance and key characteristics of DMF and ethanol, supported by experimental data and detailed methodologies, to inform research and development efforts in the biofuel sector.
Executive Summary
This compound (DMF) presents several distinct advantages over ethanol as a biofuel. Notably, DMF has a significantly higher energy density, is immiscible with water, and possesses a higher research octane number (RON). These properties suggest that DMF could serve as a more efficient and infrastructure-compatible "drop-in" fuel. However, the production of ethanol is a more mature and scaled process. This guide delves into the comparative data, experimental protocols for key performance metrics, and the production pathways of both biofuels.
Data Presentation: Physicochemical and Performance Properties
The following tables summarize the key quantitative data comparing this compound and ethanol.
Table 1: Physicochemical Properties
| Property | This compound (DMF) | Ethanol | Reference(s) |
| Chemical Formula | C₆H₈O | C₂H₅OH | [1] |
| Molar Mass ( g/mol ) | 96.13 | 46.07 | [1] |
| Boiling Point (°C) | 92-94 | 78 | [2][3] |
| Density at 20°C (g/cm³) | ~0.89 | ~0.79 | [1][4] |
| Water Solubility | Insoluble | Miscible | [3][5] |
| Oxygen Content (wt%) | 16.7 | 34.7 | [6] |
Table 2: Fuel Performance and Combustion Characteristics
| Property | This compound (DMF) | Ethanol | Reference(s) |
| Volumetric Energy Density (MJ/L) | 31.5 | 23.0 | [2][6] |
| Mass Energy Density (MJ/kg) | ~33.7 | ~25.0 | [7] |
| Research Octane Number (RON) | 101 | 108 | [1][6] |
| Motor Octane Number (MON) | ~87 | ~90 | [1] |
| Latent Heat of Vaporization (kJ/kg) | 330.5 | ~840 | [8] |
| Laminar Burning Velocity | Lower than ethanol | Higher than DMF and gasoline | [9][10] |
Table 3: Engine Performance and Emissions
| Parameter | This compound (DMF) | Ethanol | Reference(s) |
| Engine Efficiency | |||
| Indicated Thermal Efficiency | Similar to gasoline | Consistently high, often higher than DMF and gasoline | [6] |
| Emissions | |||
| Carbon Monoxide (CO) | Similar to gasoline | Lower than DMF and gasoline at low loads | [6] |
| Unburned Hydrocarbons (HC) | Between gasoline and ethanol | Lower than DMF and gasoline at low loads | [6] |
| Nitrogen Oxides (NOx) | Formation is a concern due to high combustion temperatures | Generally lower than gasoline | [6] |
| Particulate Matter (PM) | Higher proportion of accumulation mode particles than gasoline | Highest proportion of accumulation mode particles | [6] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the comparison of DMF and ethanol.
Determination of Energy Density
The energy density, or heating value, of a biofuel is a critical measure of the energy released during its combustion.
Methodology: The energy content of liquid fuels like DMF and ethanol is determined using a bomb calorimeter.
-
Sample Preparation: A precise mass of the biofuel sample is placed in a sample holder within a high-pressure vessel, known as a "bomb."
-
Pressurization: The bomb is filled with high-pressure oxygen.
-
Ignition: The sample is ignited electrically.
-
Heat Measurement: The bomb is submerged in a known quantity of water in an insulated container. The combustion of the sample releases heat, which is absorbed by the water. The temperature change of the water is meticulously measured.
-
Calculation: The energy density is calculated based on the temperature rise, the mass of the sample, and the heat capacity of the calorimeter system. The result is typically expressed in megajoules per kilogram (MJ/kg) or megajoules per liter (MJ/L).
Measurement of Research Octane Number (RON)
The Research Octane Number (RON) is a measure of a fuel's resistance to knocking or detonation in a spark-ignition engine under low-load conditions.
Methodology: RON is determined using a standardized Cooperative Fuel Research (CFR) engine.[9][11]
-
Engine Setup: The CFR engine is a single-cylinder engine with a variable compression ratio.[9]
-
Standardized Conditions: The engine is operated under specific, standardized conditions of engine speed (600 rpm), intake air temperature, and ignition timing as defined by ASTM D2699.[9]
-
Fuel Testing: The biofuel being tested is run in the engine, and its knock intensity is measured.
-
Reference Fuel Comparison: The knock intensity of the test fuel is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[12]
-
RON Determination: The compression ratio is adjusted until a standard level of knock is produced. The RON of the test fuel is the percentage by volume of iso-octane in a PRF blend that produces the same knock intensity at the same compression ratio.[13]
Engine Performance and Emissions Testing
Evaluating the performance and emissions of a biofuel in an internal combustion engine provides crucial data on its real-world applicability.
Methodology: Testing is typically conducted using a spark-ignition (SI) engine mounted on a dynamometer.[14]
-
Engine and Fuel System: A single-cylinder or multi-cylinder direct-injection spark-ignition (DISI) engine is often used.[11] The fuel delivery system is calibrated for each fuel to ensure the correct air-fuel ratio.
-
Dynamometer: The engine is coupled to a dynamometer, which allows for precise control of engine speed and load to simulate various driving conditions.
-
Data Acquisition: A suite of sensors is used to measure parameters such as engine torque, power, fuel consumption, in-cylinder pressure, and temperatures.
-
Emissions Analysis: The engine exhaust is connected to a gas analyzer to measure the concentrations of regulated emissions, including carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx).[14] Particulate matter (PM) can also be measured using specialized equipment.
-
Test Conditions: Experiments are typically run at various engine speeds and loads, often at a stoichiometric air-fuel ratio, to obtain a comprehensive performance and emissions map for each fuel.[11]
Laminar Burning Velocity Measurement
Laminar burning velocity is a fundamental property of a fuel-air mixture that influences engine performance and stability.
Methodology: One common method for determining laminar burning velocity is through the use of a constant volume combustion chamber and high-speed schlieren visualization.[9][10]
-
Mixture Preparation: A homogeneous mixture of the biofuel and air at a specific equivalence ratio is prepared in a constant volume vessel.
-
Ignition: The mixture is ignited at the center of the vessel by a spark.
-
Flame Propagation Recording: The outwardly propagating spherical flame is recorded using a high-speed camera and schlieren imaging, which visualizes density gradients.
-
Data Analysis: The flame radius is measured as a function of time from the recorded images. The stretched flame speed is calculated from the rate of change of the flame radius.
-
Laminar Burning Velocity Calculation: The unstretched laminar burning velocity is determined by extrapolating the stretched flame speed to zero stretch rate. This is done for a range of equivalence ratios and initial temperatures.[9][10]
Mandatory Visualization
Production Pathway of this compound from Fructose
The production of DMF from biomass-derived fructose typically involves a two-step catalytic process.
Caption: Catalytic conversion of fructose to this compound.
Production Pathway of Ethanol from Corn
The production of ethanol from corn is a well-established fermentation process.
Caption: Dry milling process for ethanol production from corn.
Conclusion
The comparative analysis of this compound and ethanol reveals a trade-off between superior fuel properties and the maturity of production technology. DMF's high energy density, water insolubility, and favorable octane rating position it as a potentially more efficient and compatible biofuel for existing infrastructure.[5][6] In contrast, ethanol production is a large-scale, commercially established process.
For researchers and scientists, the development of cost-effective and scalable catalytic processes for DMF production from abundant lignocellulosic biomass remains a key challenge and a significant area of opportunity. Further research into the combustion characteristics and emission profiles of DMF in modern engine architectures is also crucial for its potential adoption as a mainstream biofuel.[11] This guide provides a foundational understanding of the current state of knowledge, enabling more targeted and impactful research in the advancement of next-generation biofuels.
References
- 1. Energy content of biofuel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 7. researchgate.net [researchgate.net]
- 8. Octane Number Determination Methods [sh-sinpar.com]
- 9. mdpi.com [mdpi.com]
- 10. sae.org [sae.org]
- 11. Measurements and Data Analysis Review of Laminar Burning Velocity and Flame Speed for Biofuel/Air Mixtures - ProQuest [proquest.com]
- 12. Experimental Assessment of the Performance and Emissions of a Spark-Ignition Engine Using Waste-Derived Biofuels as Additives [ideas.repec.org]
- 13. elib.dlr.de [elib.dlr.de]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Combustion Characteristics of 2,5-Dimethylfuran and Gasoline
An in-depth review of the combustion properties of 2,5-Dimethylfuran (DMF) as a potential biofuel alternative to conventional gasoline, with a focus on key performance metrics including laminar flame speed, ignition delay, and emission profiles. This guide synthesizes experimental data from various studies to provide a comprehensive comparison for researchers and scientists in the field of renewable energy and internal combustion engine development.
I. Laminar Flame Speed
The laminar flame speed is a crucial parameter that characterizes the reactivity and flame propagation of a fuel-air mixture. Studies have shown that the laminar burning velocity of DMF is very similar to that of gasoline, particularly within the equivalence ratio range of 0.9 to 1.1, where the difference is within 10%.[1][2][6] While ethanol generally exhibits the highest laminar burning velocity, DMF's performance closely mirrors gasoline, suggesting its suitability for use in conventional engines without significant modifications.[2][6]
Experimental Protocol: Laminar Flame Speed Measurement
The determination of laminar burning velocity is often conducted in a constant volume vessel.[1][6] A quiescent, homogeneous air-fuel mixture is ignited, and the subsequent flame growth is recorded using high-speed schlieren visualization.[1][6] By measuring the flame propagation, the laminar flame speed can be calculated. Further analysis of the flame stretch allows for the determination of Markstein lengths, which provide insights into the flame's stability.[2][6] The experiments are typically performed over a range of equivalence ratios and initial temperatures to fully characterize the fuel's behavior.[6]
Table 1: Comparison of Laminar Burning Velocities (cm/s)
| Equivalence Ratio (Φ) | This compound (DMF) | Gasoline | Ethanol | Initial Temperature (°C) |
| 0.9 | ~38 | ~40 | ~52 | 50 |
| 1.0 | ~40 | ~42 | ~56 | 50 |
| 1.1 | ~41 | ~43 | ~58 | 50 |
| 1.2 | ~40 | ~41 | ~59 | 50 |
| 1.0 | ~45 | ~47 | ~64 | 100 |
Note: The values presented are approximate and derived from graphical representations in the cited literature.[2][6]
II. Auto-Ignition Delay
Auto-ignition delay time is a critical factor in determining a fuel's knock resistance in an internal combustion engine. Experimental studies using rapid compression machines have shown that the ignition delay times of DMF are longer than those of gasoline but shorter than those of ethanol.[7] This characteristic suggests that DMF may offer improved knock resistance compared to gasoline, allowing for more advanced ignition timing and potentially higher engine efficiency.
Experimental Protocol: Ignition Delay Time Measurement
Ignition delay times are measured using a rapid compression machine.[7] This device rapidly compresses a premixed fuel-air mixture to a high temperature and pressure, simulating the conditions within an engine cylinder. The time interval between the end of compression and the onset of ignition, typically detected by a sharp rise in pressure, is defined as the ignition delay time.[7] These experiments are conducted under various temperature, pressure, and equivalence ratio conditions to map out the fuel's ignition behavior.[8][9]
Table 2: Comparison of Ignition Delay Times (ms) at a Pressure of 1.2 bar
| Temperature (K) | This compound (DMF) | Gasoline Surrogate (iso-octane) | Equivalence Ratio (Φ) |
| 1200 | ~0.5 | ~0.3 | 1.0 |
| 1300 | ~0.2 | ~0.1 | 1.0 |
| 1400 | ~0.1 | <0.1 | 1.0 |
Note: The values are indicative and sourced from comparative studies.[7][8]
III. Engine Performance and Emissions
Engine performance and emission characteristics are paramount in evaluating the viability of an alternative fuel. Studies conducted on direct-injection spark-ignition (DISI) engines have demonstrated that DMF exhibits combustion performance and regulated emissions comparable to commercial gasoline.[3][4][10]
Experimental Protocol: Engine and Emission Analysis
Comparative engine studies are typically performed on a single-cylinder research engine equipped with a gasoline direct-injection (GDI) system.[4] The engine is operated at various loads and speeds while fueled with DMF, gasoline, and often ethanol for a comprehensive comparison.[10] Key performance parameters such as indicated mean effective pressure (IMEP) and fuel consumption are recorded.[4] Exhaust gas analysis is conducted to measure the concentrations of regulated emissions, including carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx), as well as particulate matter (PM).[10][11][12]
Table 3: Comparison of Engine-Out Emissions
| Emission | This compound (DMF) | Gasoline | Observations |
| CO | Similar | Similar | Ethanol produces lower CO at low loads.[10] |
| HC | Similar | Similar | Ethanol produces lower HC at lower loads.[10] |
| NOx | Similar | Similar | Ethanol produces lower NOx across the load range.[10] |
| PM | Slightly higher | Similar | Ethanol results in the lowest PM emissions.[10] |
The similar emission profiles of DMF and gasoline suggest that DMF can be utilized in modern engines with existing after-treatment systems without significant modifications.[3][5]
IV. Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of DMF and gasoline combustion characteristics.
Conclusion
The combustion characteristics of this compound are remarkably similar to those of gasoline. Its laminar flame speed is nearly identical under stoichiometric conditions, and while its ignition delay is longer, this may prove advantageous for knock resistance.[6][7] Furthermore, engine studies have confirmed that DMF's performance and emission profiles are comparable to gasoline, making it a strong candidate for a next-generation biofuel.[3][4][10] Further research into large-scale production and long-term engine durability is warranted to fully assess its potential as a sustainable transportation fuel.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. saemobilus.sae.org [saemobilus.sae.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2,5-Dimethylfuran and Other Biofuels: Energy Density and Production Insights
For researchers and scientists at the forefront of renewable energy and drug development, the quest for sustainable and efficient biofuels is a critical endeavor. Among the promising next-generation biofuels, 2,5-Dimethylfuran (DMF) has garnered significant attention due to its favorable physicochemical properties, particularly its high energy density. This guide provides an objective comparison of the energy density of DMF with other common biofuels, supported by experimental data and methodologies.
Energy Density: A Head-to-Head Comparison
The energy density of a fuel is a crucial metric, indicating the amount of energy stored within a given mass or volume. For transportation applications, a higher energy density translates to a longer range for a given fuel tank size. The following table summarizes the gravimetric (per unit mass) and volumetric (per unit volume) lower heating values (LHV) of this compound and other prominent biofuels, with gasoline included as a conventional benchmark.
| Fuel | Feedstock Example(s) | Gravimetric Energy Density (MJ/kg) | Density (g/cm³) | Volumetric Energy Density (MJ/L) |
| This compound (DMF) | Fructose, Glucose, Cellulose | 33.7[1] | 0.890[1] | 30.0 |
| Ethanol | Corn, Sugarcane, Cellulose | 26.9[1] | 0.789[2] | 21.2 |
| n-Butanol | Sugars, Starch, Cellulose | 33.1 (calculated) | 0.810[3][4][5] | 26.8 |
| Isobutanol | Sugars, Starch, Cellulose | 33.5[6] | 0.802[7][8][9] | 26.9 |
| Biodiesel (Soybean) | Soybean Oil | ~37.0 - 38.0[10][11] | 0.874 - 0.882[12][13] | ~32.4 - 33.5 |
| Biodiesel (Palm) | Palm Oil | 36.5 - 39.9[14][15] | 0.852 - 0.861[14][16] | ~31.1 - 34.4 |
| Biodiesel (Algae) | Algal Lipids | ~38.0[10][11] | ~0.880[17] | ~33.4 |
| Gasoline | Crude Oil | 44.3 - 47.0[6][18] | ~0.740 | ~32.8 - 34.8 |
Note: Volumetric Energy Density is calculated as Gravimetric Energy Density multiplied by Density. Some values are approximated based on available data.
As the data indicates, this compound exhibits a gravimetric energy density significantly higher than ethanol and comparable to butanol isomers. Its volumetric energy density is also substantially greater than that of ethanol, approaching the values of some biodiesels and gasoline. This high energy density, coupled with its insolubility in water, makes DMF a compelling candidate for a drop-in biofuel.
Experimental Protocol: Determination of a Fuel's Heat of Combustion
The energy density of a liquid fuel is experimentally determined by measuring its heat of combustion using a bomb calorimeter. The following is a detailed methodology based on the principles outlined in ASTM D4809, a standard test method for this purpose.
Objective: To determine the gross heat of combustion of a liquid biofuel sample at a constant volume.
Apparatus:
-
Oxygen Bomb Calorimeter
-
Calorimeter Bucket
-
Jacket (Isothermal or Adiabatic)
-
Temperature Measuring Device (e.g., platinum resistance thermometer) with a resolution of at least 0.001°C
-
Sample Crucible (e.g., stainless steel)
-
Ignition Wire (e.g., nickel-chromium)
-
Oxygen Cylinder with regulator
-
Analytical Balance (accurate to 0.1 mg)
-
Fuse Wire (e.g., cotton)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the liquid biofuel sample into a pre-weighed crucible.
-
For volatile samples, encapsulation in a gelatin capsule may be necessary to prevent evaporation.
-
-
Bomb Assembly:
-
Cut a piece of ignition wire to the appropriate length and secure it to the bomb's electrodes.
-
Tie a small piece of fuse wire to the center of the ignition wire, ensuring it makes contact with the fuel sample in the crucible.
-
Place the crucible with the sample into the bomb.
-
Carefully assemble the bomb, ensuring a tight seal.
-
-
Oxygen Charging:
-
Connect the bomb to the oxygen cylinder.
-
Slowly introduce oxygen into the bomb until a pressure of 25-30 atm is reached.
-
Purge the bomb with oxygen to remove any atmospheric nitrogen before final pressurization.
-
-
Calorimeter Setup:
-
Place the sealed bomb into the calorimeter bucket.
-
Add a precise volume of deionized water (typically 2000 mL) to the bucket, ensuring the bomb is fully submerged.
-
Place the bucket inside the calorimeter jacket.
-
Connect the ignition leads to the bomb.
-
-
Temperature Measurement and Ignition:
-
Allow the system to reach thermal equilibrium, monitoring the water temperature for a steady rate of change (the pre-fire period).
-
Record the temperature at regular intervals (e.g., every minute) for approximately 5 minutes.
-
Ignite the sample by firing the ignition circuit.
-
Record the temperature rise rapidly after ignition and then at regular intervals until a peak temperature is reached and starts to decline (the post-fire period).
-
-
Data Analysis:
-
Calculate the corrected temperature rise by accounting for heat exchange with the surroundings.
-
Determine the heat of combustion of the sample using the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid) and the corrected temperature rise.
-
Make corrections for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the fuel) and the heat of combustion of the fuse wire.
-
-
Calculation of Net Heat of Combustion (Lower Heating Value):
-
The gross heat of combustion (higher heating value) is determined directly. To calculate the net heat of combustion (lower heating value), the latent heat of vaporization of the water produced during combustion is subtracted.
-
Production Pathway of this compound from Fructose
A key advantage of this compound is its potential to be produced from renewable biomass. A common pathway involves the conversion of fructose, which can be derived from sources like corn and sugarcane. This process typically involves a two-step catalytic conversion.
Caption: Catalytic conversion of fructose to this compound.
This simplified diagram illustrates the conversion of fructose into the intermediate 5-Hydroxymethylfurfural (HMF) through a dehydration reaction. Subsequently, HMF undergoes hydrogenolysis to yield the final product, this compound. This biomass-to-liquid process highlights a sustainable route to a high-energy-density biofuel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethanol - Wikipedia [en.wikipedia.org]
- 3. N-butanol ( n-butyl alcohol; normal butanol) [chemlongxing.com]
- 4. study.com [study.com]
- 5. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isobutanol - Wikipedia [en.wikipedia.org]
- 8. univarsolutions.com [univarsolutions.com]
- 9. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijop.id [ijop.id]
- 17. aimspress.com [aimspress.com]
- 18. Heat_of_combustion [chemeurope.com]
Economic Feasibility of 2,5-Dimethylfuran Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into next-generation biofuels. Among the promising candidates, 2,5-Dimethylfuran (DMF) has garnered significant attention due to its superior fuel properties, including a high energy density and a high research octane number.[1] This guide provides an objective comparison of the economic feasibility of DMF production against established biofuels like ethanol, supported by experimental data, detailed protocols, and visual process flows.
Comparative Analysis of Fuel Properties
DMF exhibits several advantageous physicochemical properties when compared to gasoline and the widely used biofuel, ethanol. Its energy density is comparable to that of gasoline and significantly higher than ethanol, meaning more energy is released per unit volume.[2] Furthermore, DMF has a higher research octane number (RON), indicating better anti-knock properties in spark-ignition engines.[1] A key advantage of DMF over ethanol is its immiscibility with water, which simplifies storage and transportation and prevents phase separation in fuel blends.
| Property | This compound (DMF) | Ethanol | Gasoline |
| Energy Density (MJ/L) | 31.5[1] | 21.2 | 32.5 |
| Research Octane Number (RON) | 119[1] | 108 | 91-99 |
| Boiling Point (°C) | 92-94 | 78 | 30-225 |
| Water Solubility | Immiscible[1] | Miscible | Immiscible |
| Oxygen Content (wt%) | 16.7 | 34.7 | ~0 |
Economic Viability and Production Costs
The commercial viability of DMF is heavily influenced by its production cost, which is intrinsically linked to the choice of feedstock and the efficiency of the catalytic conversion process. Techno-economic analyses have indicated that the minimum selling price (MSP) of DMF has been estimated to be significantly higher than gasoline and both corn-derived and cellulosic ethanol.[3] A major contributor to this cost is the price of the fructose feedstock, which can account for up to 47% of the final price of DMF.[3]
| Biofuel | Feedstock | Estimated Minimum Selling Price (USD/L) | Key Cost Drivers |
| This compound (DMF) | Fructose | 2.02[3] | Fructose cost, catalyst, and purification[3] |
| Corn Ethanol | Corn | 0.60[3] | Feedstock cost, enzyme cost, energy for distillation |
| Cellulosic Ethanol | Lignocellulosic Biomass | 1.60[3] | Feedstock cost, pretreatment, enzyme cost |
The global market for this compound, while currently smaller than that of established biofuels, is projected to experience significant growth. Market analyses predict a compound annual growth rate (CAGR) of around 5.9% to 7-9% in the coming years, driven by the increasing demand for renewable fuels and green chemicals.[4][5] The market size was valued at several hundred million dollars in recent years and is expected to continue its upward trajectory.[4][6]
Synthesis Pathways and Experimental Protocols
The production of DMF from biomass typically involves a multi-step process, starting from carbohydrates like fructose or glucose, which are then converted to 5-hydroxymethylfurfural (HMF), a key platform chemical. HMF is subsequently hydrogenolyzed to yield DMF.
Caption: General synthesis pathway from biomass to this compound.
Experimental Protocol: One-Pot Conversion of Fructose to this compound
This protocol describes an efficient one-pot method for the synthesis of DMF directly from fructose, utilizing a dual-catalyst system.
Materials:
-
Fructose
-
Ru/C catalyst
-
Lewis acid (e.g., AlCl₃)
-
Brønsted acid (e.g., H₂SO₄)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Charge the autoclave reactor with fructose, Ru/C catalyst, Lewis acid, Brønsted acid, and the solvent.
-
Seal the reactor and purge it several times with high-purity hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Heat the reactor to the specified reaction temperature while stirring continuously.
-
Maintain the reaction conditions for the designated reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
The reaction mixture is then filtered to remove the solid catalyst.
-
The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield of this compound.
An optimized system for this one-pot conversion has been reported to achieve a DMF yield as high as 66.3 mol% from fructose.[7]
Caption: Experimental workflow for the one-pot synthesis of DMF from fructose.
Comparative Economic Feasibility
The economic feasibility of DMF production is a complex interplay of feedstock cost, catalyst efficiency and stability, and the market value of the final product and any co-products. While the current production cost of DMF is higher than that of ethanol, ongoing research into more efficient and cost-effective catalysts, as well as the utilization of cheaper lignocellulosic biomass, aims to close this gap.
Caption: Logical comparison of factors influencing the economic feasibility of DMF vs. Ethanol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. statsndata.org [statsndata.org]
- 5. 2 5 Dimethylfuran Dmf Market Research Report 2035 [wiseguyreports.com]
- 6. growthmarketreports.com [growthmarketreports.com]
- 7. One-pot production of this compound from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Life Cycle Assessment of 2,5-Dimethylfuran (DMF) as a Fuel Alternative
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and environmentally benign alternatives to conventional fossil fuels has spurred intensive research into next-generation biofuels. Among the promising candidates is 2,5-Dimethylfuran (DMF), a furanic compound derivable from biomass. This guide provides a comparative analysis of the life cycle of DMF as a fuel, juxtaposed with established alternatives such as gasoline, ethanol, and butanol. While a comprehensive, publicly available life cycle assessment (LCA) with detailed quantitative environmental impact data for DMF is not yet available, this guide synthesizes existing data on its production, properties, and performance, alongside established LCA data for its counterparts, to offer a well-rounded perspective for the scientific community.
Life Cycle Stages of this compound (DMF)
The life cycle of DMF as a biofuel encompasses several key stages, from the cultivation of biomass feedstock to its ultimate combustion in an internal combustion engine. The primary production pathway involves the catalytic conversion of fructose, which can be derived from various cellulosic and lignocellulosic biomass sources.
Quantitative Comparison of Fuel Properties
DMF exhibits several physicochemical properties that make it an attractive alternative to gasoline and ethanol. A high energy density, low volatility, and immiscibility with water are notable advantages.
| Property | This compound (DMF) | Gasoline | Ethanol | n-Butanol |
| Energy Density (MJ/L) | ~31.5 | ~32.0 | ~21.2 | ~29.2 |
| Research Octane Number (RON) | ~119 | 91-99 | ~108 | ~96 |
| Motor Octane Number (MON) | ~101 | 81-89 | ~90 | ~78 |
| Boiling Point (°C) | 92-94 | 25-215 | 78.4 | 117.7 |
| Water Solubility | Insoluble | Insoluble | Miscible | 8.3 g/100 mL |
Life Cycle Environmental Impact Comparison
While a dedicated "Well-to-Wheels" life cycle assessment for DMF is not yet prevalent in published literature, we can compare the available data for gasoline, corn ethanol, and butanol to provide a baseline for potential performance. The data presented below is sourced from various studies utilizing models such as the Greenhouse gases, Regulated Emissions, and Energy use in Transportation (GREET) model. It is important to note that these values can vary significantly based on the production pathway, feedstock, and allocation methods used in the assessment.
Table 1: Well-to-Wheels Greenhouse Gas (GHG) Emissions
| Fuel | GHG Emissions (g CO₂-eq/MJ) |
| Gasoline | ~95 |
| Corn Ethanol | ~58 - 76 |
| Butanol (from corn) | ~60 - 70 |
| Butanol (from wheat straw) | ~30 - 40 |
| This compound (DMF) | Data not publicly available |
Table 2: Well-to-Wheels Fossil Energy Consumption
| Fuel | Fossil Energy Consumption (MJ/MJ of fuel) |
| Gasoline | ~1.23 |
| Corn Ethanol | ~0.6 - 0.8 |
| Butanol (from corn) | ~0.7 - 0.9 |
| This compound (DMF) | Data not publicly available |
Engine Emission Profiles
The combustion characteristics of a fuel are a critical component of its environmental impact during the use phase. Studies have shown that DMF can lead to reduced emissions of certain pollutants compared to gasoline.
| Emission | This compound (DMF) | Gasoline | Ethanol |
| Carbon Monoxide (CO) | Lower than gasoline | Baseline | Generally lower than gasoline |
| Nitrogen Oxides (NOx) | Similar to or slightly higher than gasoline | Baseline | Generally lower than gasoline |
| Particulate Matter (PM) | Significantly lower than gasoline | Baseline | Very low |
| Unburned Hydrocarbons (HC) | Lower than gasoline | Baseline | Generally lower than gasoline |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies.
Fuel Property Testing
-
Energy Density: Determined using calorimetry techniques in accordance with ASTM D240 or related standards.
-
Octane Number (RON and MON): Measured using a standardized Cooperative Fuel Research (CFR) engine following ASTM D2699 (RON) and ASTM D2700 (MON) procedures.[1] The engine's compression ratio is varied to determine the fuel's resistance to knocking, compared to reference fuels.
Engine Emission Testing
-
Methodology: Engine exhaust emissions are typically measured using a chassis dynamometer and a suite of gas analyzers.[2] Standard driving cycles, such as the Federal Test Procedure (FTP) or the New European Driving Cycle (NEDC), are used to simulate real-world driving conditions.
-
Instrumentation:
-
CO and CO₂: Non-dispersive infrared (NDIR) analyzers.
-
NOx: Chemiluminescence detectors (CLD).
-
Hydrocarbons (HC): Flame ionization detectors (FID).
-
Particulate Matter (PM): Gravimetric analysis of filters or particle counters.
-
Life Cycle Assessment (LCA) Methodology
-
Framework: The life cycle assessment data for gasoline, ethanol, and butanol is often generated using models like the GREET (Greenhouse gases, Regulated Emissions, and Energy use in Transportation) model developed by Argonne National Laboratory.[3][4][5][6][7]
-
System Boundaries: The analysis typically follows a "Well-to-Wheels" approach, which includes:
-
Well-to-Pump: Feedstock cultivation/extraction, transportation, and fuel production.
-
Pump-to-Wheels: Fuel combustion in the vehicle.
-
-
Functional Unit: Environmental impacts are typically normalized to a functional unit, such as per megajoule (MJ) of fuel energy or per kilometer driven.
Conclusion and Future Outlook
This compound (DMF) presents a compelling case as a next-generation biofuel with advantageous fuel properties and a potentially favorable environmental profile, particularly concerning its production from renewable biomass. Its high energy density, water insolubility, and promising engine emission characteristics position it as a strong candidate for a gasoline alternative.
However, a significant research gap exists in the form of a comprehensive, publicly available life cycle assessment for DMF. While the production process from fructose is well-documented, a thorough "Well-to-Wheels" analysis quantifying greenhouse gas emissions, energy balance, and water consumption is crucial for a definitive comparison with established fuels.
Future research should prioritize conducting detailed and transparent LCAs for various DMF production pathways and feedstocks. This will enable a more robust evaluation of its sustainability and guide further development and potential commercialization. For researchers and scientists, the exploration of DMF's life cycle offers a rich area of investigation with significant implications for the future of sustainable transportation.
References
- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. hasgara.com [hasgara.com]
- 3. afdc.energy.gov [afdc.energy.gov]
- 4. researchgate.net [researchgate.net]
- 5. R&D GREET Life Cycle Assessment Model | Department of Energy [energy.gov]
- 6. GREET | Department of Energy [energy.gov]
- 7. unece.org [unece.org]
A Comparative Guide to Catalysts for 2,5-Dimethylfuran (DMF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF) is a cornerstone of sustainable chemical production, offering a promising alternative to petroleum-based fuels and chemical intermediates. The efficiency of this conversion is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison of Catalytic Systems
The catalytic hydrodeoxygenation of HMF to DMF has been extensively studied using a variety of heterogeneous catalysts. These can be broadly categorized into noble metal-based and non-noble metal-based systems. The choice of catalyst significantly influences the reaction efficiency, selectivity, and the required reaction conditions. Below is a summary of the performance of representative catalysts.
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Solvent | HMF Conversion (%) | DMF Yield (%) | Reference |
| Noble Metal-Based Catalysts | ||||||||
| Ru/C | HMF | 190 | - | - | - | ~97.0 | 81.0 | [1] |
| Ru/CNTs | HMF | 150 | - | - | - | ~97.0 | 83.5 | [1] |
| Ru/Co₃O₄ | HMF | 130 | 0.7 | - | Tetrahydrofuran (THF) | - | 93.4 | [1][2] |
| 2wt%Ru-NaY | HMF | 220 | 1.5 | 1 | Tetrahydrofuran (THF) | 100 | 78 | [3] |
| Pd/MOF-808 | HMF | 100 | - | 3 | - | - | 99 | [1][4] |
| Fe-Pd/C | HMF | 150 | 2 | 2 | - | 100 | 88.0 | [1] |
| 2%Pd-5%Co/AZMOCP | HMF | 100 | 1.0 | 2 | - | 100 | 97 | [5] |
| Pt₃Co₂/C | HMF | 160 | 3.3 | - | 1-propanol | - | 98.0 | [1] |
| Non-Noble Metal-Based Catalysts | ||||||||
| 10 wt% Ni/C | HMF | 180 | - | 2 | - | 100 | 75.0 | [1] |
| Raney Ni | HMF | 180 | - | - | - | 100 | 88.5 | [1] |
| Ni/NDC | HMF | 150 | 8.0 | - | - | >99.0 | 80.0 | [1] |
| Ni/Co₃O₄ | HMF | - | - | - | - | - | 76 | [6] |
| Ni-Co/C | HMF | 210 | Self-generated | - | - | - | 96.5 | [7] |
| Co/rGO | HMF | 200 | 2 | 1 | - | 100 | 94.1 | [1] |
| Co@CoO-250 | HMF | 130 | - | 2 | - | - | 89.0 | [1] |
| 15 wt% Cu/SBA-15 | HMF | 180 | 2 | 8 | - | - | 90.0 | [1] |
| Cu/ZnO | HMF | 220 | 1.5 | 5 | - | - | 91.8 | [1] |
| 2CuCo-IG | HMF | 180 | 2 | 4 | 2-Butanol | 100 | 93.7 | [8] |
Experimental Protocols
The synthesis of DMF from HMF is typically performed in a batch reactor system. The following sections outline generalized experimental protocols for catalyst preparation and the catalytic conversion process.
Catalyst Preparation (Example: Co-precipitation Method for Ru/Co₃O₄)
A simple co-precipitation method can be employed for the synthesis of supported catalysts like Ru/Co₃O₄.[1]
-
Precursor Solution Preparation: Aqueous solutions of the metal precursors (e.g., RuCl₃ and Co(NO₃)₂·6H₂O) and a precipitating agent (e.g., Na₂CO₃) are prepared.
-
Co-precipitation: The metal salt solutions are mixed, and the precipitating agent is added dropwise under vigorous stirring to precipitate the metal hydroxides or carbonates.
-
Aging: The resulting slurry is aged for a specified period to ensure complete precipitation and formation of the desired precursor phase.
-
Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried in an oven (e.g., at 110 °C overnight).
-
Calcination: The dried powder is calcined in air at a high temperature (e.g., 400 °C) to decompose the precursor and form the final metal oxide support.
-
Reduction (if necessary): For catalysts requiring the metal in a reduced state, a final reduction step is carried out, typically under a hydrogen flow at an elevated temperature.
Catalytic Conversion of HMF to DMF
The catalytic hydrogenation of HMF is generally carried out in a high-pressure autoclave.[8]
-
Reactor Charging: A stainless-steel autoclave is charged with the substrate (HMF), the catalyst, and the solvent (e.g., 2-butanol, tetrahydrofuran).[8]
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and then heated to the target reaction temperature while stirring.
-
Reaction: The reaction is allowed to proceed for a predetermined duration.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
Product Analysis: The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of HMF and the yield of DMF.
Visualizing the Process
To better understand the experimental workflow and the reaction pathway, the following diagrams are provided.
Caption: General experimental workflow for catalyst preparation and catalytic synthesis of DMF.
Caption: Possible reaction pathways for the conversion of HMF to DMF.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3097087A1 - An improved process for the preparation of this compound and furfuryl alcohol over ruthenium supported catalysts - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
A Comparative Guide to Analytical Methods for 2,5-Dimethylfuran (DMF) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the detection and quantification of 2,5-Dimethylfuran (DMF), a significant compound in biofuel research, food science, and as a potential biomarker. The following sections detail the performance of prominent techniques, supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound (DMF) detection is contingent on factors such as the sample matrix, required sensitivity, and the desired throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique, often coupled with various sample preparation methods to enhance sensitivity and selectivity.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers an alternative for liquid samples, while spectrophotometric and electrochemical methods provide rapid screening capabilities.
Below is a summary of the performance of different analytical methods based on published validation data.
| Analytical Method | Sample Preparation | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Repeatability (RSDr) | Intermediate Reproducibility (RSDir) |
| GC-MS | Headspace (HS) | Coffee | 200 µg/kg | 80-110 | < 7.4% at 10 mg/kg | Not Reported |
| Soy Sauce | 3.5 - 4.1 µg/kg | 92-116 | Not Reported | 0.9 - 12.9% | ||
| Apple Juice, Infant Formula, Baby Food | 0.4 - 1.3 µg/kg | 92-116 | Not Reported | 0.9 - 12.9% | ||
| GC-MS | Solid Phase Microextraction (SPME) | Baby Food, Cereals | 5 µg/kg | 80-110 | < 16% at 50 µg/kg | Not Reported |
| Fruit Juices, Infant Formula | 5 µg/kg | 80-110 | < 16% at 50 µg/kg | Not Reported | ||
| GC-MS | Purge-and-Trap (P&T) | Ground Coffee | Not explicitly stated, but calibration curves obtained | Accuracy and precision assessed by analyzing spiked samples | Not Reported | Not Reported |
| HPLC-RP | Solid-Phase Extraction (C-18) | Pineapple and Grapefruit Juices | Not explicitly stated, but detected in the ppm range | > 90% | Not Reported | Not Reported |
| Spectrophotometric Assay | Schiff-based polymer coupling | Aqueous buffer | 25.5 µM | Not Applicable | Not Reported | Not Reported |
| Electrochemical Sensor | p(2,5-DMF) modified platinum electrode | PBS buffer | 0.292 mmol/l | Not Applicable | 99.63% (reproducibility) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace (HS) Sample Preparation
This method is particularly suitable for the analysis of volatile compounds like DMF in complex matrices such as coffee.[3][4]
Experimental Workflow:
Caption: Workflow for 2,5-DMF analysis by HS-GC-MS.
Methodology:
-
Sample Preparation: A known amount of the solid or liquid sample is placed into a headspace vial. For quantitative analysis, an internal standard (e.g., this compound-d6) is added.[5]
-
Incubation: The vial is sealed and heated in an incubator at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.
-
Injection: A heated syringe from the headspace autosampler pierces the vial's septum and injects a specific volume of the headspace gas into the GC injector.
-
Gas Chromatography: The injected sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., Supelco Equity-1 or HP-5MS).[1][6] The column separates the different compounds based on their boiling points and interactions with the stationary phase. A new chromatographic method using the Supelco Equity-1 column has been shown to achieve complete baseline separation of this compound and its isomer 2-ethylfuran.[1][7]
-
Mass Spectrometry: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample before GC-MS analysis.[3] It is often preferred for its simplicity and sensitivity.[8]
Experimental Workflow:
References
- 1. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 3. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Development for the Simultaneous Analytical Method of Furan and Alkyl Furans in Processed Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
A Comparative Guide to Noble vs. Non-Noble Metal Catalysts for 2,5-Dimethylfuran (DMF) Production
For researchers, scientists, and professionals in drug development, the efficient and selective conversion of biomass-derived 5-hydroxymethylfurfurfural (HMF) to 2,5-dimethylfuran (DMF), a promising biofuel and platform chemical, is a critical area of study. The choice of catalyst is paramount to the success of this conversion, with a primary distinction drawn between noble and non-noble metal-based systems. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
The catalytic transformation of HMF to DMF is a hydrogenation/hydrogenolysis process that involves the reduction of an aldehyde group and the hydrogenolysis of a hydroxyl group.[1] Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) have traditionally been the catalysts of choice due to their high intrinsic activity.[1] However, their high cost and scarcity have driven research towards more economical non-noble metal catalysts, including copper (Cu), nickel (Ni), cobalt (Co), and iron (Fe).[1][2]
Performance Comparison: Noble vs. Non-Noble Metal Catalysts
The efficacy of a catalyst is determined by its activity (HMF conversion), selectivity towards DMF, and stability over multiple reaction cycles. While noble metal catalysts often exhibit high yields under milder conditions, recent advancements in non-noble metal catalyst design, particularly bimetallic and supported systems, have demonstrated comparable and sometimes superior performance.[3][4]
Quantitative Data Summary
The following tables summarize the performance of various noble and non-noble metal catalysts for DMF production from HMF, based on published experimental data.
Table 1: Performance of Noble Metal Catalysts for DMF Production
| Catalyst | Support | HMF Conversion (%) | DMF Yield (%) | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Solvent | Reference |
| Pd/C | - | >99 | 95 | 120 | - (Formic Acid) | 15 | THF | [1] |
| Ru/C | - | - | 30 | - | - | - | - | [1] |
| Ru/Co₃O₄ | - | >99 | 93.4 | 130 | 0.7 | - | THF | [5] |
| Pt₃Ni | Carbon | >99 | 98 | 160-200 | 3.3 | - | - | [6] |
| Ru-ZrO₂-MCM-41 | - | - | 90 | 160 | 1.5 | 1 | Various | [7] |
Table 2: Performance of Non-Noble Metal Catalysts for DMF Production
| Catalyst | Support | HMF Conversion (%) | DMF Yield (%) | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Solvent | Reference |
| Cu-Co/C | - | 100 | 91.7 | 130 | 1 | - | - | [8] |
| Ni-Fe/TiO₂ | - | 100 | 97 | - | - | 3 | - | [9] |
| Cu/ZrO₂ | - | 100 | High | 200 | 1.5 | - | - | [1][2] |
| Ni/Co₃O₄ | - | - | 76 | 130 | 1 | 24 | - | [1] |
| Co-N-C/NiAl-MMO | - | 99.8 | 94.3 | 180 | 1.0 | 6 | THF | [10] |
| CuCoNiAl-MMO | - | 99.8 | 95.3 | 180 | 1.0 | 6 | THF | [11] |
| 2%Ni-20%Co/C | - | - | 95 | 130 | 1 | - | - | [4] |
| Cu/HSAG | - | - | 95 | 180 | 3 | 1-butanol | [12] | |
| Cu₄Co₁₀Ce₂-600 | - | - | 95.4 | 170 | - (2-propanol) | - | 2-propanol | [8] |
Reaction Pathways and Experimental Workflow
The conversion of HMF to DMF can proceed through different reaction intermediates. Understanding these pathways is crucial for designing catalysts with high selectivity.
Reaction pathway from HMF to DMF.
A generalized workflow for evaluating catalyst performance is depicted below. This typically involves catalyst synthesis, characterization, the catalytic reaction itself, and subsequent product analysis.
General experimental workflow for catalyst testing.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. Below are generalized methodologies for key experiments cited in the literature.
Catalyst Synthesis (Wet Impregnation Method)
This is a common method for preparing supported metal catalysts.[9]
-
Support Preparation: The support material (e.g., activated carbon, TiO₂, Al₂O₃) is dried to remove moisture.
-
Precursor Solution: A solution of the metal precursor(s) (e.g., Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O) is prepared in a suitable solvent (often deionized water).[9]
-
Impregnation: The support is added to the precursor solution and stirred or sonicated to ensure uniform dispersion.
-
Drying: The solvent is removed by evaporation, typically in a rotary evaporator or oven at a specific temperature (e.g., 120°C).[9]
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 500°C) to decompose the precursor and form metal oxides.[9]
-
Reduction: The calcined catalyst is reduced in a hydrogen flow at an elevated temperature (e.g., 500°C) to obtain the active metallic phase.[9]
Catalyst Characterization
-
X-ray Diffraction (XRD): Used to identify the crystalline phases of the catalyst and estimate particle size.
-
Transmission Electron Microscopy (TEM): Provides information on the morphology, particle size, and dispersion of the metal nanoparticles on the support.
-
H₂ Temperature-Programmed Reduction (H₂-TPR): Determines the reducibility of the metal oxides and provides insights into metal-support interactions.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of the elements on the catalyst surface.
Catalytic Performance Evaluation
-
Reaction Setup: The catalytic reaction is typically carried out in a batch reactor (e.g., a stainless-steel autoclave) or a continuous flow reactor.
-
Procedure: The catalyst, HMF, and solvent are loaded into the reactor. The reactor is then sealed, purged with an inert gas, and pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration.[5]
-
Product Analysis: After the reaction, the reactor is cooled, and the liquid products are separated from the catalyst by centrifugation or filtration. The products are then analyzed quantitatively using gas chromatography (GC) equipped with a flame ionization detector (FID) and identified using GC-mass spectrometry (GC-MS).
Concluding Remarks
The choice between noble and non-noble metal catalysts for DMF production is a trade-off between cost and performance. While noble metals have historically shown high efficacy, the development of advanced non-noble metal catalysts, particularly bimetallic systems on suitable supports, has narrowed the performance gap.[3][4] These non-noble catalysts offer a more sustainable and economically viable route for the large-scale production of DMF from biomass. Future research will likely focus on further enhancing the stability and reusability of non-noble metal catalysts and optimizing reaction conditions to achieve even higher yields under milder conditions.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to this compound Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 6. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to this compound Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
A Comparative Guide to 2,5-Dimethylfuran and 2-Methylfuran as Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and efficient energy sources has led to significant research into biofuels that can serve as viable alternatives or additives to conventional gasoline. Among the promising candidates are furan derivatives, specifically 2,5-Dimethylfuran (DMF) and 2-Methylfuran (MF). Both are derivable from renewable biomass sources and exhibit fuel properties comparable to, and in some aspects superior to, gasoline and ethanol.[1][2][3] This guide provides an objective comparison of DMF and MF as fuel additives, supported by experimental data, to inform research and development efforts in the field.
Performance Comparison: Key Fuel Properties
A direct comparison of the fundamental fuel properties of this compound and 2-Methylfuran reveals distinct characteristics that influence their performance as fuel additives. The following table summarizes key quantitative data from various experimental studies.
| Property | This compound (DMF) | 2-Methylfuran (MF) | Gasoline | Ethanol |
| Research Octane Number (RON) | 101.3 - 119[4][5][6] | 103[4][7] | 96.8[4] | 107[4] |
| Motor Octane Number (MON) | 88.1[4][6] | 86[4][7] | 85.7[4] | 89[4] |
| Lower Heating Value (LHV) (MJ/kg) | 32.89 - 33.7[4][5] | 31.2[4] | 42.9 - 43.2[4][5] | 26.9[4][5] |
| Energy Density (MJ/L) | 29.3 - 31.5[6][8][9] | 28.5[4] | 31.9 - 32.2[6][8][9] | 21.3 - 23[6][8][9] |
| Stoichiometric Air-Fuel Ratio | 10.72[5] | 10.05[4] | 14.46 - 14.56[4][5] | 8.95[5] |
| Density ( kg/m ³ at 20°C) | 889.7[1][10] | 913.2[1][10] | ~744.6[10] | ~790.9[10] |
| Boiling Point (°C) | 92 - 94[5][10] | 63 - 64.7[1][10] | 32.8 (initial)[1][10] | 78.4[10] |
| Heat of Vaporization (kJ/kg) | 330.5 - 332[1][10] | 358.4[1][10] | ~373[10] | >900[10] |
Engine Performance and Emissions
Experimental studies in direct-injection spark-ignition (DISI) engines provide valuable insights into the real-world performance of DMF and MF.[1][2]
Combustion and Efficiency
Both DMF and MF exhibit excellent anti-knock properties, with Research Octane Numbers (RON) higher than gasoline.[4][5][7] This allows for operation at higher compression ratios, potentially leading to improved thermal efficiency.[1][9]
Notably, MF has a significantly faster burning rate and shorter combustion duration compared to DMF, gasoline, and ethanol.[1][4] This characteristic contributes to a higher in-cylinder peak pressure and consistently higher indicated thermal efficiency than both gasoline and DMF across various engine loads.[1][4] At an 8.5 bar IMEP (Indicated Mean Effective Pressure), the indicated thermal efficiency for MF is 1.4% and 2.7% higher than DMF and gasoline, respectively.[1]
Emissions Profile
The emissions profiles of DMF and MF present a trade-off. Their oxygenated nature generally leads to more complete combustion, resulting in lower hydrocarbon (HC) and carbon monoxide (CO) emissions compared to gasoline.[1][11] MF, in particular, shows significantly lower HC emissions than gasoline.[1]
However, the higher combustion temperatures associated with these furanic fuels, especially MF, can lead to increased nitrogen oxide (NOx) emissions.[1][12] At lower engine loads, MF was found to generate significantly more NOx than gasoline, ethanol, and DMF.[1] On a positive note, aldehyde emissions from MF are considerably lower than those from gasoline and bio-ethanol.[1][4]
The following table summarizes the comparative engine performance and emission characteristics.
| Performance Metric | This compound (DMF) | 2-Methylfuran (MF) | Comparison Highlights |
| Indicated Thermal Efficiency | Good | Excellent | MF consistently shows higher thermal efficiency than DMF and gasoline.[1][4] |
| Knock Suppression | Superior to gasoline | Similar to DMF, superior to gasoline | Both are suitable for high-compression engines.[1][4] |
| Combustion Duration | Similar to gasoline | Shortest among DMF, gasoline, and ethanol | MF's rapid combustion contributes to higher efficiency.[1][4] |
| HC Emissions | Lower than gasoline | Significantly lower than gasoline | Both offer cleaner combustion in terms of unburnt hydrocarbons.[1] |
| CO Emissions | Lower than gasoline | Lower than gasoline | Oxygen content aids in reducing CO formation.[11] |
| NOx Emissions | Comparable to gasoline | Higher than DMF, gasoline, and ethanol | A key challenge, particularly for MF, due to high combustion temperatures.[1] |
| Aldehyde Emissions | Not specified | Much lower than gasoline and ethanol | A significant advantage for MF in terms of unregulated emissions.[1][4] |
Production Pathways from Biomass
Both this compound and 2-Methylfuran are produced from the catalytic conversion of carbohydrates, making them attractive second-generation biofuels.[13][14] The typical production process involves the dehydration of fructose (which can be derived from glucose) to form 5-hydroxymethylfurfural (HMF), a key platform chemical.[15][16] Subsequent hydrodeoxygenation (HDO) of HMF yields either DMF or MF, depending on the specific catalytic process and reaction conditions.[13][16]
Experimental Protocols
The data presented in this guide is derived from studies employing standardized experimental methodologies.
Fuel Property Testing
The determination of key fuel properties such as Research Octane Number (RON) and Motor Octane Number (MON) is conducted according to ASTM standards:
-
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[17]
-
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[17]
Engine Performance and Emissions Testing
Engine performance and emissions are typically evaluated using a single-cylinder, direct-injection spark-ignition (DISI) research engine.[1][10] A common experimental setup involves:
-
Engine Operation: The engine is operated at a constant speed (e.g., 1500 rpm) under various loads (e.g., 3.5 to 8.5 bar IMEP).[1][2]
-
Air-Fuel Ratio: Tests are conducted at a stoichiometric air-fuel ratio.[1][2]
-
Spark Timing: The spark timing is optimized for maximum brake torque (MBT) for each fuel at each operating condition.[1][10]
-
Data Acquisition: In-cylinder pressure is recorded for a large number of consecutive cycles to analyze combustion characteristics.[10]
-
Emissions Analysis: Exhaust gases are analyzed using gas analyzers for regulated emissions (CO, NOx, HC).[1] Unregulated emissions like formaldehyde and acetaldehyde are often measured using techniques such as high-performance liquid chromatography (HPLC) after being sampled through a dinitrophenylhydrazine (DNPH) solution.[10]
Logical Comparison Framework
The selection of DMF versus MF as a fuel additive depends on the specific application and desired outcomes. The following diagram illustrates the logical relationship in their comparison.
Conclusion
Both this compound and 2-Methylfuran present compelling cases as next-generation biofuel additives.
-
This compound (DMF) offers a high energy density, comparable to gasoline, and excellent anti-knock characteristics.[5][6][8] Its higher boiling point makes it less volatile than gasoline and MF.[5][10]
-
2-Methylfuran (MF) stands out for its superior thermal efficiency, driven by a faster burning rate.[1][4] It also demonstrates significantly lower aldehyde emissions.[1][4] However, its propensity for higher NOx emissions requires careful consideration and potential mitigation strategies.[1]
The choice between DMF and MF will ultimately depend on the specific goals of the engine design and emission targets. For applications prioritizing maximum thermal efficiency, MF appears to be the more promising candidate, provided that NOx emissions can be effectively managed. DMF, with its properties closely mirroring those of gasoline and a more favorable NOx profile compared to MF, may be more readily integrated into existing engine technologies.[1][8] Further research into blend optimization and the impact of these additives on engine longevity and material compatibility is warranted.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. ijred.cbiore.id [ijred.cbiore.id]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. birmingham.ac.uk [birmingham.ac.uk]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental investigation on the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel in spark-ignition engine [ideas.repec.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]
- 15. This compound Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DSpace [repository.kaust.edu.sa]
A Comparative Guide to Biomass Feedstocks for 2,5-Dimethylfuran (DMF) Production
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable alternatives to fossil fuels has positioned 2,5-Dimethylfuran (DMF) as a promising biofuel candidate.[1][2][3][4] Derived from renewable biomass, DMF boasts a high energy density, a high research octane number, and immiscibility with water, making it an attractive "second generation biofuel".[1][5] The production of DMF from biomass primarily involves the conversion of carbohydrates, such as glucose and fructose, which are the fundamental building blocks of lignocellulosic materials. This guide provides an objective comparison of different biomass feedstocks for DMF production, supported by experimental data, detailed protocols, and visual workflows to aid researchers in this burgeoning field.
Performance Comparison of Biomass Feedstocks
The efficiency of DMF production is highly dependent on the starting biomass feedstock. While lignocellulosic biomass is the most abundant and non-food-competing source, its conversion requires pretreatment to yield fermentable sugars.[6] Direct conversion from monosaccharides like fructose and glucose is often more straightforward and results in higher yields under laboratory conditions.
The primary route to DMF from these feedstocks involves the acid-catalyzed dehydration of sugars to 5-hydroxymethylfurfural (HMF), a key platform chemical, followed by the catalytic hydrodeoxygenation of HMF to DMF.[3][4][5][7]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on DMF production from different feedstocks. It is important to note that direct comparison can be challenging due to the variety of catalysts, solvents, and reaction conditions employed in different research efforts.
| Feedstock | Catalyst | Solvent | Temperature (°C) | Time (h) | H₂ Pressure (MPa) | HMF Conversion (%) | DMF Yield (%) | Selectivity (%) | Reference |
| Fructose | Pd/C-TMS (hydrophobic) | n-butanol | 120 | - | In situ H₂ donor | - | 94 | - | [6] |
| Glucose | C₆H₁₁N₂Cl (ionic liquid) / Pd/C | - | - | - | - | 47 | 32 | - | [6] |
| HMF (from biomass) | Ni-Co/C | THF | 210 | 8 | 1.5 | 99 | 96.5 | - | [1] |
| HMF (from biomass) | Ni-Fe/TiO₂ | 1,4-dioxane | 180 | 3 | 4 | 100 | 97 | - | [4] |
| Bamboo Hydrolysate (Glucose-rich) | Cu/AC | LTTM | 120 | 1 min (microwave) | - | - | 21.28 (mol%) | - | [8] |
Note: DMF yield can be reported in mol% or wt%. Please refer to the original studies for precise definitions. HMF is the key intermediate in the conversion of sugars to DMF.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key steps in DMF production from biomass-derived feedstocks.
Acid Hydrolysis of Lignocellulosic Biomass (Example: Bamboo)
This protocol outlines a general procedure for obtaining a glucose-rich hydrolysate from lignocellulosic biomass.
Materials:
-
Dried and powdered bamboo
-
Sulphuric acid (H₂SO₄), 0.5M
-
Deionized water
Procedure:
-
Mix the powdered bamboo with a 0.5M solution of sulphuric acid in a suitable reactor.
-
Heat the mixture to a desired temperature (e.g., 120-150°C) for a specific duration (e.g., 1-2 hours) to hydrolyze the cellulose and hemicellulose into sugars.
-
After cooling, neutralize the hydrolysate with a base (e.g., calcium carbonate) to precipitate the acid as a salt.
-
Filter the mixture to remove the solid residue (lignin and salt precipitate).
-
The resulting liquid is a glucose-rich hydrolysate that can be used for subsequent conversion to HMF and DMF.[8]
Catalytic Conversion of HMF to DMF
This protocol describes a typical procedure for the hydrodeoxygenation of HMF to DMF using a heterogeneous catalyst.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Ni-Fe/TiO₂ catalyst
-
1,4-dioxane (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer
-
Hydrogen (H₂) gas cylinder
Catalyst Preparation (Wet Impregnation):
-
Prepare aqueous solutions of Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O.
-
Impregnate the TiO₂ support with the precursor solutions.
-
Dry the catalyst at 120°C for 2 hours.
-
Calcine the dried catalyst in air at 500°C for 5 hours.
-
Reduce the calcined catalyst in a hydrogen flow at 500°C for 1 hour.[4]
Reaction Procedure:
-
Introduce a specific amount of HMF, the Ni-Fe/TiO₂ catalyst, and 1,4-dioxane into the autoclave reactor.
-
Seal the reactor and purge it several times with H₂ to remove air.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 4 MPa).
-
Heat the reactor to the target temperature (e.g., 180°C) while stirring.
-
Maintain the reaction for the specified time (e.g., 3 hours).
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the liquid product by centrifugation or filtration.[4]
Product Analysis:
-
The liquid products are typically analyzed using Gas Chromatography (GC) to determine the conversion of HMF and the yield and selectivity of DMF. An internal standard method is often used for quantification.[9]
Visualizing the Process
To better understand the workflow and reaction pathways, the following diagrams have been generated using Graphviz.
General Workflow for DMF Production from Lignocellulosic Biomass
Caption: Workflow from lignocellulosic biomass to DMF.
Catalytic Conversion Pathway from Sugars to DMF
Caption: Key chemical transformations from sugars to DMF.
Conclusion
The production of DMF from biomass is a multi-step process with various potential feedstocks. While direct conversion of fructose often shows the highest yields in laboratory settings, the use of abundant and non-food lignocellulosic biomass is crucial for large-scale, sustainable production. Research continues to focus on developing more efficient and robust catalysts that can operate under milder conditions and handle crude biomass hydrolysates. The data and protocols presented in this guide offer a comparative overview to support ongoing research and development in the field of advanced biofuels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ijred.cbiore.id [ijred.cbiore.id]
- 9. Production of 2,5-diformylfuran from biomass-derived glucose via one-pot two-step process :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylfuran: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylfuran (DMF), a highly flammable and potentially hazardous chemical. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazards. It is a highly flammable liquid and vapor, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] Long-term exposure may lead to central nervous system depression.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[3][4]
Handling and Storage of Waste:
-
Keep waste containers of this compound tightly closed and store them in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.
-
Use only non-sparking tools and explosion-proof equipment when handling this substance.[1][4]
-
Ground and bond containers during transfer to prevent static discharge.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound".[3][5]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 96.14 g/mol | [2] |
| Boiling Point | 92 - 94 °C (198 - 201 °F) | [2] |
| Melting Point | -62 °C (-80 °F) | [2] |
| Flash Point | < 1 °C (30.2 °F) | [1][2] |
| Density | 0.903 g/cm³ at 25 °C (77 °F) | |
| Vapor Density | 3.31 (Air = 1) | [2] |
| Water Solubility | < 1 mg/mL at 22.5 °C (72.5 °F) | [2] |
| Toxicity to Fish (LC50) | 71.1 mg/l for Pimephales promelas (fathead minnow) over 96h |
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.[3] Remove all sources of ignition.[2][6]
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[3][6]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate solvent (such as 60-70% ethanol) followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][7]
-
Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials). The container must be compatible with flammable organic liquids and have a secure, tight-fitting lid.[3][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][5] List any other solvents or chemicals present in the waste mixture with their approximate concentrations.[3][5]
-
Segregation: It is imperative to keep halogenated and non-halogenated organic waste streams separate. As this compound is a non-halogenated organic compound, it should be collected in a designated non-halogenated waste container. Do not mix with incompatible materials such as strong oxidizing agents.[3]
-
-
Accumulation:
-
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[3]
-
Documentation: Complete a hazardous material pickup request form as required by your institution, providing details on the chemical composition and quantity of the waste.[5]
-
Pickup: EHS will arrange for the collection of the waste container for subsequent transport and disposal.[3] The typical disposal method for flammable organic liquids like this compound is high-temperature incineration.[4][7]
-
Note: Never dispose of this compound by pouring it down the drain or into the regular trash.[6] This can lead to explosions and environmental contamination.[4][6] Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2,5-Dimethylfuran
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dimethylfuran, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
This compound is a highly flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It may also be harmful if ingested or absorbed through the skin.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Tightly-fitting safety goggles and a face shield (minimum 8-inch).[4] | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] Ensure eyewash stations and safety showers are in close proximity to the workstation.[2] |
| Skin and Body Protection | Chemical-resistant gloves, flame-retardant and anti-static protective clothing, and a lab coat.[2][3][4] | Inspect gloves for integrity before each use.[4] Use proper glove removal technique to avoid skin contact.[4] Contaminated clothing must be removed immediately and washed before reuse. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires careful attention to the following procedural steps to prevent exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation by working within a certified chemical fume hood.[2]
-
Confirm that an eyewash station and safety shower are readily accessible and operational.[2]
-
Use only explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond all containers and receiving equipment to prevent static electricity discharge.[2]
-
Keep containers tightly closed when not in use.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the work area, put on all required PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and tightly fitting safety goggles. A face shield is recommended for splash hazards.[2][4]
3. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.[4]
-
Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[2]
-
Use only non-sparking tools when opening or handling containers.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan: Chemical and Contaminated Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.[2][4]
-
Do not mix with other waste streams.[3]
-
Keep waste containers tightly closed and store them in a designated, well-ventilated area.[4]
2. Spill Management:
-
Small Spills (<1 L):
-
Wearing appropriate PPE, confine the spill using an inert absorbent material or spill kit.[4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][4]
-
Clean the spill area with 60-70% ethanol followed by soap and water.[1][5]
-
Large Spills (>1 L):
3. Final Disposal:
-
Dispose of all chemical waste and contaminated materials through an approved hazardous waste disposal service, following all local, state, and federal regulations.[2][3]
-
Do not pour this compound down the drain or into any sewer system.[2]
-
Contaminated products may be classified as hazardous waste due to a low flash point.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
